2,4,6-Trimethylpyrylium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trimethylpyrylium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPRIFMELCENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883566 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
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Molecular Weight |
209.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-01-3 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |
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Foundational & Exploratory
2,4,6-Trimethylpyrylium tetrafluoroborate chemical properties
An In-Depth Technical Guide to 2,4,6-Trimethylpyrylium Tetrafluoroborate: Properties, Synthesis, and Applications
Introduction
This compound is a stable, crystalline organic salt that belongs to the pyrylium family of heterocyclic compounds. Pyrylium salts are characterized by a six-membered ring containing a positively charged oxygen atom, rendering the ring system highly aromatic and electron-deficient. This inherent electronic nature makes this compound a potent electrophile and a versatile building block in modern organic synthesis.[1] Its utility extends from the construction of other complex heterocyclic systems to applications in materials science and analytical chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound make it a convenient reagent for various laboratory applications. It is typically a white to pale yellow or green crystalline solid, and its solubility in polar solvents facilitates its use in a range of reaction conditions.[1][3]
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 773-01-3 | [1][4] |
| Molecular Formula | C₈H₁₁BF₄O | [1][4] |
| Molecular Weight | 209.98 g/mol | [1][4] |
| Appearance | White to orange to green crystalline powder | [1][5] |
| Melting Point | 224–226 °C (decomposes) | [6][7] |
| Solubility | Soluble in water and methanol. Soluble in polar organic solvents like chloroform and dichloromethane.[3][8] | [3][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While full spectra require direct experimental acquisition, the characteristic chemical shifts and absorptions can be predicted based on its structure.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the two magnetically distinct methyl groups (one at the 4-position and two equivalent at the 2,6-positions) and the two equivalent aromatic protons on the pyrylium ring. |
| ¹³C NMR | Resonances for the three distinct carbon environments in the pyrylium ring and the two different methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C=C and C-O stretching within the aromatic pyrylium ring. |
Synthesis of this compound
The synthesis of 2,4,6-trimethylpyrylium salts is a well-established procedure in organic chemistry, often achieved through the acid-catalyzed cyclization of appropriate precursors. The following protocol is adapted from a standard literature method involving acetic anhydride and t-butyl alcohol.[6]
Causality of Reagent Selection
-
Acetic Anhydride: Serves as both a reactant and the solvent. It provides the acetyl groups that will ultimately form part of the pyrylium ring backbone.
-
t-Butyl Alcohol: Acts as a source of the t-butyl carbocation under acidic conditions. This cation is a key intermediate that facilitates the overall condensation and cyclization pathway.
-
Fluoroboric Acid (HBF₄): Functions as a strong acid catalyst to promote the formation of necessary electrophilic intermediates. It also provides the tetrafluoroborate counter-anion (BF₄⁻), which forms a stable, crystalline salt with the pyrylium cation, simplifying isolation and handling.
Detailed Experimental Protocol
Caution: This procedure involves strong acids and corrosive reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.
-
Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, combine 50 mL of acetic anhydride and 4.0 mL of dry t-butyl alcohol.[6]
-
Acid Addition: Cautiously add 7 mL of 40% fluoroboric acid to the stirred solution. The initial additions should be dropwise, as the reaction can be exothermic. The acid should be added in small portions (approx. 0.2 mL) at a rate that allows the temperature to gradually rise to, but not significantly exceed, 100°C. A dark yellow-brown color will develop during this process.[6]
-
Cooling and Precipitation: Once the addition is complete, allow the solution to cool spontaneously to approximately 80°C. Subsequently, chill the flask in an ice bath to 5°C. The pyrylium salt will begin to separate from the solution.[6]
-
Isolation: Complete the precipitation by adding 100 mL of diethyl ether to the cold mixture. Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing and Drying: Wash the filtered salt with 30 mL of diethyl ether to remove residual acid and organic impurities. Dry the product to yield the crude this compound. The expected yield is typically in the 47-50% range.[6]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a 1:1 mixture of ethanol and methanol containing a few drops of fluoroboric acid to prevent decomposition. This yields colorless prisms with a melting point of 224–226 °C.[6]
Synthesis Workflow Diagram
Caption: Conversion of a pyrylium salt to a pyridinium salt via reaction with a primary amine.
Photocatalysis and Photosensitization
While 2,4,6-triphenylpyrylium salts are more commonly cited as visible-light photocatalysts, the underlying principle applies to the broader pyrylium class. [9][10][11]Upon irradiation with visible light, the pyrylium salt can be excited to a state where it can act as a potent single-electron oxidant. [10]This property enables it to catalyze a variety of redox-neutral transformations under mild conditions, offering a green alternative to traditional methods. Applications include cycloadditions and C-H functionalization reactions. [12][10]
Other Synthetic Applications
The versatility of this compound extends to other areas:
-
Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent probes, which are critical tools in biological imaging and diagnostics. [1]* Materials Science: The electronic properties of the pyrylium core have led to its investigation in the development of advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers. [1]* Pharmacological Research: Pyrylium and benzopyrylium salts have been explored as scaffolds for developing new therapeutic agents, including potential anticancer, antibacterial, and antioxidant compounds.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound due to its hazardous nature.
-
Hazard Identification: The compound is classified as a hazardous substance. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [3][13][14]Some sources classify it as causing severe skin burns and eye damage. [4][13]* Handling:
-
Always handle in a well-ventilated area or a chemical fume hood. [14] * Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [13] * Avoid breathing dust. * Wash hands thoroughly after handling. [13]* Storage:
-
Store in a tightly closed container. [3] * Keep in a cool, dry, and well-ventilated place. [3][14] * Store away from incompatible materials, such as strong oxidizing agents. [3]* First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [13][14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [13][14] * Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur. [13][14] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [13]
-
Conclusion
This compound is a highly valuable and versatile reagent in chemical research. Its straightforward synthesis, stability, and predictable reactivity make it an essential tool for synthetic chemists. Its role as a powerful electrophile, particularly in the synthesis of diverse pyridinium salts, provides a reliable pathway for constructing complex molecular architectures relevant to drug discovery, materials science, and diagnostics. As research into fields like visible-light photocatalysis and bioconjugation continues to grow, the applications for this fundamental heterocyclic salt are poised to expand even further.
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2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. [Link]
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An In-depth Technical Guide to 2,4,6-Trimethylpyrylium Tetrafluoroborate (CAS 773-01-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylpyrylium tetrafluoroborate, a versatile and reactive organic salt. The document delves into its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in the construction of complex molecular architectures. As a potent electrophile, this pyrylium salt serves as a valuable building block in organic synthesis, enabling efficient transformations such as the conversion of primary amines into pyridinium salts. This guide offers detailed experimental protocols, mechanistic insights, and a critical evaluation of its applications in diverse fields, including drug discovery and materials science, to empower researchers in leveraging its full potential.
Introduction: The Chemistry and Significance of Pyrylium Salts
Pyrylium salts are a class of cationic aromatic heterocycles containing a positively charged oxygen atom within a six-membered ring. This structural feature renders the pyrylium ring highly electron-deficient and, consequently, susceptible to nucleophilic attack. This compound is a prominent member of this class, valued for its stability, ease of synthesis, and predictable reactivity. Its utility stems from the ability of the pyrylium moiety to act as a reactive synthon, readily undergoing ring-opening and subsequent recyclization with a variety of nucleophiles. This reactivity profile has established this compound as a cornerstone reagent for the synthesis of a wide array of nitrogen-containing heterocycles and other functionalized organic molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization and characterization.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 773-01-3 | [1] |
| Molecular Formula | C₈H₁₁BF₄O | [1][2] |
| Molecular Weight | 209.98 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [3] |
| Melting Point | 224-226 °C (decomposes) | [4] |
| Solubility | Soluble in water and methanol. | [2][5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the methyl and ring protons.[3][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbon atoms of the pyrylium ring and the methyl substituents.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound exhibits characteristic absorption bands in the ultraviolet-visible region.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of 2,4,6-trimethylpyrylium salts is the Balaban-Nenitzescu-Praill reaction .[8][9][10][11] This acid-catalyzed condensation reaction utilizes simple and readily available starting materials.
Reaction Principle and Mechanism
The Balaban-Nenitzescu-Praill synthesis involves the reaction of tert-butanol with acetic anhydride in the presence of a strong acid, such as fluoroboric acid. The reaction proceeds through a series of acylation, condensation, and cyclization steps to form the stable aromatic pyrylium ring.
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start [label="tert-Butanol + Acetic Anhydride", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
acid [label="HBF₄", shape=ellipse, style=filled, fillcolor="#FBBC05"];
intermediate1 [label="tert-Butyl Acetate (in situ)"];
intermediate2 [label="Carbocation Intermediates"];
intermediate3 [label="1,5-Diketone Intermediate"];
product [label="2,4,6-Trimethylpyrylium\nTetrafluoroborate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> intermediate1 [label="Acylation"];
intermediate1 -> intermediate2 [label="Protonation &\nDehydration"];
acid -> intermediate1 [style=dashed];
acid -> intermediate2 [style=dashed];
intermediate2 -> intermediate3 [label="Condensation"];
intermediate3 -> product [label="Cyclization &\nAromatization"];
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Caption: Simplified representation of the ANRORC mechanism.
Applications in Peptide Labeling and Proteomics
The selective reactivity of pyrylium salts with primary amino groups, such as the ε-amino group of lysine residues, makes them valuable reagents for peptide and protein modification.[12] This labeling can enhance the ionization efficiency of peptides in mass spectrometry, aiding in their detection and sequencing.[12] The introduction of a permanent positive charge can be particularly beneficial for the analysis of tryptic peptides.[12]
Synthesis of Fluorescent Dyes and Materials
This compound serves as a precursor for the synthesis of fluorescent dyes and functional materials.[3] The pyrylium core can be incorporated into larger conjugated systems to create molecules with tailored photophysical properties for applications in biological imaging and diagnostics.[3] Furthermore, its derivatives have shown potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to their unique electronic characteristics.[3]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated area, wearing gloves, and eye protection. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[2]
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its predictable reactivity, particularly in the formation of pyridinium salts via the ANRORC mechanism, provides a reliable pathway to a vast array of complex nitrogen-containing heterocycles. The applications of this compound continue to expand, with promising developments in the fields of proteomics, materials science, and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable pyrylium salt.
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A Comprehensive Guide to the Synthesis of 2,4,6-Trimethylpyrylium Tetrafluoroborate: Mechanism, Protocol, and Expert Insights
Abstract
This technical guide provides a detailed exploration of the synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate, a versatile and pivotal reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere procedural outline. It delves into the mechanistic underpinnings of the Balaban-Nenitzescu-Praill synthesis, offers a robust, field-tested experimental protocol, and emphasizes the critical safety and handling considerations necessary for a successful and secure laboratory operation. By integrating expert insights on experimental causality with authoritative references, this guide serves as a self-validating resource for the preparation of this essential pyrylium salt.
Introduction: The Significance of Pyrylium Salts
Pyrylium salts are a class of cationic, six-membered heterocyclic compounds containing a positively charged oxygen atom within an aromatic ring.[1] This structure, iso-electronic with benzene, imparts significant aromatic character and stability, yet the oxonium ion center renders the ring highly electrophilic.[1][2] This inherent reactivity makes pyrylium salts, such as this compound, exceptionally valuable synthons. They are extensively used as precursors for a diverse array of other aromatic systems, most notably pyridines and pyridinium salts (Katritzky salts), through reaction with primary amines.[3][4] Furthermore, their unique photochemical properties have led to their application as potent photosensitizers and photoredox catalysts in a variety of organic transformations.[2][4]
The tetrafluoroborate anion is frequently employed due to its non-nucleophilic and non-oxidizing nature, which contributes to the salt's stability and predictable reactivity. The synthesis method detailed herein, the Balaban-Nenitzescu-Praill reaction, is a classic and efficient acid-catalyzed condensation that provides reliable access to alkyl-substituted pyrylium salts.[3][5]
Mechanistic Rationale: The Balaban-Nenitzescu-Praill Synthesis
The synthesis of this compound from tert-butanol and acetic anhydride in the presence of a strong acid like tetrafluoroboric acid (HBF₄) is a cornerstone reaction in heterocyclic chemistry.[1][3] Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues. The reaction proceeds through a series of acid-catalyzed acylation and condensation steps.
The causality behind the choice of reagents is critical:
-
Acetic Anhydride ((Ac)₂O): Serves as the source for two of the methyl-substituted carbon atoms (C2 and C6) and the acetyl group that will ultimately form part of the pyrylium ring. It also acts as a dehydrating agent.
-
tert-Butanol (t-BuOH): Functions as a precursor to the isobutylene intermediate, which provides the central carbon (C4) and its associated methyl group.
-
Tetrafluoroboric Acid (HBF₄): Acts as a powerful Brønsted acid catalyst to protonate reactants and intermediates, facilitating the key condensation steps. It also provides the stable, non-interfering tetrafluoroborate counter-ion for the final product.
The reaction is believed to proceed via the diacylation of isobutylene, which is generated in situ from the acid-catalyzed dehydration of tert-butanol. This is followed by a cyclization and dehydration cascade to yield the aromatic pyrylium cation.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and clarity, incorporating checkpoints and rationales to ensure a high degree of reproducibility.
Reagents and Equipment
Quantitative data for the synthesis is summarized in the table below for ease of reference.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 50 mL (54 g) | 530 | Reactant/Solvent |
| tert-Butanol | C₄H₁₀O | 74.12 | 4.0 mL (3.1 g) | 41 | Reactant |
| Tetrafluoroboric Acid (40% aq.) | HBF₄ | 87.81 | 7.0 mL | ~39 | Catalyst/Anion Source |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~130 mL | - | Anti-solvent |
| Ethanol/Methanol (1:1) | CH₃OH/C₂H₅OH | - | ~75 mL | - | Recrystallization Solvent |
| Equipment | |||||
| Erlenmeyer Flask | 250 mL | 1 | Reaction Vessel | ||
| Magnetic Stirrer & Stir Bar | - | 1 | Agitation | ||
| Thermometer | - | 1 | Temperature Monitoring | ||
| Ice Bath | - | 1 | Cooling | ||
| Büchner Funnel & Filter Flask | - | 1 | Filtration |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, combine 50 mL (54 g, 530 mmol) of acetic anhydride and 4.0 mL (3.1 g, 41 mmol) of dry tert-butyl alcohol.[6] Begin stirring the mixture.
-
Acid Addition (Critical Step): Cautiously add 7.0 mL (39 mmol) of 40% tetrafluoroboric acid to the stirred solution. The addition should be performed in small portions (approx. 0.2 mL).[6] The reaction is exothermic; monitor the temperature closely. The rate of addition should be controlled to allow the final temperature to reach approximately 100°C.[6] A dark yellow-brown color will develop.
-
Causality: The initial portionwise addition is crucial to control the vigorous exothermic reaction. Allowing the temperature to rise provides the necessary activation energy for the condensation and cyclization steps.
-
-
Crystallization: Once the addition is complete and the peak temperature has been reached, allow the solution to cool spontaneously to about 80°C. Following this, chill the flask in an ice bath to 5°C.[6] The separation of the salt will begin.
-
Isolation: To complete the precipitation, add 100 mL of diethyl ether to the cold mixture.[6]
-
Causality: this compound is insoluble in diethyl ether. Its addition acts as an anti-solvent, forcing the product out of the acetic anhydride solution.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 30 mL of diethyl ether to remove residual acetic acid and other soluble impurities.[6] This yields a crude product of 3.9–4.1 g (47–50% yield) as a colorless or pale yellow solid.[6]
-
Purification (Recrystallization): For a higher purity product, recrystallize the crude solid from approximately 70–80 mL of a 1:1 ethanol-methanol mixture. Adding a few drops of tetrafluoroboric acid to the recrystallization solvent can prevent decomposition.[6] This should afford 3.4–3.5 g (41–43% yield) of colorless prisms with a melting point of 224–226°C (with decomposition).[6][7]
Safety and Hazard Management: A Trustworthy Approach
Chemical safety is non-negotiable. The primary hazard in this synthesis is tetrafluoroboric acid , which is corrosive and can cause severe skin burns and eye damage.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles. The entire procedure must be conducted within a certified chemical fume hood.[8][11]
-
Handling Tetrafluoroboric Acid: This acid is highly corrosive.[9][12] Avoid inhalation of vapors and any contact with skin or eyes.[11] Ensure an emergency eyewash station and safety shower are immediately accessible.[11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Reaction Control: The exothermic nature of the acid addition requires careful monitoring. Have an ice bath ready to moderate the reaction temperature if it rises too quickly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic waste should be neutralized before disposal.
Characterization and Troubleshooting
-
Characterization: The final product can be characterized by its melting point (224–226°C with decomposition) and spectroscopic methods.[6]
-
¹H NMR spectroscopy is a definitive method for confirming the structure. Expected signals would correspond to the methyl protons at the C2/C6 and C4 positions, and the aromatic protons on the pyrylium ring.
-
-
Troubleshooting:
-
Low Yield: Insufficient heating during the acid addition can lead to incomplete reaction. Conversely, overheating can cause decomposition. Ensure the temperature reaches ~100°C but does not significantly exceed it.[6] Purity of starting materials, especially the dryness of the tert-butanol, is also important.
-
Oily Product/Failure to Crystallize: This often indicates the presence of impurities or residual solvent. Ensure thorough washing with diethyl ether. If the product oils out during recrystallization, try adding the hot solution to a rapidly stirred, cooled anti-solvent or scratching the inside of the flask to induce crystallization.
-
Dark Product Color: A very dark color in the final product suggests some decomposition. This can be minimized by controlling the reaction temperature and can often be remedied by recrystallization.
-
Conclusion
The Balaban-Nenitzescu-Praill synthesis of this compound is a highly reliable and efficient method for producing a key intermediate in organic synthesis. By understanding the underlying reaction mechanism, adhering strictly to the detailed protocol, and prioritizing safety, researchers can confidently prepare this valuable compound. The insights provided in this guide are intended to empower scientists to not only execute the synthesis successfully but also to adapt and troubleshoot the procedure with a foundation of expert knowledge.
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An In-Depth Technical Guide to the Molecular Structure of 2,4,6-Trimethylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrylium Scaffold
Pyrylium salts, a class of cationic aromatic heterocycles, have emerged as versatile and powerful tools in modern organic synthesis and materials science.[1] Their unique electronic properties, stemming from the positively charged oxygen atom within a six-membered aromatic ring, render them highly reactive towards nucleophiles and effective as photosensitizers.[2] Among these, 2,4,6-trimethylpyrylium tetrafluoroborate stands out as a readily accessible and widely utilized reagent. Its applications span from the synthesis of complex nitrogen-containing heterocycles to pioneering advancements in photoredox catalysis.[2][3]
This in-depth technical guide provides a comprehensive exploration of the molecular structure of this compound. By delving into its electronic configuration, spectroscopic signature, and precise geometric parameters, we aim to equip researchers with the fundamental knowledge required to harness the full potential of this remarkable compound in their scientific endeavors.
Molecular Structure and Electronic Properties
The 2,4,6-trimethylpyrylium cation is characterized by a planar, six-membered ring that is isoelectronic with benzene, conferring upon it significant aromatic stability.[1] The presence of the electropositive oxygen atom, however, profoundly influences the electron distribution within the ring, creating a highly electron-deficient aromatic system. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack.[1]
The tetrafluoroborate (BF₄⁻) anion serves as a stable, non-nucleophilic counterion, which is crucial for the salt's utility in a wide range of chemical transformations.[4] The ionic nature of the compound also imparts solubility in polar solvents.[5]
Visualization of the Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Characterization
The unique structural and electronic features of this compound give rise to a distinct spectroscopic fingerprint, which is instrumental for its identification and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable for confirming the structure of the 2,4,6-trimethylpyrylium cation. The electron-deficient nature of the pyrylium ring leads to a significant downfield shift of the ring protons and carbons compared to analogous non-aromatic or less electron-poor systems.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ring CH (C3-H, C5-H) | ~8.0 - 8.5 | ~130 - 135 |
| Ring C (C2, C6) | - | ~170 - 175 |
| Ring C (C4) | - | ~160 - 165 |
| Methyl CH ₃ (C2, C6) | ~2.8 - 3.0 | ~20 - 25 |
| Methyl CH ₃ (C4) | ~2.6 - 2.8 | ~18 - 22 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (FTIR)
The Fourier-Transform Infrared (FTIR) spectrum of this compound is characterized by several key vibrational modes. The aromatic C=C and C-O stretching vibrations of the pyrylium ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups and the ring protons are also readily identifiable. A very strong and broad absorption band associated with the B-F stretching of the tetrafluoroborate anion is a dominant feature, typically observed around 1050 cm⁻¹.
UV-Visible Spectroscopy
This compound exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions correspond to π → π* electronic transitions within the aromatic pyrylium system. The position and intensity of these bands are sensitive to the solvent environment.[6] A flash photolysis study of 2,4,6-trimethylpyrylium perchlorate, a closely related salt, in methanol revealed a transient absorption with a maximum at 365 nm, attributed to the formation of an oxoniabenzvalene intermediate.[7]
Synthesis and Experimental Protocols
The synthesis of this compound is a well-established procedure, making it a readily accessible reagent for synthetic chemists.
Synthesis of this compound[8]
Materials:
-
Acetic anhydride (50 ml, 530 mmol)
-
Dry t-butyl alcohol (4.0 ml, 41 mmol)
-
40% Fluoroboric acid (7 ml, 39 mmol)
-
Ether
Procedure:
-
In a 250-ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, combine acetic anhydride and dry t-butyl alcohol.
-
Cautiously add the 40% fluoroboric acid in approximately 0.2-ml portions, ensuring the temperature of the reaction mixture reaches about 100°C. A dark yellow-brown color will develop.
-
Allow the solution to cool to 80°C and then chill in an ice bath to 5°C.
-
The separation of the salt will begin and can be completed by the addition of 100 ml of ether.
-
Collect the product by filtration on a Büchner funnel and wash with 30 ml of ether. This yields a colorless or pale yellow product.
-
For recrystallization, dissolve the crude product in a minimal amount of a 1:1 ethanol-methanol mixture containing a few drops of fluoroboric acid. Cooling will afford colorless prisms.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The pronounced electrophilicity of the 2,4,6-trimethylpyrylium cation is the cornerstone of its synthetic utility. It readily reacts with a variety of nucleophiles, providing a powerful platform for the construction of diverse molecular architectures.
Reaction with Primary Amines: A Gateway to Pyridinium Salts
A hallmark reaction of this compound is its reaction with primary amines to form N-substituted 2,4,6-trimethylpyridinium salts, often referred to as Katritzky salts.[4] This transformation is highly efficient and provides access to a vast array of pyridinium compounds, which are valuable intermediates in organic synthesis and have found applications in medicinal chemistry. The reaction of 2,4,6-trimethylpyrylium perchlorate with primary aliphatic amines has been shown to produce N-alkylpyridinium salts alongside N-alkyl-3,5-xylidines.[8]
Mechanism of Pyridinium Salt Formation:
Caption: Reaction of 2,4,6-trimethylpyrylium cation with a primary amine.
Applications as a Photosensitizer
In recent years, pyrylium salts have garnered significant attention for their role as potent photoredox catalysts.[3] Upon irradiation with visible light, this compound can be excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes.[2] This property has been exploited in a variety of organic transformations, including cycloadditions and the functionalization of C-H bonds. The ability to initiate chemical reactions using visible light offers a green and sustainable alternative to traditional synthetic methods.
Conclusion
This compound is a cornerstone reagent in modern organic chemistry, offering a unique combination of aromaticity, electrophilicity, and photochemical activity. A thorough understanding of its molecular structure, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds and the development of innovative chemical methodologies. For researchers and scientists in drug development, the pyrylium scaffold provides a versatile platform for the construction of diverse molecular entities with potential biological activity.
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Preparation of this compound. Chempedia - LookChem. [Link]
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2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. [Link]
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2,4,6-Trimethylpyridinium perchlorate: Polar properties and correlations with molecular structure of organic–inorganic hybrid crystal. ResearchGate. [Link]
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This compound(1-). SpectraBase. [Link]
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2,4,6-Trimethyl-1-phenyl-pyridinium cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Electronic absorption spectrum of 2,4,6‐triphenyl‐pyrylium... ResearchGate. [Link]
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Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732. PubChem. [Link]
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This compound. LookChem. [Link]
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Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. ACS Publications. [Link]
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Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. [Link]
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This compound. ResearchGate. [Link]
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Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]
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2,4,6-Triphenylpyrylium tetrafluoroborate | C23H17BF4O | CID 9930615. PubChem. [Link]
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Pyrylium. Wikipedia. [Link]
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Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) - Substance Details. US EPA. [Link]
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Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC - PubMed Central. [Link]
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2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE | Request PDF. ResearchGate. [Link]
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Spectral Analysis of 2,4,6-Trimethylpyrylium Tetrafluoroborate: A Technical Guide
This guide provides an in-depth technical overview of the spectral characteristics of 2,4,6-trimethylpyrylium tetrafluoroborate, a key intermediate and photosensitizer in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control. We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering insights into the interpretation of these spectra and providing field-proven protocols for their acquisition.
Introduction
This compound belongs to the class of pyrylium salts, which are cationic aromatic heterocycles. The pyrylium ring system is isoelectronic with benzene, contributing to its aromatic character and stability.[1] These salts are versatile reagents in organic chemistry, serving as precursors for the synthesis of other heterocyclic systems like pyridines and pyridinium salts. Their utility as photosensitizers in various chemical transformations is also well-documented. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound. The symmetry of the molecule and the electronic effects of the positively charged oxygen atom give rise to a characteristic NMR signature.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple and highly informative. Due to the molecule's C₂ᵥ symmetry, we expect to see three distinct signals corresponding to the methyl protons at the 2, 6, and 4 positions, and the aromatic protons at the 3 and 5 positions.
Expected ¹H NMR Spectral Data (in a suitable deuterated solvent, e.g., DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Singlet | 6H | 2,6-di-CH₃ |
| ~2.7 - 2.9 | Singlet | 3H | 4-CH₃ |
| ~8.0 - 8.2 | Singlet | 2H | 3,5-di-H |
Interpretation and Causality:
-
Deshielding of Ring Protons: The protons at the 3 and 5 positions of the pyrylium ring are significantly deshielded (appear at a high chemical shift) due to the electron-withdrawing effect of the adjacent positively charged oxygen atom and the aromatic ring current.
-
Methyl Proton Shifts: The methyl groups at the 2 and 6 positions are deshielded compared to typical alkyl-substituted aromatic compounds. This is a consequence of their direct attachment to the electron-deficient pyrylium ring. The methyl group at the 4-position experiences a similar, though slightly less pronounced, deshielding effect. The relative positions of the methyl signals can be rationalized by considering the charge distribution in the pyrylium cation.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data (in a suitable deuterated solvent, e.g., DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C-2, C-6 |
| ~160 - 165 | C-4 |
| ~130 - 135 | C-3, C-5 |
| ~20 - 25 | 2,6-di-CH₃ |
| ~18 - 22 | 4-CH₃ |
Interpretation and Causality:
-
Ring Carbon Shifts: The carbon atoms of the pyrylium ring are significantly deshielded, a direct consequence of the positive charge localization within the aromatic system. The carbons bearing the methyl groups (C-2, C-4, and C-6) are typically the most deshielded.
-
Methyl Carbon Shifts: The chemical shifts of the methyl carbons are within the expected range for alkyl substituents on an aromatic ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within this compound. The spectrum is characterized by absorptions corresponding to the vibrations of the pyrylium ring, the methyl groups, and the tetrafluoroborate anion.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2980 - 2850 | Medium | C-H stretching (methyl) |
| ~1630 - 1600 | Strong | C=C and C=O⁺ stretching (pyrylium ring) |
| ~1550 - 1500 | Strong | C=C stretching (pyrylium ring) |
| ~1450 - 1350 | Medium | C-H bending (methyl) |
| ~1100 - 1000 | Very Strong | B-F stretching (tetrafluoroborate anion) |
Interpretation and Causality:
-
Pyrylium Ring Vibrations: The strong absorption bands in the 1630-1500 cm⁻¹ region are characteristic of the stretching vibrations of the aromatic pyrylium ring. The C=O⁺ stretching vibration is coupled with the C=C stretching modes, giving rise to these intense bands.
-
Tetrafluoroborate Anion: The most prominent feature in the IR spectrum is the very strong and broad absorption band around 1100-1000 cm⁻¹. This is the characteristic asymmetric stretching vibration of the B-F bonds in the tetrafluoroborate (BF₄⁻) anion. Its presence is a definitive indicator of the counterion.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following protocols are recommended.
NMR Spectroscopy Acquisition
Workflow for NMR Sample Preparation and Analysis:
Caption: Workflow for ATR-FTIR analysis of solid this compound.
Conclusion
The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the symmetric trimethyl-substituted pyrylium cation, while the IR spectrum provides definitive evidence of the pyrylium ring and the tetrafluoroborate counterion. By following the outlined experimental protocols, researchers can reliably obtain high-quality spectral data for this important chemical compound.
References
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SpectraBase. this compound(1-).[Link]
-
PubChem. Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1).[Link]
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Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction.[Link]
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ACS Publications. α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides.[Link]
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-
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An In-Depth Technical Guide to the Physical Properties of 2,4,6-Trimethylpyrylium Tetrafluoroborate
Introduction
2,4,6-Trimethylpyrylium tetrafluoroborate is a stable, crystalline organic salt that belongs to the pyrylium salt family. These compounds are characterized by a six-membered heterocyclic ring containing a positively charged oxygen atom, rendering the pyrylium core highly electrophilic. This inherent reactivity makes this compound and its analogs valuable reagents and intermediates in a diverse range of organic transformations. Its utility spans from being a precursor for the synthesis of other heterocyclic systems, such as pyridines and pyridiniums, to applications in photocatalysis and as a sensitizer in photodynamic therapy. A thorough understanding of its physical properties is paramount for its effective handling, application, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Core Physical Properties
A summary of the fundamental physical properties of this compound is presented in the table below. These values represent a consolidation of data from various authoritative sources and provide a foundational dataset for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BF₄O | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Appearance | White to cream or pale green crystalline powder or fused solid. | [2] |
| Melting Point | 224-226 °C | [3] |
| Solubility | Soluble in water and methanol; slightly soluble in acetonitrile. | [4] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.8 (s, 6H, 2,6-CH₃), ~2.9 (s, 3H, 4-CH₃), ~8.5 (s, 2H, 3,5-H) | [5] |
| UV-Vis (λmax) | ~290-300 nm | [6] |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of 1-2°C. Impurities tend to depress and broaden the melting point range. The capillary method is a standard and reliable technique for this determination.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer within the sample.
-
Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) by tapping the open end of the tube into the sample.
-
Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be approximately 2-3 mm. A densely packed sample ensures accurate temperature reading upon melting.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus. Calibration with standards of known melting points is essential for accurate measurements.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For a precise measurement, set the apparatus to heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point. This slow heating rate ensures that the sample and the thermometer are in thermal equilibrium.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.
-
Caption: Logical flow for qualitative solubility assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. ¹H NMR and UV-Vis spectroscopy provide valuable information about the molecular structure and electronic properties of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved spectral lines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a relatively concentrated sample, a small number of scans is usually sufficient.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference signal (TMS) to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrylium ring.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or water. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). This is crucial for adherence to the Beer-Lambert Law.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable light output.
-
Select the desired wavelength range for the scan (e.g., 200-400 nm for this compound).
-
-
Measurement:
-
Fill a clean cuvette with the blank solution and place it in the spectrophotometer.
-
Record the baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Caption: Flowchart for obtaining a UV-Vis absorption spectrum.
Conclusion
The physical properties of this compound outlined in this guide provide essential data for its safe and effective use in research and development. The detailed experimental protocols offer a self-validating framework for the verification of these properties, ensuring scientific integrity. A comprehensive understanding of these characteristics is fundamental to harnessing the full synthetic potential of this versatile pyrylium salt.
References
-
SpectraBase. (n.d.). This compound(1-). Wiley-VCH. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound(1-) - Optional[1H NMR] - Chemical Shifts. Wiley-VCH. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments. Retrieved from [Link]
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Core Dossier: Safe and Effective Utilization of 2,4,6-Trimethylpyrylium Tetrafluoroborate in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone reagent in modern synthetic chemistry, 2,4,6-trimethylpyrylium tetrafluoroborate offers a unique combination of reactivity and stability, making it an invaluable electrophile. Its utility spans from the synthesis of complex heterocyclic scaffolds, such as pyridines and pyridinium salts (Katritzky salts), to its application in developing fluorescent dyes and materials for photovoltaics[1][2][3]. The permanent positive charge on the pyrylium core renders it highly susceptible to nucleophilic attack, a property that chemists exploit for molecular construction[1].
However, this same reactivity profile necessitates a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of the safety protocols required. By understanding the why behind each safety measure—from its corrosive nature to its hygroscopic tendencies—researchers can not only ensure personal and environmental safety but also preserve the integrity and reactivity of the compound for successful experimental outcomes. This document serves as a self-validating system of protocols, grounded in authoritative data, to empower scientists in their innovative work.
Hazard Identification and Physicochemical Profile
A foundational understanding of a chemical's intrinsic properties is the first line of defense in the laboratory. This compound is a crystalline solid that must be handled with care due to its hazardous nature[4].
1.1. GHS Hazard Classification
According to multiple safety data sheets, the compound is classified with significant hazards that demand strict adherence to safety protocols. The primary GHS classifications include:
-
H314: Causes severe skin burns and eye damage [5][6]. This is the most critical hazard. Contact with skin or eyes can cause immediate and serious tissue damage.
-
H335: May cause respiratory irritation [7][8]. Inhalation of the dust can irritate the respiratory tract.
The signal word associated with this compound is "Danger" [5][6].
1.2. Physicochemical Data
Understanding the physical properties is crucial for both experimental design and safety, particularly regarding storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BF₄O | [4] |
| Molecular Weight | ~209.98 g/mol | |
| Appearance | White to pale brown crystalline solid | [4][9] |
| Melting Point | 224-226 °C | [10] |
| Solubility | Soluble in water and polar organic solvents like methanol and chloroform.[9][10] | |
| Stability | The compound is hygroscopic and sensitive to moisture.[11] |
Core Safety and Handling Protocols
The following protocols are designed to mitigate the risks identified above. The causality behind each recommendation is explained to foster a deeper safety consciousness.
2.1. Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][11]. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection : Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile) at all times. Ensure gloves are inspected before use and changed immediately if contaminated. Contaminated clothing must be removed immediately and washed before reuse[5][6].
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation[4]. If a fume hood is not available and exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is required[5].
2.2. Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure.
-
Ventilation : A certified chemical fume hood is the most critical engineering control for handling this compound. It protects the user from inhaling dust and contains any potential spills.
-
Eyewash Stations and Safety Showers : Ensure that a fully functional eyewash station and safety shower are immediately accessible in the work area[11].
-
Avoiding Dust Formation : Handle the solid gently to avoid creating airborne dust. Use weighing paper or a weighing boat, and carefully transfer the solid. Never dry-sweep spills.
-
Hygroscopic Nature : Due to its hygroscopic nature, exposure to moist air should be minimized[11]. Store the compound in a desiccator or under an inert atmosphere. This is not just a safety precaution but also critical for experimental integrity, as moisture can hydrolyze the pyrylium salt, affecting its reactivity and potentially releasing corrosive byproducts like gaseous hydrogen fluoride (HF) upon decomposition[11].
Storage, Stability, and Incompatibility
Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place[4]. A desiccator is highly recommended to protect it from moisture[11]. Store the compound locked up and away from general laboratory traffic[5].
-
Incompatible Materials : Avoid contact with strong oxidizing agents[11]. The pyrylium ring can be oxidized, leading to decomposition. Crucially, keep away from water and moisture, as the compound is hygroscopic[11].
-
Hazardous Decomposition Products : In the event of a fire or thermal decomposition, the compound can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF)[11]. The potential for HF release is a significant hazard that requires specialized emergency response.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
4.1. Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated (if safe to do so).
-
Protect : Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment : Avoid generating dust. Carefully sweep up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal[4][11]. Do not add water to the spill.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (as recommended by your institution's EHS department), followed by soap and water.
4.2. First-Aid Measures
-
If Inhaled : Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate emergency medical help[4][5].
-
Following Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as it can cause severe burns[4][5].
-
Following Eye Contact : Immediately rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate emergency medical help[4][5].
-
Following Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help[5].
Experimental Protocol: Synthesis of an N-Alkylpyridinium Salt
This protocol demonstrates a common application of this compound: the synthesis of a pyridinium salt (a Katritzky salt) from a primary amine. This reaction is highly efficient but requires careful handling of the corrosive pyrylium salt.[12][13].
Objective : To synthesize N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate.
Materials :
-
This compound (209.98 g/mol )
-
Benzylamine (107.15 g/mol )
-
Glacial Acetic Acid
-
Anhydrous Diethyl Ether
Procedure :
-
Preparation (in Fume Hood) : Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the fume hood sash is at the appropriate height.
-
Reagent Weighing : In the fume hood, carefully weigh 210 mg (1.0 mmol) of this compound and add it to a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: Weighing in the hood prevents inhalation of fine particles which are respiratory irritants[4].
-
-
Dissolution : Add 5 mL of glacial acetic acid to the flask. Stir the mixture until the pyrylium salt is fully dissolved.
-
Causality: Acetic acid serves as a solvent and a catalyst for the reaction[13]. It is corrosive and should be handled with care.
-
-
Nucleophile Addition : Using a syringe, slowly add 0.11 mL (107 mg, 1.0 mmol) of benzylamine to the stirring solution. The reaction is often exothermic; slow addition helps control the temperature.
-
Reaction : Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC if necessary.
-
Precipitation : After the reaction is complete, slowly add 20 mL of anhydrous diethyl ether to the flask while stirring. The pyridinium salt product will precipitate out of the solution.
-
Causality: Diethyl ether is a highly flammable solvent. Ensure there are no ignition sources nearby. Perform this step in the back of the fume hood.
-
-
Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals on the filter with two small portions (5 mL each) of cold, anhydrous diethyl ether to remove any residual acetic acid and unreacted starting materials.
-
Drying : Dry the product under high vacuum to remove all traces of solvent. The final product is N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate.
-
Waste Disposal : All liquid waste (filtrate) is considered hazardous and must be collected in a labeled, sealed container. Dispose of all solid and liquid waste through your institution's Environmental Health and Safety (EHS) department[14].
Waste Disposal
The disposal of this compound and any associated waste streams is strictly regulated.
-
Classification : All materials contaminated with this compound, including empty containers, weighing paper, gloves, and reaction residues, must be treated as hazardous waste[5][14].
-
Procedure :
-
Segregate waste streams. Keep solid waste separate from liquid waste.
-
Use designated, properly sealed, and clearly labeled hazardous waste containers. The label should include the chemical name and associated hazards.
-
Do not mix this waste with other, incompatible waste streams.
-
All disposal must be handled through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[14]. In-laboratory treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment and EHS approval[14].
-
References
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Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Org. Syn. Coll. Vol. 5, 1128. Retrieved from [Link]
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Sambıagıo, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2236–2240. [Link]
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Sasidhar, B., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4873–4884. [Link]
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Solubility of 2,4,6-Trimethylpyrylium Tetrafluoroborate in Organic Solvents: A Guide for the Research Scientist
An In-depth Technical Guide
Abstract
2,4,6-Trimethylpyrylium tetrafluoroborate (TMPT) is a versatile organic salt increasingly utilized as a potent photocatalyst and a reactive intermediate in complex organic syntheses. A fundamental understanding of its solubility profile across a range of organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification protocols. This technical guide provides a comprehensive analysis of the physicochemical principles governing TMPT solubility, collates available qualitative data, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. We aim to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize TMPT in their work.
Introduction to this compound (TMPT)
Chemical Structure and Core Properties
This compound, with the chemical formula C₈H₁₁BF₄O and a molecular weight of 209.98 g/mol , is an organic salt.[1] It is composed of a positively charged 2,4,6-trimethylpyrylium cation and a non-coordinating tetrafluoroborate anion (BF₄⁻).
The pyrylium cation is a six-membered heterocyclic ring containing an oxonium ion (a positively charged, trivalent oxygen atom) and a conjugated system of double bonds, which imparts aromatic character.[2] This aromaticity contributes to the relative stability of the pyrylium cation compared to simpler oxonium ions.[2] The presence of the formal positive charge on the ring system makes TMPT a powerful electrophile and electron acceptor, which is central to its utility in photoredox catalysis and organic synthesis.[3]
Significance in Modern Chemistry
The utility of TMPT and its derivatives stems from the high reactivity of the pyrylium ring toward nucleophiles and its favorable electrochemical properties.[3] It serves as a key building block for the synthesis of other heterocyclic systems, such as pyridines and pyridinium salts.[2] In recent years, its application as an organic photocatalyst has gained significant traction, enabling a variety of chemical transformations driven by visible light. Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates its concentration in a reaction medium, influencing reaction kinetics, catalyst efficiency, and product yields.
The Physicochemical Basis of TMPT Solubility
The solubility of an ionic compound like TMPT is governed by the energetic balance between the lattice energy of its crystal structure and the solvation energy released when its constituent ions interact with solvent molecules. The maxim "like dissolves like" provides a foundational, albeit simplified, framework for predicting this behavior.
The Role of Solvent Polarity and Dielectric Constant
As a salt, TMPT's solubility is dominated by strong ion-ion interactions in its solid state and ion-dipole interactions in solution.
-
Polar Solvents: Solvents with high polarity and a high dielectric constant, such as water, methanol, and acetonitrile, are effective at dissolving TMPT.[4][5] These solvents can effectively shield the positive charge of the pyrylium cation and the negative charge of the tetrafluoroborate anion from each other, overcoming the crystal lattice energy. The oxygen atom of the pyrylium ring and the fluorine atoms of the tetrafluoroborate anion can also participate in hydrogen bonding with protic solvents (e.g., methanol).
-
Nonpolar Solvents: Nonpolar solvents, such as hexane, toluene, and diethyl ether, lack the ability to form strong ion-dipole interactions. Their low dielectric constants cannot sufficiently screen the electrostatic attraction between the ions. Consequently, the solvation energy is insufficient to overcome the lattice energy, leading to very poor solubility or insolubility. This is observed in analogous compounds like 2,4,6-triphenylpyrylium tetrafluoroborate, which is reported as insoluble in diethyl ether.[6]
-
Intermediate Polarity Solvents: Solvents like dichloromethane (DCM) and chloroform occupy an intermediate position. While an organic synthesis procedure notes that the tetrafluoroborate salt is less soluble in chloroform than its trifluoromethanesulfonate counterpart, it is still used as a reaction solvent, implying at least moderate solubility.[7] The ability of chlorinated solvents to dissolve pyrylium salts is well-documented for related compounds.[8]
Solubility Profile of this compound
Disclaimer: The following table is for guidance purposes. For applications requiring precise concentrations, empirical determination is strongly recommended using the protocol outlined in Section 4.0.
| Solvent Class | Solvent | Dielectric Constant (ε at 20°C) | Solubility Profile | Source / Rationale |
| Polar Protic | Water | 80.1 | Soluble | [4][5][9] |
| Methanol (MeOH) | 33.0 | Soluble | [4][5] | |
| Ethanol (EtOH) | 24.5 | Likely Soluble | Inferred from high solubility of related salts in alcohols.[7][10] | |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Likely Soluble | Common solvent for pyrylium salt chemistry; high dielectric constant.[8][11] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Likely Soluble | High polarity suggests favorable solvation. | |
| Dimethylformamide (DMF) | 36.7 | Likely Soluble | High polarity suggests favorable solvation. | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Moderately Soluble | Inferred from use as a reaction solvent for related salts.[7][8] |
| Chloroform (CHCl₃) | 4.8 | Sparingly Soluble | Reported to be less soluble than other pyrylium salts.[7] | |
| Ethers | Tetrahydrofuran (THF) | 7.5 | Likely Sparingly Soluble | Lower polarity; may exhibit some solubility. |
| Diethyl Ether (Et₂O) | 4.3 | Insoluble | Nonpolar nature; confirmed insolubility for analogous salts.[6] | |
| Hydrocarbons | Hexane | 1.9 | Insoluble | Nonpolar nature; unable to solvate ions effectively. |
| Toluene | 2.4 | Insoluble | Nonpolar nature; unable to solvate ions effectively. |
Experimental Protocol for Quantitative Solubility Determination
The absence of published quantitative data necessitates a reliable in-house method for its determination. The gravimetric method, which involves saturating a solvent and quantifying the dissolved solid, is a robust and accessible technique.[12][13]
Step-by-Step Gravimetric Methodology
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the desired organic solvent in a sealed, screw-cap vial containing a magnetic stir bar. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or on a magnetic stir plate, ideally within a controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25°C). Allow the mixture to stir vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure complete saturation.[12]
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle completely. For fine suspensions, centrifugation of the sealed vial at a moderate speed (e.g., 3000 rpm for 10 minutes) is highly effective.
-
Sample Extraction: Carefully extract a precise volume of the clear, saturated supernatant using a volumetric pipette. To avoid disturbing the solid, it is crucial to draw the liquid from the upper portion of the solvent. For accuracy, pass the extracted liquid through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Record the initial weight of the vial (W₁). Place the vial in a vacuum oven or use a gentle stream of nitrogen to slowly and completely evaporate the solvent.
-
Mass Determination: Once the solvent is fully removed and only the dried TMPT residue remains, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solid (W₂).
-
Calculation: The solubility can be calculated as follows:
-
Mass of dissolved TMPT = W₂ - W₁
-
Solubility (g/L) = (Mass of dissolved TMPT) / (Volume of aliquot extracted)
-
Workflow for Solubility Determination
Caption: Gravimetric workflow for determining TMPT solubility.
Practical Guidance for Solvent Selection
Choosing the appropriate solvent is critical for experimental success. The following decision framework, based on the inferred solubility profile, can guide this process.
Solvent Selection Logic
The primary consideration is the intended application: organic synthesis, purification, or analytical characterization.
-
For Organic Synthesis: A solvent that provides high solubility is often desired to achieve reasonable reaction concentrations. Polar aprotic solvents like acetonitrile are excellent starting points. For reactions sensitive to coordinating solvents, dichloromethane may be a suitable alternative, though solubility may be lower.
-
For Purification by Recrystallization: An ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A mixed-solvent system is often required for salts. A good starting point could be a mixture where TMPT is soluble in one component (methanol or acetonitrile ) and insoluble in the other (diethyl ether or toluene ). The compound is dissolved in a minimum of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until turbidity persists, followed by cooling.
-
For Analytical Techniques (e.g., NMR, UV-Vis): The solvent must dissolve the compound and be compatible with the technique. Deuterated acetonitrile (CD₃CN) or deuterated methanol (CD₃OD) are excellent choices for NMR spectroscopy.
Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate solvent for TMPT.
Conclusion
This compound is an ionic salt with a distinct solubility profile governed by its structure. It exhibits good solubility in polar protic and aprotic solvents while being largely insoluble in nonpolar media. While precise quantitative data across a broad range of solvents is sparse in the public domain, a strong predictive understanding can be achieved through the application of fundamental chemical principles. For applications demanding high accuracy, the gravimetric determination protocol provided herein offers a reliable path to generating precise solubility data. Proper solvent selection, guided by the principles and decision frameworks in this guide, is a critical step toward the successful and reproducible application of this versatile chemical compound.
References
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Sangadala, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
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Sangadala, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information (PMC). Available at: [Link]
-
VanVeller, B., et al. (2018). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. (Diagram showing pyridinium solubility in acetonitrile). Available at: [Link]
-
Williamson, K.L. & Masters, K.M. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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SALTISE Community. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Available at: [Link]
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Balaban, A.T. & Boulton, A.J. (1964). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses, 5, 1112. Available at: [Link]
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Wang, Y., et al. (2021). α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. Analytical Chemistry, 93(32), 11197–11204. Available at: [Link]
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Wang, Z., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews, 49(20), 7338–7362. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2,4,6-Trimethylpyrylium tetrafluoroborate is a versatile organic salt with significant applications in organic synthesis and materials science. Its efficacy and the reproducibility of experimental outcomes are intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed protocols for its appropriate storage and handling, and analytical methodologies for assessing its purity and degradation. By understanding and implementing these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and successful scientific endeavors.
Introduction: The Double-Edged Sword of Reactivity
The utility of this compound stems from the electrophilic nature of the pyrylium cation. This inherent reactivity, however, also renders it susceptible to degradation under suboptimal conditions. The primary challenge in working with this compound lies in mitigating its degradation to preserve its chemical integrity from the moment it is synthesized or received to the point of its use in a reaction. This guide is structured to provide a deep dive into the causality behind its instability and to offer field-proven strategies for its preservation.
Chemical Stability: Understanding the Inherent Vulnerabilities
The stability of this compound is primarily influenced by three factors: moisture, heat, and light.
Hydrolytic Instability: The Primary Degradation Pathway
The pyrylium ring is highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a pentane-1,5-dione derivative (a pseudobase). This reaction is often the most significant contributor to the degradation of the compound.
The general mechanism for the hydrolysis of the 2,4,6-trimethylpyrylium cation is initiated by the attack of a water molecule at the C2, C4, or C6 position of the pyrylium ring. Attack at the C2 or C6 position is sterically hindered by the methyl groups, making the C4 position a likely site for nucleophilic addition in some cases. However, the most common pathway involves attack at the C2/C6 positions, leading to a hydroxylated intermediate that undergoes ring-opening. The unstable pseudobase can then undergo further reactions, including intramolecular condensation.[1]
Key Insight for Researchers: The tetrafluoroborate (BF₄⁻) anion is non-nucleophilic and does not directly participate in the degradation of the pyrylium cation. However, the hygroscopic nature of the salt itself can attract ambient moisture, thereby facilitating hydrolysis.
Thermal Stability
While generally more stable than many other reactive organic compounds, this compound can decompose at elevated temperatures. The melting point is reported to be in the range of 224-226 °C, and decomposition is noted around this temperature.[2] Thermal decomposition can lead to a complex mixture of products and a visible darkening of the material.
Field-Proven Insight: Isothermal calorimetry can be a powerful technique to rapidly assess the solid-state stability of compounds like this compound at various temperatures, providing predictive data on its long-term stability at ambient or refrigerated conditions.[3]
Photostability
Exposure to light, particularly UV radiation, can promote the degradation of pyrylium salts. While specific photostability studies on this compound are not extensively documented in readily available literature, it is a known characteristic of many organic dyes and photosensitizers to be light-sensitive.[4][5] Photodegradation can occur through various mechanisms, including photooxidation and photoreduction, leading to loss of the characteristic pyrylium chromophore.
Causality in Experimental Design: When using this compound in photochemical reactions, it is crucial to distinguish between the desired photoreaction and the potential photodegradation of the catalyst itself. Control experiments in the absence of other reactants can help elucidate the photostability of the pyrylium salt under the specific experimental conditions.
Recommended Storage and Handling Protocols: A Self-Validating System
To ensure the long-term stability and integrity of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the risk of degradation is minimized at every step.
Long-Term Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal degradation and slows down any residual hydrolytic activity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation. |
| Container | Use a tightly sealed, opaque container. | Prevents the ingress of moisture and protects the compound from light-induced degradation. Amber glass vials with PTFE-lined caps are ideal. |
| Location | Store in a desiccator within a refrigerator. | Provides a dual barrier against moisture. The desiccator maintains a dry environment, while the refrigerator provides a cool one. |
Expert Tip: For particularly sensitive applications, it is advisable to aliquot the compound into smaller, single-use vials upon receipt. This practice avoids repeated opening and closing of the main container, which can introduce moisture and contaminants.
Handling Procedures
Due to its hygroscopic and potentially light-sensitive nature, all manipulations of this compound should be performed using appropriate techniques to minimize exposure to the atmosphere.
The use of a glovebox or Schlenk line is highly recommended for handling this compound, especially when weighing and preparing solutions.[6][7]
Workflow for Handling in a Glovebox:
Caption: Workflow for handling this compound in a glovebox.
If a glovebox is not available, the following procedure should be followed to minimize exposure to air and moisture:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator over a strong desiccant like phosphorus pentoxide.[8]
-
Inert Gas Purge: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon.
-
Weighing: Briefly remove the container from the desiccator, weigh the desired amount of the compound quickly, and immediately reseal the container.
-
Transfer: Transfer the weighed solid to the reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Use anhydrous solvents, which should be transferred to the reaction vessel via a cannula or a dry syringe.
Purification and its Impact on Stability
The purity of this compound is a critical determinant of its stability. Impurities, particularly acidic or hygroscopic ones, can catalyze its decomposition.
Recrystallization Protocol
Recrystallization is an effective method for purifying this compound.
Step-by-Step Methodology:
-
Solvent Selection: A mixture of ethanol and methanol (1:1) has been reported to be effective.[9] The addition of a few drops of fluoroboric acid to the recrystallization solvent can help to suppress hydrolysis by shifting the equilibrium away from the pseudobase formation.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold, dry ether, and dry under vacuum in a desiccator.
Self-Validation: The melting point of the recrystallized product should be sharp and within the expected range (224-226 °C). A broad melting range is indicative of impurities.
Analytical Methods for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for long-term stored samples or before use in sensitive applications.
Spectroscopic Methods
-
¹H NMR Spectroscopy: Proton NMR provides a rapid and accurate assessment of the compound's identity and purity. The expected chemical shifts for the methyl and ring protons are characteristic. The appearance of new signals can indicate the presence of degradation products.
-
UV-Vis Spectroscopy: this compound exhibits a characteristic UV-Vis absorption spectrum. A decrease in the absorbance at the maximum wavelength (λmax) over time can be used to quantify its degradation.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point.[4] This method can be used for quantitative stability studies.
Forced Degradation Studies
To understand the degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are recommended.[10] These studies involve subjecting the compound to stress conditions more severe than those it would likely encounter during normal storage.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acidic and basic solutions, and an organic solvent). Also, prepare solid samples.
-
Stress Conditions:
-
Hydrolysis: Expose the solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solid sample at a high temperature (e.g., 105°C).
-
Photostability: Expose solid and solution samples to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][11][12]
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Logical Relationship of Forced Degradation Studies:
Caption: Logical workflow for conducting forced degradation studies.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. A thorough understanding of its inherent instabilities, coupled with the implementation of rigorous storage and handling protocols, is essential. This guide provides the foundational knowledge and practical methodologies to ensure the long-term stability of this valuable reagent. By adopting these practices, scientists can enhance the reliability and reproducibility of their experimental results, ultimately accelerating scientific progress.
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The Dawn of a Versatile Cation: A Technical Guide to the Discovery and History of Pyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrylium salts, six-membered heterocyclic cations containing a positively charged oxygen atom, have traversed a remarkable journey from a chemical curiosity to an indispensable tool in modern organic synthesis and medicinal chemistry. Initially discovered in the early 20th century, their unique electronic properties and high reactivity were not fully appreciated for decades. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies of pyrylium salts. It delves into the mechanistic intricacies of their formation, offering field-proven insights into experimental choices. Furthermore, this guide illuminates the diverse applications of pyrylium salts, with a particular focus on their burgeoning role in drug discovery and development, from their use as powerful photosensitizers to their transformation into versatile pyridinium salts for late-stage functionalization of bioactive molecules.
The Genesis of a Reactive Intermediate: A Serendipitous Discovery
The story of pyrylium salts begins in 1911 with the seminal work of the renowned German chemist Adolf von Baeyer. While investigating the reactions of dicarboxylic acids, Baeyer serendipitously synthesized the first pyrylium salt, 2,6-dicarboxy-4-phenylpyrylium perchlorate.[1][2][3] His findings were published in Justus Liebigs Annalen der Chemie, marking the formal entry of this new class of heterocyclic compounds into the scientific literature.
For nearly half a century following their discovery, pyrylium salts remained largely a niche area of study. Their inherent high reactivity, particularly their susceptibility to nucleophilic attack and instability in aqueous media, presented significant challenges to early chemists. However, the 1950s and 1960s witnessed a renaissance in pyrylium chemistry, spearheaded by the pioneering work of chemists like Alexandru Balaban, Costin Nenitzescu, and P. F. G. Praill. Their development of robust synthetic methods unlocked the vast potential of pyrylium salts as versatile intermediates in organic synthesis.[4]
Foundational Synthetic Methodologies
The accessibility and versatility of pyrylium salts are underpinned by several key synthetic strategies developed over the years. These methods allow for the introduction of a wide range of substituents on the pyrylium ring, thereby tuning their electronic and steric properties for various applications.
The Dilthey Synthesis: Access to Aryl-Substituted Pyrylium Salts
One of the earliest and most straightforward methods for the preparation of 2,4,6-triaryl-substituted pyrylium salts is the Dilthey synthesis, first reported in 1917. This acid-catalyzed condensation reaction typically involves the reaction of two equivalents of an aryl methyl ketone with one equivalent of an aryl aldehyde.[5]
The mechanism of the Dilthey synthesis proceeds through a series of aldol-type condensations and cyclization-dehydration steps. The acid catalyst plays a crucial role in activating the carbonyl groups and facilitating the dehydration steps that lead to the aromatic pyrylium ring.
Figure 1: Mechanistic overview of the Dilthey synthesis for 2,4,6-triarylpyrylium salts.
The Balaban-Nenitzescu-Praill Synthesis: A Route to Alkyl-Substituted Pyrylium Salts
For the synthesis of pyrylium salts bearing alkyl substituents, the Balaban-Nenitzescu-Praill reaction is the method of choice. This powerful reaction involves the diacylation of olefins or their precursors, such as tertiary alcohols or alkyl halides, using an acid anhydride in the presence of a strong acid catalyst like perchloric acid, tetrafluoroboric acid, or trifluoromethanesulfonic acid.[4]
The mechanism is believed to proceed through the formation of a carbocation from the alkene or its precursor, which is then acylated. A subsequent series of acylations, cyclization, and dehydration steps leads to the formation of the stable pyrylium cation. The choice of acid catalyst is critical and can influence the yield and purity of the final product. Perchlorate salts, while historically used, are often avoided due to their explosive nature.
Figure 3: General scheme for the synthesis of Katritzky salts from pyrylium salts.
Katritzky salts are valuable reagents in their own right, serving as precursors for the deaminative functionalization of primary amines, a powerful strategy in modern organic synthesis and drug discovery.
Applications in Drug Discovery and Development
The unique chemical properties of pyrylium salts and their derivatives have led to their increasing application in the field of drug discovery and development.
Pyrylium Salts as Bioactive Scaffolds
Recent studies have explored the direct biological activity of pyrylium salts. For instance, novel benzopyrylium salts have been synthesized and evaluated for their anticancer properties. One such compound, PS-CP-4MO, demonstrated significant activity against melanoma, colon cancer, and leukemia cell lines, with a GI50 value of 1.78 μM against the MDA-MB-435 melanoma cell line. [1]Mechanistic studies indicated that this compound induces apoptosis in cancer cells.
Furthermore, a pyrylium salt derivative, designated SM21, was identified from a large chemical library as a potent antifungal agent. [6]Subsequent optimization of this lead compound led to the discovery of XY12, which exhibited stronger antifungal activity against Candida albicans (MIC of 0.24 μM) and reduced cytotoxicity compared to the parent compound. [6]These findings highlight the potential of the pyrylium scaffold as a template for the design of novel therapeutic agents.
Photosensitizers in Photodynamic Therapy (PDT)
The strong absorption of visible light and the ability to generate reactive oxygen species upon irradiation make pyrylium salts attractive candidates for use as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. Their cationic nature can also facilitate their accumulation in the mitochondria of cancer cells, enhancing their therapeutic efficacy.
Katritzky Salts in Late-Stage Functionalization and Peptide Modification
The conversion of primary amines to Katritzky salts provides a powerful tool for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery for rapidly generating analogues with improved properties. This deaminative functionalization allows for the replacement of an amino group with a wide variety of other functional groups.
In peptide and natural product chemistry, this approach has been used to introduce unnatural amino acids and to modify the side chains of amino acid residues like lysine. This enables the synthesis of peptide-based drugs with enhanced stability, binding affinity, and pharmacokinetic profiles.
Conclusion and Future Outlook
From their serendipitous discovery over a century ago, pyrylium salts have evolved into a cornerstone of modern heterocyclic chemistry. Their facile synthesis, coupled with their remarkable reactivity, has established them as invaluable intermediates for the construction of a vast array of molecular architectures. In the realm of drug discovery and development, pyrylium salts and their derivatives are poised to make significant contributions, offering novel scaffolds for bioactive compounds, powerful tools for photodynamic therapy, and versatile reagents for the late-stage functionalization of complex drug candidates. As our understanding of their chemistry deepens and new applications are explored, the future of pyrylium salts in science and medicine appears brighter than ever.
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Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. (2020). Chemical Science, 11(45), 12249–12268. [Link]
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Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. (2023). RSC Mechanochemistry. [Link]
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Benzopyrylium salts as new anticancer, antibacterial, and antioxidant agents. (2021). Bioorganic & Medicinal Chemistry Letters, 32, 127711. [Link]
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Methodological & Application
Application Notes & Protocols: 2,4,6-Trimethylpyrylium Tetrafluoroborate in Modern Organic Synthesis
Introduction: The Enduring Utility of a Classic Reagent
2,4,6-Trimethylpyrylium tetrafluoroborate is a stable, crystalline organic salt that has served as a cornerstone reagent in heterocyclic chemistry for decades.[1][2] As a pyrylium salt, it features a six-membered aromatic ring containing a positively charged oxygen atom, rendering the α (C2/C6) and γ (C4) positions highly electrophilic and susceptible to attack by a wide array of nucleophiles. This inherent reactivity is the foundation of its versatility, making it an invaluable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles, most notably pyridines and pyridinium salts.[3][4]
The tetrafluoroborate (BF₄⁻) counter-anion provides excellent stability and favorable solubility in many common organic solvents, an improvement over the potentially explosive perchlorate (ClO₄⁻) anion found in earlier preparations.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key applications of this compound, focusing on the underlying mechanisms and providing robust, field-proven protocols.
Core Application: The Synthesis of N-Substituted Pyridinium Salts (The Katritzky Reaction)
The most prominent application of this compound is its reaction with primary amines to furnish N-substituted 2,4,6-trimethylpyridinium salts. This transformation, extensively developed by the Katritzky group, provides a powerful and reliable method for converting a primary amino group into a versatile pyridinium moiety.[6]
Causality of the Mechanism
The reaction proceeds via a well-established addition-elimination pathway. The driving force is the high electrophilicity of the pyrylium ring and the subsequent formation of a stable aromatic pyridinium product.
-
Nucleophilic Attack: The primary amine (R-NH₂) acts as a nucleophile, attacking one of the electrophilic α-carbons (C2 or C6) of the pyrylium ring. This step is highly favorable due to the positive charge on the heterocyclic system.
-
Ring Opening: The initial adduct undergoes electrocyclic ring-opening, relieving ring strain and forming a pentadienal intermediate.
-
Ring Closure & Dehydration: The pendant amino group then attacks the terminal aldehyde in an intramolecular fashion. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic N-substituted pyridinium salt.
Caption: Mechanism of N-Substituted Pyridinium Salt Formation.
Protocol: General Synthesis of an N-Alkyl-2,4,6-trimethylpyridinium Tetrafluoroborate
This protocol provides a reliable method for the conversion of a primary amine into its corresponding pyridinium salt, a class of compounds often referred to as "Katritzky salts".[4]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Dichloromethane (DCM) or Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of DCM or EtOH at room temperature.
-
To this stirring solution, add the primary amine (1.0-1.1 eq) dropwise. The addition is often exothermic, and a color change is typically observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Reaction progress can be monitored by TLC by observing the consumption of the starting amine.
-
Upon completion, add diethyl ether to the reaction mixture until a precipitate forms. The pyridinium salt product is generally insoluble in ether.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the resulting solid under vacuum to yield the N-substituted-2,4,6-trimethylpyridinium tetrafluoroborate, which is often pure enough for subsequent steps. Recrystallization from an appropriate solvent (e.g., ethanol/ether) can be performed if necessary.
Pyridinium Salts as Versatile Synthetic Intermediates
The true power of the Katritzky reaction lies in the synthetic utility of the resulting pyridinium salts. The pyridinium ring acts as an excellent leaving group, transforming the formerly nucleophilic amine into an electrophilic handle for a variety of transformations.[6]
Pyridinium as a Leaving Group in Nucleophilic Substitution
The positively charged nitrogen atom makes the 2,4,6-trimethylpyridine moiety an exceptional leaving group, comparable to halides or tosylates. This allows for the facile displacement by a range of nucleophiles, enabling the conversion of primary amines into other functional groups under mild conditions.
Generation of Alkyl Radicals via Single-Electron Reduction
In recent years, Katritzky salts have gained prominence as superior precursors for alkyl radicals.[7] Upon single-electron reduction, which can be achieved through photoredox catalysis or with transition metals, the pyridinium salt undergoes fragmentation to generate a neutral alkyl radical and 2,4,6-trimethylpyridine.[4][8] This provides a powerful method for C-C bond formation, circumventing the harsh conditions often associated with traditional radical generation methods.
Caption: General workflow from primary amine to radical coupling.
Direct Synthesis of Substituted Pyridines
Beyond pyridinium salts, this compound can be directly converted into substituted pyridines. This is typically achieved by reacting it with a compound containing an active methylene group in the presence of a nitrogen source like ammonium acetate.
Mechanism and Rationale
This transformation involves a domino reaction sequence. The active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is deprotonated to form a nucleophilic enolate, which attacks the pyrylium ring. A subsequent cascade of ring-opening, recyclization involving the ammonia source, and elimination/aromatization steps yields the final substituted pyridine. This method provides access to pyridine rings with different substitution patterns than those obtained from the direct reaction with primary amines.
Protocol: Synthesis of 2-amino-3-cyano-4,6-dimethylpyridine
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq) and ammonium acetate (3.0-5.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired substituted pyridine.
Data Summary: Representative Transformations
| Starting Amine/Nucleophile | Product Type | Typical Conditions | Yield Range | Reference |
| Benzylamine | N-Benzylpyridinium Salt | EtOH, rt, 2h | 90-98% | [3] |
| Glycine methyl ester | N-Acylpyridinium Salt | DCM, rt, 3h | 85-95% | [9] |
| n-Butylamine | N-Butylpyridinium Salt | EtOH, rt, 1.5h | 92-97% | [10] |
| Malononitrile / NH₄OAc | Substituted Pyridine | EtOH, reflux, 5h | 70-85% | [11] |
Safety and Handling
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.
-
It is an irritant. Avoid contact with skin, eyes, and inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Store in a cool, dry place away from moisture and strong bases.
Conclusion
This compound remains a powerful and highly relevant reagent in synthetic organic chemistry. Its ability to efficiently convert primary amines into stable, yet reactive, pyridinium salts opens up a vast landscape of subsequent transformations, from simple nucleophilic substitutions to modern photoredox-mediated radical couplings. The protocols and mechanistic insights provided herein demonstrate its reliability and versatility, securing its place in the toolkit of researchers and drug development professionals focused on the synthesis of complex nitrogen-containing molecules.
References
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Katritzky, A. R., Abdel-Fattah, A. A. A., Tymoshenko, D. O., & Essawy, S. A. (1999). A Novel and Efficient 2,4,6-Trisubstituted Pyridine Ring Synthesis via α-Benzotriazolyl Ketones. Synthesis, 1999(12), 2114-2118. [Link]
-
Katritzky, A. R., et al. (2001). Regiospecific Synthesis of 4-(2-Oxoalkyl)pyridines. Organic Letters, 3(18), 2807-2809. [Link]
-
Zhang, P., et al. (2024). A HAT process of N-pyridyl radical cations for the synthesis of benzophenone-type bioisosteres. Organic Chemistry Frontiers. [Link]
-
Waliczek, M., Kijewska, M., Rudowska, M., & Szewczuk, Z. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
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Various Authors. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. [Link]
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Carmona, R., et al. (2011). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Journal of Medicinal Chemistry, 54(9), 3427-3442. [Link]
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Kim, H., & Lee, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications, 14(1), 5345. [Link]
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Goti, G., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(7), 2568-2573. [Link]
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Various Authors. (n.d.). This compound. ResearchGate. [Link]
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Dimroth, K., & Reichardt, C. (1966). 2,4,6-Triphenylpyrylium tetrafluoroborate. Organic Syntheses, 46, 114. [Link]
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Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]
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Balaban, A. T., & Boulton, A. J. (1973). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses, Coll. Vol. 5, p.1112. [Link]
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Balaban, A. T., & Boulton, A. J. (1973). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses. [Link]
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VdM, M., et al. (2024). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Chemical Science, 15(1), 224-230. [Link]
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Various Authors. (n.d.). 2,4,6-Trimethylpyrylium Trifluoromethanesulfonate. ResearchGate. [Link]
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Dimroth, K., Berndt, A., & Reichardt, C. (1966). 2,4,6-triphenylnitrobenzene. Organic Syntheses. [Link]
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Goti, G., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. National Institutes of Health. [Link]
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Application Notes & Protocols: Leveraging 2,4,6-Trimethylpyrylium Tetrafluoroborate in Modern Arylation Reactions
Introduction: The Resurgence of a Classic Reagent
Pyrylium salts, cationic six-membered heterocycles featuring a positively charged oxygen atom, have been a cornerstone of organic synthesis for over a century.[1] Among these, 2,4,6-trimethylpyrylium tetrafluoroborate stands out for its accessibility, stability, and versatile reactivity. While historically employed as a precursor for various heterocyclic compounds, its application in modern synthetic chemistry has seen a significant renaissance, particularly in the field of C-C bond formation.[2][3]
This guide provides an in-depth exploration of this compound's role in arylation reactions, focusing on its dual capacity as a potent photoredox catalyst and a superior activating agent for deaminative functionalization. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Mechanistic Pillars: Photoredox and Deaminative Pathways
The utility of this compound in arylation stems from two primary mechanistic pathways, each offering a unique approach to forging challenging C-Aryl bonds.
Pathway A: Photocatalytic Single-Electron Transfer (SET)
Pyrylium salts are exceptional photoredox catalysts.[4] Upon irradiation with visible light, this compound is promoted to a long-lived, high-energy excited state (Pyry⁺*). This excited species is a powerful single-electron oxidant, capable of abstracting an electron from a suitable donor substrate to initiate a radical-based reaction cascade.[5][6]
In the context of α-C(sp³)–H arylation of tertiary amines, the mechanism proceeds as follows:
-
Photoexcitation: The pyrylium salt absorbs a photon, forming the highly oxidizing excited state.
-
Single-Electron Transfer (SET): The excited catalyst oxidizes the tertiary amine substrate, generating an amino radical cation and the reduced pyrylium radical (Pyry•).
-
Deprotonation: A mild base removes a proton from the carbon adjacent to the nitrogen, yielding a key α-amino radical.[7]
-
Radical Coupling: The nucleophilic α-amino radical couples with an electron-deficient arylating agent (e.g., an aryl nitrile).
-
Catalyst Regeneration: The reduced pyrylium radical (Pyry•) is oxidized back to its ground state by an oxidant in the system (often the radical anion of the arylating agent), closing the catalytic cycle.
Caption: Photocatalytic cycle for α-C(sp³)–H arylation of amines.
Pathway B: Deaminative Arylation via Katritzky Salt Formation
This pathway leverages the high reactivity of the pyrylium ring toward primary amines.[1] The reaction of this compound with a primary amino group (e.g., on an amide) results in the formation of a stable N-substituted pyridinium salt, often called a "Katritzky salt."[2][8]
The key insight, pioneered by Katritzky and expanded by others, is that the resulting pyridinium moiety is an excellent leaving group.[9] This transforms the chemically robust C-N bond of the primary amine or amide into a reactive electrophilic site, primed for nucleophilic attack.
In a novel mechanochemical approach for the deaminative arylation of amides:
-
Activation: The amide reacts with the pyrylium salt to form the pyridinium salt intermediate (Katritzky salt).
-
Arylation: An aryl nucleophile, typically generated from an aryl boronic acid, attacks the activated carbonyl carbon.
-
Elimination: The pyridinium moiety is eliminated as 2,4,6-trimethylpyridine, yielding the desired aryl ketone.[9]
This method avoids harsh conditions and transition metals, offering a green chemistry alternative for amide functionalization.[9]
Caption: Deaminative arylation of amides via Katritzky salt formation.
Application Notes: Practical Insights and Considerations
-
Catalyst Selection & Handling: this compound is generally preferred over its triaryl counterparts for certain applications due to its higher solubility in common organic solvents and distinct electronic properties. It is a stable, crystalline solid that can be handled in air, though storage in a desiccator is recommended for long-term stability.
-
Solvent Choice: For photocatalytic reactions, polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are typically used to dissolve the ionic catalyst and substrates.[10][11] For mechanochemical protocols, the reaction is often performed neat or with minimal liquid assistance, aligning with green chemistry principles.[9]
-
Light Source for Photocatalysis: Simple blue LEDs (450-460 nm) are sufficient to excite the pyrylium catalyst, making the experimental setup accessible and energy-efficient.[11] Ensure the reaction vessel is positioned for uniform irradiation.
-
Role of Additives: In photocatalytic C-H arylations of amines, a non-nucleophilic inorganic base like Na₂CO₃ or Cs₂CO₃ is crucial for the deprotonation step without interfering with the catalyst.[10] In mechanochemical arylations, a piezoelectric additive like BaTiO₃ can facilitate the reaction, suggesting a mechanoredox pathway may contribute to the transformation.[9]
-
Substrate Compatibility: The photocatalytic pathway is highly effective for tertiary amines. The deaminative pathway is designed for primary amines and amides. Substrates with easily oxidizable functional groups may interfere with the photocatalytic cycle, requiring careful optimization.
Detailed Experimental Protocols
Protocol 1: Photocatalytic α-C(sp³)–H Arylation of a Tertiary Amine
This protocol describes a general procedure for the arylation of N-phenylpyrrolidine with terephthalonitrile, a representative example of C-H functionalization.[7][10]
Workflow Diagram:
Caption: Experimental workflow for photocatalytic arylation.
Reagents & Equipment:
| Reagent/Equipment | Quantity/Specification |
|---|---|
| N-Phenylpyrrolidine | 0.2 mmol, 1.0 equiv |
| Terephthalonitrile | 0.3 mmol, 1.5 equiv |
| This compound | 0.004 mmol, 2 mol% |
| Sodium Carbonate (Na₂CO₃) | 0.3 mmol, 1.5 equiv |
| Anhydrous DMF | 2.0 mL |
| 5 mL Crimp-Seal Vial & Stir Bar | --- |
| Blue LED Light Source (e.g., 455 nm) | --- |
| Standard Glassware for Workup | --- |
| Silica Gel for Chromatography | --- |
Step-by-Step Procedure:
-
Preparation: To an oven-dried 5 mL crimp-seal vial containing a magnetic stir bar, add N-phenylpyrrolidine (29.4 mg, 0.2 mmol), terephthalonitrile (38.4 mg, 0.3 mmol), this compound (0.84 mg, 0.004 mmol), and sodium carbonate (31.8 mg, 0.3 mmol).
-
Solvent Addition & Degassing: Add 2.0 mL of anhydrous DMF via syringe. Seal the vial and degas the mixture thoroughly using three "freeze-pump-thaw" cycles to remove dissolved oxygen.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction temperature near room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots. The reaction is typically complete within 6 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired α-arylated amine product.
Protocol 2: Mechanochemical Deaminative Arylation of an Amide
This protocol details the conversion of benzamide to benzophenone using a ball mill, showcasing a solvent-free, transition-metal-free C-N bond activation.[9]
Reagents & Equipment:
| Reagent/Equipment | Quantity/Specification |
|---|---|
| Benzamide | 0.5 mmol, 1.0 equiv |
| Phenylboronic Acid | 0.65 mmol, 1.3 equiv |
| This compound | 0.55 mmol, 1.1 equiv |
| Barium Titanate (BaTiO₃) | 4.0 equiv |
| Potassium Carbonate (K₂CO₃) | 1.5 equiv |
| Stainless Steel Milling Jar & Balls | e.g., 10 mL jar, 10 mm ball |
| Planetary Ball Mill or Mixer Mill | e.g., 30 Hz frequency |
Step-by-Step Procedure:
-
Preparation: To a 10 mL stainless steel milling jar, add benzamide (60.6 mg, 0.5 mmol), phenylboronic acid (79.3 mg, 0.65 mmol), this compound (115.5 mg, 0.55 mmol), barium titanate (466.8 mg, 2.0 mmol), and potassium carbonate (103.7 mg, 0.75 mmol).
-
Milling: Add one stainless steel ball (10 mm diameter), seal the jar, and place it in the ball mill.
-
Reaction: Mill the mixture at a frequency of 30 Hz for the required time (typically 1-3 hours). The reaction progress can be monitored by taking small samples at intervals and analyzing them by GC-MS after a mini-workup.
-
Workup: After milling, open the jar and add dichloromethane (DCM, 5 mL). Stir the suspension for 5 minutes.
-
Isolation: Filter the mixture through a short pad of Celite, washing the solids with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to isolate the pure benzophenone product.
References
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Ma, J., Zhong, Y., et al. (2025). Photocatalytic α-C(sp3)–H Arylation/Heteroarylation of Amines Enabled by Pyrylium Salt. The Journal of Organic Chemistry. [Link][7][10][12]
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ResearchGate. (n.d.). Photocatalytic α-C(sp 3 )–H Arylation/Heteroarylation of Amines Enabled by Pyrylium Salt. [Link][13]
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Li, J., et al. (2021). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews. [Link][1]
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Royal Society of Chemistry. (n.d.). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers. [Link][14]
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ResearchGate. (n.d.). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. [Link][5]
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Lima, F., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. [Link][8]
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Lima, F., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PubMed Central. [Link][15]
-
ResearchGate. (2025). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. [Link][4]
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R Discovery. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. [Link][16]
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ResearchGate. (n.d.). Synthesis of heterocyclic compounds using pyrylium salts as precursors. [Link][3]
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Rodriguez-Hernandez, A., & Jenkins, P. (n.d.). Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. University of North Carolina at Chapel Hill. [Link][6]
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Singh, K., et al. (n.d.). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. PubMed Central. [Link][9]
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Sasidhar, B., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. ACS Publications. [Link][11]
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Application Notes and Protocols: 2,4,6-Trimethylpyrylium Tetrafluoroborate in the Synthesis of Fluorescent Dyes
Introduction: The Versatility of Pyrylium Salts in Fluorescent Probe Development
Pyrylium salts are a class of cationic heterocyclic compounds characterized by a six-membered ring containing a positively charged oxygen atom.[1] This inherent positive charge renders the pyrylium ring highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthon in organic chemistry.[2] Among these, 2,4,6-trimethylpyrylium tetrafluoroborate stands out as a readily accessible and versatile starting material for the synthesis of a wide array of fluorescent dyes.[3] Its applications are extensive, ranging from photocatalysis to the creation of light-emitting materials.[4]
The core utility of this compound in fluorescent dye synthesis lies in its facile conversion to highly fluorescent pyridinium salts upon reaction with primary amines.[5][6] This transformation, known as the Zincke reaction, proceeds via a nucleophilic attack of the amine at the α-position of the pyrylium ring, followed by a ring-opening and subsequent acid-catalyzed cyclization to form the corresponding N-substituted pyridinium salt.[7][8] The resulting pyridinium derivatives often exhibit significant fluorescence with tunable photophysical properties, making them excellent candidates for fluorescent probes in biological and materials science applications.[5][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fluorescent dyes. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for the synthesis of both the pyrylium precursor and its fluorescent pyridinium derivatives, and discuss their applications in cellular imaging.
The Chemistry of Pyrylium to Pyridinium Conversion: A Mechanistic Overview
The transformation of a pyrylium salt into a pyridinium salt is a cornerstone of its application in fluorescent dye synthesis. The reaction is initiated by the nucleophilic attack of a primary amine on the highly electrophilic C-2 position of the pyrylium ring. This leads to the formation of a 2H-pyran intermediate, which is unstable and undergoes a ring-opening to yield a glutacondialdehyde derivative. Subsequent acid-catalyzed intramolecular condensation and dehydration result in the formation of the stable, aromatic N-substituted pyridinium salt.[7][8]
The fluorescence of the resulting pyridinium dye is a key feature. While 2,4,6-trimethylpyrylium salts themselves can be fluorescent, the conversion to pyridinium salts often leads to a significant enhancement in quantum yield and a shift in the emission wavelength.[10] This "fluorogenic" nature is highly advantageous, as the unbound pyrylium precursor exhibits weak fluorescence, reducing background signal in imaging applications.[10] The photophysical properties of the final dye, such as its excitation and emission maxima, Stokes shift, and quantum yield, can be readily tuned by varying the structure of the primary amine incorporated into the pyridinium ring.[6] This allows for the rational design of fluorescent probes with specific spectral characteristics for various applications.
Experimental Workflow: From Pyrylium Salt to Fluorescent Pyridinium Dye
The overall workflow for the synthesis of fluorescent dyes using this compound is a two-stage process. First, the pyrylium salt is synthesized, and then it is reacted with a primary amine to generate the desired fluorescent pyridinium dye.
Figure 1: General workflow for the synthesis of fluorescent pyridinium dyes.
Protocols
Part 1: Synthesis of this compound
This protocol is adapted from the Balaban-Nenitzescu-Praill synthesis, a reliable method for preparing 2,4,6-trimethylpyrylium salts.[11][12]
Materials:
-
Acetic anhydride
-
tert-Butanol
-
Tetrafluoroboric acid (48% aqueous solution)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (13 equivalents) and tert-butanol (1 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add tetrafluoroboric acid (48% w/v, 0.95 equivalents) dropwise to the stirred mixture. Maintain the temperature below 30°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for one hour. The solution will typically darken.
-
Cool the reaction mixture again in an ice bath.
-
Add cold diethyl ether (approximately twice the volume of the reaction mixture) to precipitate the product.
-
Collect the white, crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
| Parameter | Value | Reference |
| Yield | 50-70% | [12] |
| Appearance | Colorless to white crystalline solid | [12] |
| Solubility | Soluble in polar organic solvents | [13] |
Part 2: Synthesis of a Fluorescent N-Aryl Pyridinium Dye
This protocol describes a general procedure for the reaction of this compound with a primary amine to yield a fluorescent pyridinium salt. As an example, the synthesis of a pyridinium dye for mitochondrial imaging is outlined.
Materials:
-
This compound (from Part 1)
-
A primary amine (e.g., 4-(aminomethyl)phenol for a simple fluorescent derivative)
-
Methanol or another suitable alcohol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The fluorescent pyridinium salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol or diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Mechanism of Pyrylium to Pyridinium Conversion
Figure 2: Simplified mechanism of the pyrylium to pyridinium conversion.[7][8]
Applications in Fluorescent Imaging
Pyridinium dyes derived from this compound have shown great promise as fluorescent probes for cellular imaging.[14][15] Their cationic nature often facilitates their accumulation in mitochondria due to the negative mitochondrial membrane potential.[14] This makes them valuable tools for studying mitochondrial morphology and function in living cells.
Case Study: Mitochondrial Staining in Live Cells
Styrylpyrylium dyes, synthesized from this compound and an appropriate aromatic aldehyde, have been successfully employed as mitochondrial imaging agents.[14] These probes exhibit strong fluorescence in the yellow-orange region of the spectrum and large Stokes shifts, which are desirable properties for biological imaging to minimize spectral overlap.[14][16]
Key Features of Pyrylium-Derived Mitochondrial Probes:
| Feature | Significance | Reference |
| Cationic Nature | Promotes accumulation in mitochondria. | [14] |
| High Fluorescence Quantum Yield | Provides bright signals for clear imaging. | [9] |
| Large Stokes Shift | Minimizes self-quenching and spectral crosstalk. | [14][16] |
| Photostability | Allows for prolonged imaging without significant signal loss. | [15] |
| Low Cytotoxicity | Enables imaging in live cells with minimal perturbation. | [14] |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a diverse range of fluorescent dyes. The straightforward conversion to pyridinium salts upon reaction with primary amines allows for the creation of probes with tunable photophysical properties. These dyes have demonstrated significant utility in biological research, particularly as fluorescent probes for mitochondrial imaging in live cells. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of pyrylium salts and develop novel fluorescent tools for their specific research needs.
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- Process for the preparation of pyrylium salts.
-
A convenient home synthesis of brightly colored pyrylium compounds. Sciencemadness Discussion Board. [Link]
-
Fluorescence Properties of Pyrylium and Thiopyrylium Salts. ResearchGate. [Link]
-
The Pyrylium Dyes: A New Class of Biolabels. Synthesis, Spectroscopy, and Application as Labels and in General Protein Assay. [Link]
-
Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. PMC. [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]
-
Three common synthetic approaches to 2,4,6-triarylpyrylium salt. ResearchGate. [Link]
-
Photophysical properties of 2,4,6-TMe-DPE and 2,4,5-TMe-DPE. ResearchGate. [Link]
-
Switchable cascade C–H annulation to polycyclic pyryliums and pyridiniums: discovering mitochondria-targeting fluorescent probes. ResearchGate. [Link]
-
2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. [Link]
-
Transformations of pyrylium salts to arenes or pyridinium salts. ResearchGate. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters - ACS Publications. [Link]
-
Synthesis of new fluorescent pyrylium dyes and study of their interaction with N-protected amino acids. RSC Publishing. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. [Link]
-
Rapid Visual Detection of Amines by Pyrylium Salts for Food Spoilage Taggant. ACS Sensors. [Link]
-
Kinetics and mechanism of the pyrylium to pyridinium cation transformation in dichloromethane. ResearchGate. [Link]
-
Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells. ResearchGate. [Link]
-
2,4-Distyryl- and 2,4,6-Tristyrylpyrimidines: Synthesis and Photophysical Properties. The Journal of Organic Chemistry. [Link]
-
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-
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A new pentacyclic pyrylium fluorescent probe that responds to pH imbalance during apoptosis. PMC - NIH. [Link]
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Application Notes and Protocols for Photocatalysis with 2,4,6-Trimethylpyrylium Tetrafluoroborate
Introduction: The Rise of Organic Photocatalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules.[1] While much of the initial focus was on transition metal complexes, organic photocatalysts have garnered significant attention due to their low cost, ready availability, and unique reactivity. Among these, pyrylium salts have proven to be highly effective, acting as potent photooxidants in a variety of chemical transformations.[2][3][4] This document provides a detailed guide to the experimental setup and application of 2,4,6-trimethylpyrylium tetrafluoroborate, a commercially available and versatile photocatalyst.
This compound is a crystalline solid that can efficiently absorb visible light to reach an excited state with a high oxidation potential.[5][6] This property allows it to engage in single electron transfer (SET) with a wide range of organic substrates, generating reactive radical intermediates that can participate in subsequent bond-forming reactions.[1][5] These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful organic photocatalyst.
Catalyst Profile: this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁BF₄O | [7][8] |
| Molecular Weight | 209.98 g/mol | [8] |
| Appearance | White crystalline solid | [7] |
| CAS Number | 773-01-3 | [7][8][9][10] |
| Solubility | Soluble in polar organic solvents such as acetonitrile and dichloromethane. | [11] |
Safety and Handling
Proper safety precautions are paramount when working with any chemical, and this compound is no exception. This compound is classified as a hazardous substance.
Hazard Identification:
-
Causes severe skin burns and eye damage.[12]
-
Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles with side-shields.[12]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[12][14]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[7][13][14] If exposure limits are exceeded, a full-face respirator may be necessary.[12]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7][12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[7][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[12]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[7][12][13][14][15]
The Photocatalytic Cycle: A Mechanistic Overview
The power of this compound lies in its ability to harness the energy of visible light to drive chemical reactions. The general photocatalytic cycle is depicted below.
Caption: Generalized photocatalytic cycle of this compound.
The process unfolds as follows:
-
Photoexcitation: The pyrylium salt (PC) absorbs a photon of visible light, promoting it to an electronically excited state (PC*).
-
Single Electron Transfer (SET): The excited state photocatalyst (PC*) is a potent oxidant and can accept an electron from a suitable substrate molecule. This process, known as single electron transfer (SET), generates the substrate radical cation and the reduced photocatalyst (a pyranyl radical).
-
Substrate Reaction: The highly reactive substrate radical cation undergoes a variety of chemical transformations, such as cycloadditions, fragmentations, or reactions with other nucleophiles, ultimately leading to the desired product.
-
Catalyst Regeneration: The reduced photocatalyst (pyranyl radical) is regenerated back to its ground state through a subsequent redox event, completing the catalytic cycle.
Experimental Setup: A Guide to Best Practices
A successful photocatalytic reaction requires careful attention to the experimental setup. Here, we outline a general protocol that can be adapted for a variety of transformations.
Caption: A typical workflow for a photocatalytic experiment.
General Protocol for a Photocatalytic Reaction
This protocol is a general guideline and may require optimization for specific substrates and desired transformations.
Materials and Equipment:
-
This compound
-
Substrates
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial (e.g., crimp-seal vial)
-
Magnetic stir bar
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
-
Cooling fan or water bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (typically 1-5 mol%).
-
Addition of Reagents: Add the limiting substrate (1.0 equiv) and any other necessary reagents to the vial.
-
Solvent Addition: Dissolve the solids in an appropriate volume of anhydrous solvent. The concentration of the limiting substrate is typically in the range of 0.05–0.2 M.
-
Degassing: To remove oxygen, which can quench the excited state of the photocatalyst, degas the reaction mixture. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The reaction mixture is frozen in liquid nitrogen, subjected to high vacuum, and then allowed to thaw. This cycle is typically repeated three times.[1]
-
Sparging with an Inert Gas: Bubble an inert gas (e.g., argon or nitrogen) through the reaction mixture for 15-30 minutes.
-
-
Irradiation: Place the reaction vial at a fixed distance from the visible light source and begin stirring. To maintain a constant reaction temperature, a cooling fan or water bath is recommended.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.
Applications in Organic Synthesis
The high oxidizing power of excited this compound makes it a versatile catalyst for a range of synthetic transformations.
Cycloaddition Reactions
Pyrylium salt photocatalysis can facilitate various cycloaddition reactions. For instance, it has been employed in the [3+2] cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts to synthesize tetrasubstituted pyrroles.[1] While this example uses a triarylpyrylium salt, the underlying principle of single-electron oxidation of the substrate to initiate the cycloaddition is applicable to this compound.
C-H Functionalization
The ability to generate radical cations from neutral organic molecules opens up avenues for direct C-H functionalization. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Polymerization Reactions
Pyrylium salts have been utilized as photoinitiators for various polymerization processes, including cationic polymerization and photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization.[3][4]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient light absorption- Quenching of the excited state- Substrate is difficult to oxidize | - Use a more powerful light source or move the reaction closer to the light.- Ensure thorough degassing of the reaction mixture.- Increase the catalyst loading.- Consider a photocatalyst with a higher excited-state potential. |
| Formation of side products | - Over-oxidation of the substrate or product- Undesired radical side reactions | - Decrease the reaction time.- Lower the intensity of the light source.- Add a radical scavenger (if it doesn't interfere with the desired reaction). |
| Inconsistent results | - Variations in light intensity- Inconsistent reaction temperature- Presence of impurities | - Maintain a constant distance between the light source and the reaction vial.- Use a cooling system to maintain a consistent temperature.- Use purified reagents and solvents. |
Conclusion
This compound is a powerful and versatile organic photocatalyst that offers a gateway to a wide array of synthetic transformations. Its strong oxidizing power in the excited state, coupled with its commercial availability and ease of handling (with appropriate safety precautions), makes it an attractive alternative to traditional transition-metal-based photocatalysts. By understanding the underlying mechanistic principles and adhering to best practices in experimental setup, researchers can effectively harness the potential of this catalyst to develop novel and efficient synthetic methodologies.
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- SAFETY DATA SHEET - this compound. (2025, September 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,4,6-Triphenylpyrylium tetrafluoroborate. Fisher Scientific.
- Synthesis and Electrochemical Analysis of Pyrylium Salts as Photoredox Catalysts. University of North Carolina at Chapel Hill.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021, March 2). ACS Publications.
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Application Notes and Protocols: 2,4,6-Trimethylpyrylium Tetrafluoroborate as a Versatile Electrophile in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Classic Reagent
2,4,6-Trimethylpyrylium tetrafluoroborate is a stable, crystalline organic salt that serves as a powerful and versatile electrophilic building block in modern organic synthesis.[1] Structurally, it features a six-membered aromatic heterocyclic ring containing a positively charged oxygen atom, which imparts significant electrophilicity to the molecule.[2][3] This inherent reactivity, coupled with the presence of a non-nucleophilic tetrafluoroborate counter-anion, makes it an ideal reagent for a wide array of chemical transformations.
The pyrylium ring's aromatic character provides stability, yet the high electronegativity of the oxygen atom localizes the positive charge, rendering the α (C2, C6) and γ (C4) positions highly susceptible to nucleophilic attack.[4] This reactivity profile allows for the facile construction of a diverse range of other molecular scaffolds, most notably pyridinium salts and highly substituted benzene derivatives.[3][5]
This guide provides an in-depth exploration of the applications of this compound as an electrophile. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-tested protocols for its use, and present data to illustrate its synthetic utility for researchers in organic chemistry and drug development.
Fundamental Reactivity: The Mechanism of Nucleophilic Addition and Ring Opening
The cornerstone of pyrylium salt chemistry is its reaction with nucleophiles. The attack predominantly occurs at the α-positions (C2 or C6), which possess the highest electron deficiency.[4] This initial addition disrupts the aromaticity of the pyrylium ring, forming a transient 2H-pyran intermediate. This intermediate is unstable and undergoes a thermally allowed electrocyclic ring-opening to yield a vinylogous diketone (a pentadienone derivative). This open-chain intermediate is the pivotal species from which various cyclic products can be formed.[4][6]
Caption: General mechanism of nucleophilic attack on the pyrylium ring.
Premier Application: Synthesis of Pyridinium Salts via the Katritzky Reaction
One of the most prominent applications of this compound is the synthesis of N-substituted pyridinium salts from primary amines, a transformation known as the Katritzky pyrylium-pyridinium conversion.[3][7] This reaction is exceptionally reliable and provides a high-yield pathway to a vast range of pyridinium salts, which are themselves valuable synthetic intermediates.[5][8][9]
The mechanism proceeds via the general pathway described above. The primary amine acts as the nucleophile, attacking the C2 position of the pyrylium ring. Following ring-opening to the pentadienone intermediate (a divinylogous amide in this case), an acid-catalyzed intramolecular cyclization occurs.[6] The terminal amino group attacks the C5 carbonyl, and subsequent dehydration leads to the formation of the stable, aromatic N-substituted pyridinium ring.[6]
Caption: Key stages of the Katritzky reaction for pyridinium salt synthesis.
Protocol 2.1: Synthesis of N-Benzyl-2,4,6-trimethylpyridinium Tetrafluoroborate
This protocol details a representative synthesis of a Katritzky salt.
Materials:
-
This compound (1.00 g, 4.76 mmol)
-
Benzylamine (0.51 g, 0.52 mL, 4.76 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Diethyl ether
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).
-
Dissolve the salt in 20 mL of anhydrous dichloromethane. The solution should be clear.
-
Add benzylamine (0.52 mL) dropwise to the stirred solution at room temperature.
-
A color change to yellow or orange is typically observed upon addition.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyrylium salt is consumed.
-
Upon completion, slowly add diethyl ether to the reaction mixture with stirring until a precipitate forms.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the resulting white to off-white crystalline solid under vacuum to yield N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate.
Expected Yield: 85-95%.
Data Summary: Scope of the Katritzky Reaction
The reaction is robust and accommodates a wide variety of primary amines.
| Entry | Amine (R-NH₂) | Product | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-2,4,6-trimethylpyridinium BF₄⁻ | >90% |
| 2 | n-Butylamine | N-Butyl-2,4,6-trimethylpyridinium BF₄⁻ | ~88% |
| 3 | Cyclohexylamine | N-Cyclohexyl-2,4,6-trimethylpyridinium BF₄⁻ | >90% |
| 4 | Aniline | N-Phenyl-2,4,6-trimethylpyridinium BF₄⁻ | ~85% (may require heating)[10] |
| 5 | Glycine methyl ester | N-(Carbomethoxymethyl)-2,4,6-trimethylpyridinium BF₄⁻ | >80% |
Yields are representative and can vary based on specific reaction conditions and purification methods.
Application in Carbon-Carbon Bond Formation
Beyond nitrogen nucleophiles, this compound readily reacts with carbon nucleophiles, particularly those derived from active methylene compounds like nitromethane or acetonitrile.[3] This reaction provides a powerful route to constructing highly substituted benzene rings.
The mechanism follows a similar path of nucleophilic attack and ring-opening. The resulting pentadienone intermediate, now bearing a side chain from the carbon nucleophile, undergoes an intramolecular condensation and subsequent elimination to form a stable aromatic benzene ring.
Protocol 3.1: Synthesis of 2,4,6-Trimethylnitrobenzene
Materials:
-
This compound (1.00 g, 4.76 mmol)
-
Nitromethane (1.45 g, 1.28 mL, 23.8 mmol)
-
Potassium tert-butoxide (KOtBu) (0.64 g, 5.71 mmol)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in 15 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add nitromethane to the KOtBu solution. Stir for 15 minutes at 0 °C to form the nitromethanide anion.
-
In a separate flask, dissolve this compound in 10 mL of anhydrous THF.
-
Add the pyrylium salt solution dropwise to the cold nitromethanide solution over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,4,6-trimethylnitrobenzene.
Expected Yield: 60-75%.
Photocatalytic Applications: An Emerging Frontier
While this guide focuses on the electrophilic nature of the ground-state pyrylium salt, its behavior in the excited state is a burgeoning area of research. Upon absorption of visible light, 2,4,6-triarylpyrylium salts become potent photooxidants capable of initiating reactions through single-electron transfer (SET).[2][11] Although 2,4,6-trimethylpyrylium salts are less commonly used in this context than their triaryl counterparts, the underlying principles are similar.
In a typical photoredox cycle, the photoexcited pyrylium salt (*[Py]⁺**) oxidizes a substrate (S) to its radical cation (S•⁺), generating a pyranyl radical ([Py]•). This radical cation can then undergo further reactions, and the catalytic cycle is completed by a subsequent redox event that regenerates the ground-state pyrylium salt. This reactivity enables a host of transformations not accessible through ground-state pathways.[2][12]
Caption: General single-electron transfer (SET) cycle for pyrylium photocatalysis.
Safety and Handling
This compound requires careful handling to ensure laboratory safety.
-
Hazards: The compound is an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][13][14] It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[15][16] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a commercially available and highly effective electrophilic reagent with a rich history and a bright future in organic synthesis.[17] Its utility is centered on the predictable and high-yielding conversion of the pyrylium core into other valuable heterocyclic and aromatic systems. The Katritzky reaction for the synthesis of pyridinium salts stands out as a particularly powerful application, providing access to a class of compounds with broad utility in their own right. By understanding the fundamental mechanisms of nucleophilic attack and ring-opening, researchers can continue to exploit this classic reagent to build molecular complexity and enable discoveries in medicine, materials science, and beyond.
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Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. [Link]
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Chemistry Stack Exchange. (2023). What is the mechanism of pyrylium synthesis from acetophenone and benzaldehyde?. Retrieved from Chemistry Stack Exchange. [Link]
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ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from ResearchGate. [Link]
-
Leahy, D. E., & Katritzky, A. R. (1984). Kinetics and mechanism of the pyrylium to pyridinium cation transformation in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1333-1337. [Link]
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Li, X., et al. (2021). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews, 50(2), 847-873. [Link]
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Wikipedia. (n.d.). Pyrylium. Retrieved from Wikipedia. [Link]
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Katritzky, A. R., et al. (1980). The Synthesis and Reactions of Sterically Constrained Pyrylium and Pyridinium Salts. Journal of the Chemical Society, Perkin Transactions 1, 1896-1901. [Link]
-
Li, Y., et al. (2020). Katritzky reaction of pyrylium salts (TPP, TTP, TMP) and p-anisidine to form pyridinium salts. ResearchGate. [Link]
-
Schönbauer, D., Sambiagio, C., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2291–2296. [Link]
-
Katritzky, A. R., et al. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 1896-1901. [Link]
-
Sivaraman, G., et al. (2023). Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. RSC Advances, 13(13), 8825-8832. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from Thermo Fisher Scientific. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Triphenylpyrylium tetrafluoroborate. Retrieved from Fisher Scientific. [Link]
-
Chemistry Stack Exchange. (2019). What is the mechanism of this pyrylium synthesis?. Retrieved from Chemistry Stack Exchange. [Link]
-
Simionescu, A., et al. (2007). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Bioconjugate Chemistry, 18(5), 1643-1659. [Link]
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Organic Syntheses. (n.d.). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Retrieved from Organic Syntheses. [Link]
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ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2021). Three common synthetic approaches to 2,4,6-triarylpyrylium salt. Retrieved from ResearchGate. [Link]
-
Schönbauer, D., Sambiagio, C., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PMC - NIH. [Link]
-
Lin, S. S., Kong, X. J., Liu, J. Y., & Li, C. Y. (2003). The Studies of the Reactions of 2, 4, 6-Triphenylpyrylium Tetrafluoroborate with Amino Acids. Chinese Chemical Letters, 14(9), 907-910. [Link]
-
PubChem. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). Retrieved from PubChem. [Link]
-
Sasidhar, B., & Suresh, S. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4855-4866. [Link]
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LookChem. (n.d.). Preparation of this compound. Retrieved from LookChem. [Link]
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LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of N-Alkylpyridinium Salts using 2,4,6-Trimethylpyrylium Tetrafluoroborate
Introduction: The Versatility of N-Alkylpyridinium Salts and the Utility of 2,4,6-Trimethylpyrylium Tetrafluoroborate
N-Alkylpyridinium salts are a pivotal class of organic compounds with broad applications in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Their utility ranges from serving as ionic liquids and phase-transfer catalysts to acting as key intermediates in complex chemical transformations.[2] A significant challenge in their synthesis can be the direct alkylation of pyridines, which often requires harsh conditions and can be limited in scope. An elegant and highly efficient alternative is the "Katritzky reaction," which utilizes pyrylium salts to convert primary amines into N-substituted pyridinium salts.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound for the preparation of N-alkylpyridinium salts. This commercially available and relatively inexpensive reagent offers a mild and efficient pathway to a diverse array of N-alkylpyridinium salts, transforming a primary amine into a versatile pyridinium moiety.[5][6][7] This transformation is particularly valuable as it converts the typically poor leaving group, -NH2, into a good leaving group, facilitating subsequent nucleophilic substitution reactions.[3][8]
The Underlying Chemistry: Mechanism of the Katritzky Reaction
The reaction of a 2,4,6-trisubstituted pyrylium salt with a primary amine proceeds through a well-established mechanism, often referred to as a Zincke-type reaction, and is a cornerstone of the transformations pioneered by Katritzky.[3] The process can be conceptually understood in three key stages:
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic C2 or C6 position of the pyrylium ring. This initial attack leads to the formation of a 2H-pyran intermediate.
-
Ring Opening: The resulting intermediate undergoes a rapid, base-catalyzed ring-opening to form an open-chain glutacondialdehyde derivative.
-
Ring Closure and Dehydration: The terminal aldehyde then undergoes condensation with the amine, followed by an acid-catalyzed cyclization and dehydration to yield the stable N-alkylpyridinium salt.[9]
The kinetics and mechanism of these reactions have been studied, revealing that the initial attack is rapid for strongly basic amines, while the ring-closure step is subject to steric and electronic effects and is acid-catalyzed.[9] Competing reactions with water and hydroxide ions can occur, especially in aqueous media, and understanding these pathways is crucial for optimizing the yield of the desired pyridinium salt.[10]
Visualizing the Mechanism
The following diagram illustrates the key steps in the formation of an N-alkylpyridinium salt from this compound and a primary amine.
Caption: Reaction mechanism for N-alkylpyridinium salt synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-alkylpyridinium salts using this compound. The protocol is designed to be a self-validating system, with clear instructions and considerations for optimal results.
General Considerations:
-
Reagent Purity: this compound should be of high purity. While commercially available, it can also be synthesized.[11][12] The primary amine should be pure and dry.
-
Solvent Choice: The reaction is typically carried out in a polar aprotic solvent such as dichloromethane (DCM), acetonitrile, or ethanol. The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.
-
Reaction Temperature: The reaction generally proceeds efficiently at room temperature, but gentle heating may be required for less reactive amines or to increase the reaction rate.
-
Work-up and Purification: The resulting N-alkylpyridinium salts are often crystalline and can be isolated by precipitation with a less polar solvent like diethyl ether, followed by filtration. Recrystallization can be performed if higher purity is required.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, 0.1–0.5 M concentration).
-
Addition of Pyrylium Salt: To the stirred solution of the amine, add this compound (1.0–1.1 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm and a color change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. The reaction is typically complete within 1 to 24 hours, depending on the reactivity of the amine.
-
Product Isolation: Once the reaction is complete, the N-alkylpyridinium salt can be precipitated by the slow addition of a less polar solvent, such as diethyl ether, until a solid forms.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with several portions of the precipitation solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the isolated N-alkylpyridinium salt under vacuum to obtain the final product.
-
Characterization: The structure and purity of the synthesized N-alkylpyridinium salt can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis of N-alkylpyridinium salts.
Sources
- 1. Pyridinium salts: from synthesis to reactivity and applications | Semantic Scholar [semanticscholar.org]
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Continuous-flow synthesis using 2,4,6-Trimethylpyrylium tetrafluoroborate
An Application Guide to Continuous-Flow Synthesis Utilizing 2,4,6-Trimethylpyrylium Tetrafluoroborate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications of this compound in continuous-flow synthesis. Pyrylium salts, particularly the 2,4,6-trimethyl-substituted variant, are powerful reagents and catalysts. Their utility is significantly enhanced when integrated into continuous-flow systems, which offer superior control over reaction parameters, improved safety profiles for energetic reactions, and seamless scalability. This document details the continuous-flow synthesis of the pyrylium salt itself, its telescoped conversion into valuable N-substituted pyridinium (Katritzky) salts for radical generation, and its application as a potent, metal-free photocatalyst for organic transformations. Each section includes the scientific rationale behind the methodology, detailed, step-by-step protocols, and visual workflows to ensure replicability and a deep understanding of the processes involved.
Introduction: The Intersection of Pyrylium Salt Chemistry and Flow Synthesis
This compound is an organic salt characterized by a positively charged, oxygen-containing aromatic ring. This inherent electronic structure renders it highly valuable in several domains of synthetic chemistry. Primarily, it serves as a robust electrophile that readily reacts with primary amines to form N-substituted pyridinium salts (often called Katritzky salts).[1][2] These pyridinium salts have emerged as indispensable precursors for generating alkyl radicals under reductive conditions, finding widespread use in C-C and C-heteroatom bond formation.[1][2]
Furthermore, pyrylium salts are potent visible-light photoredox catalysts.[3][4] Upon irradiation, they can engage in single-electron transfer (SET) processes with organic substrates, enabling a wide array of chemical transformations without the need for transition metals.[5][6]
Continuous-flow chemistry provides a transformative platform for harnessing the full potential of pyrylium salts.[7] The key advantages of this technology include:
-
Enhanced Safety: Precise control over temperature and reaction volume minimizes risks associated with exothermic reactions.
-
Rapid Optimization: The ability to quickly vary parameters such as residence time, temperature, and stoichiometry allows for efficient reaction optimization.
-
Scalability: Reactions developed on a micro-flow scale can often be scaled up by simply running the system for longer or by using larger reactors.
-
Access to Novel Reaction Conditions: The use of back-pressure regulators allows for the superheating of solvents above their atmospheric boiling points, dramatically accelerating reaction rates.[1]
This guide will provide the foundational knowledge and practical protocols to integrate this compound into modern, continuous-flow synthetic workflows.
Critical Safety and Handling Protocols
This compound is an irritant and requires careful handling to ensure laboratory safety.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It is classified as a corrosive solid in some contexts.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing dust.[8] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[3] Keep the container tightly closed and refrigerated for long-term stability.[8]
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[1] In all cases of exposure, seek medical attention if symptoms persist.
-
Part I: Continuous-Flow Synthesis of this compound
The synthesis of pyrylium salts is a classic acid-catalyzed condensation reaction. While traditionally performed in batch, a continuous-flow approach offers superior control and dramatically reduced reaction times. The following protocol is adapted from the highly efficient synthesis of triarylpyrylium salts and is applicable to the trimethyl variant.[1][2] The reaction proceeds via the condensation of two equivalents of an enone (formed in situ or provided) with a methyl ketone. For 2,4,6-trimethylpyrylium, this involves the self-condensation of acetone or the reaction of mesityl oxide with acetone in the presence of a strong acid. A more controlled synthesis involves the reaction of acetic anhydride with t-butyl alcohol.[9]
Causality and Mechanistic Insight
The formation of the pyrylium ring is driven by a series of acid-catalyzed aldol-type condensations and subsequent cyclization/dehydration steps. By superheating the reaction mixture in a pressurized flow reactor, these typically slow processes are accelerated, reducing residence times from hours to mere minutes.[1][2] The use of two separate inlet streams prevents premature reaction and allows for precise stoichiometric control.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from acetic anhydride and t-butyl alcohol, which generates the necessary C5 and C3 fragments in situ.
Reagent Preparation:
-
Feed Solution 1: In a 25 mL volumetric flask, carefully mix 18 mL of acetic anhydride with 3.2 mL of anhydrous t-butyl alcohol. Dilute to the mark with 1,2-dichloroethane (DCE).
-
Feed Solution 2: In a separate 25 mL volumetric flask, carefully add 3.0 mL of tetrafluoroboric acid (HBF₄·Et₂O) and dilute to the mark with DCE.
Continuous-Flow System Setup:
The system consists of two syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel tubing), and a back-pressure regulator (BPR). The outlet of the BPR is directed into a collection flask containing diethyl ether to precipitate the product.
Caption: Workflow for the continuous synthesis of pyrylium salt.
Process Parameters and Data
The following table provides the optimized parameters for the synthesis. Researchers should perform their own optimization based on their specific reactor setup.
| Parameter | Value | Rationale |
| Flow Rate (Pump A) | 0.5 mL/min | Controls stoichiometry and residence time. |
| Flow Rate (Pump B) | 0.5 mL/min | Matched to Pump A for a 1:1 volumetric ratio. |
| Total Flow Rate | 1.0 mL/min | |
| Reactor Volume | 10 mL | |
| Residence Time | 10 min | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 110-130 °C | Superheating accelerates the condensation and cyclization reactions.[1] |
| Pressure (BPR) | 5 bar (~75 psi) | Prevents the solvent from boiling at elevated temperatures.[1] |
Procedure:
-
Prime both pumps with their respective feed solutions.
-
Set the reactor temperature and allow it to stabilize.
-
Set the BPR to the desired pressure.
-
Begin pumping both solutions at the specified flow rates into the T-mixer and through the reactor coil.
-
The product stream will exit the BPR and enter the collection flask, where the this compound will precipitate as a solid.
-
After the desired amount of time, stop the pumps and flush the system with clean solvent (DCE).
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Part II: Telescoped Flow Synthesis of N-Substituted Pyridinium (Katritzky) Salts
A major application of pyrylium salts is their conversion to N-substituted pyridinium salts, which are excellent precursors for C(sp³)-centered radicals.[1][2] This transformation can be seamlessly integrated into a "one-flow" process, where the pyrylium salt is generated in a first reactor and immediately reacted with a primary amine in a second reactor without isolation.
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic attack of the primary amine on the C2 position of the pyrylium ring. This is followed by a ring-opening to an intermediate pentadienal, which then undergoes cyclization and dehydration to form the stable pyridinium salt. This process is also significantly accelerated by heat. A telescoped flow setup is highly efficient as it avoids a separate workup and purification step for the intermediate pyrylium salt.
Experimental Protocol: Telescoped Synthesis
Reagent Preparation:
-
Feed Solutions 1 & 2: Prepare as described in Section 3.2.
-
Feed Solution 3: In a 25 mL volumetric flask, dissolve the desired primary amine (e.g., benzylamine, 4 equivalents relative to the limiting reagent in Feed 1) in ethanol. Dilute to the mark with ethanol.
Continuous-Flow System Setup:
This setup adds a third pump and a second heated reactor coil to the system described previously. The output of the first reactor is mixed with the amine solution before entering the second reactor.
Caption: Telescoped workflow for Katritzky salt synthesis.
Process Parameters and Data
The following table provides typical parameters for the telescoped synthesis, based on analogous transformations.[1][2]
| Parameter | Value | Rationale |
| Flow Rates (Pumps A/B) | 0.25 mL/min | Adjusted to accommodate the third stream. |
| Flow Rate (Pump C) | 0.5 mL/min | Delivers the amine for the second reaction step. |
| Reactor 1 Volume | 5 mL | |
| Reactor 1 Residence Time | 10 min | (5 mL) / (0.25 + 0.25 mL/min) |
| Reactor 1 Temperature | 130 °C | Drives the formation of the pyrylium salt. |
| Reactor 2 Volume | 8 mL | |
| Reactor 2 Residence Time | 8 min | (8 mL) / (0.5 + 0.5 mL/min) |
| Reactor 2 Temperature | 130 °C | Accelerates the conversion to the pyridinium salt. |
| Pressure (BPR) | 5 bar (~75 psi) | Maintains liquid phase in both reactors. |
Procedure:
-
Follow steps 1-3 from the procedure in Section 3.3.
-
Begin pumping all three solutions at their respective flow rates.
-
The stream from Reactor 1 (containing the newly formed pyrylium salt) is mixed with the amine solution from Pump C.
-
This combined stream flows through Reactor 2 to form the final Katritzky salt.
-
The product precipitates upon collection in diethyl ether and can be isolated by filtration.
Part III: Application as a Visible-Light Photocatalyst in Flow
This compound is an excellent metal-free photocatalyst. Its strong oxidizing potential in the excited state allows it to activate a wide range of substrates via single-electron transfer (SET).[4][5] A continuous-flow photoreactor offers significant advantages over batch setups, including uniform and efficient irradiation, precise control over residence (irradiation) time, and improved safety.
Causality and Mechanistic Insight
The general photocatalytic cycle is initiated by the absorption of visible light (typically blue LEDs, ~450 nm) by the pyrylium salt (PC). This promotes it to an excited state (PC*), which is a much stronger oxidizing agent than the ground state. The excited catalyst can then accept an electron from a suitable organic substrate (Sub), generating a radical cation (Sub•+) and the reduced catalyst radical (PC•). This radical cation can then undergo the desired chemical transformation (e.g., cyclization, C-H activation). The catalytic cycle is closed by the reduced catalyst radical donating its electron back to an intermediate or a sacrificial agent, regenerating the ground state catalyst.
Caption: General mechanism for pyrylium salt photocatalysis.
Experimental Protocol: General Photocatalytic Reaction in Flow
This protocol provides a general template for a photocatalytic reaction, such as a [3+2] cycloaddition of a 2H-azirine.[4]
Reagent Preparation:
-
Feed Solution: In a volumetric flask, dissolve the substrate (e.g., 2H-azirine, 0.2 M), the reaction partner (if any), and this compound (catalyst, 1-5 mol%) in a suitable anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane).
Continuous-Flow Photoreactor Setup:
The setup consists of a syringe pump, a gas-transparent reactor coil (e.g., FEP tubing), a visible light source (e.g., blue LED strip), and a collection vessel. The FEP tubing is wrapped around the light source to ensure maximum light penetration.
Caption: Setup for a continuous-flow photocatalytic reaction.
Process Parameters and Data
| Parameter | Value | Rationale |
| Flow Rate | 0.1 - 1.0 mL/min | Determines the irradiation time (residence time). |
| Reactor Volume | 5 - 20 mL | Chosen based on desired throughput and reaction kinetics. |
| Residence Time | 5 - 30 min | Typically much shorter than batch due to efficient irradiation. |
| Temperature | Ambient (~25 °C) | Photochemical reactions are often run at room temperature. |
| Light Source | 450 nm Blue LEDs | Matches the absorption wavelength of the pyrylium salt. |
Procedure:
-
Prepare the feed solution and degas it thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
-
Load the solution into a gas-tight syringe and place it on the pump.
-
Turn on the LED light source and any cooling fans.
-
Pump the solution through the FEP reactor coil at a flow rate calculated to provide the desired residence time.
-
Collect the product stream in a flask.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by standard methods such as column chromatography.
Conclusion
This compound is a highly versatile and powerful tool for modern organic synthesis. When combined with the capabilities of continuous-flow technology, its applications in the rapid synthesis of complex molecules are significantly expanded. Flow chemistry not only accelerates the synthesis of the pyrylium salt itself and its derivatives but also provides an ideal environment for its use as a photocatalyst, offering unparalleled control over reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to implement these advanced methodologies in their own laboratories, paving the way for more efficient, safer, and scalable chemical production.
References
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Sambiagio, C., Ferrari, M., van Beurden, K., Della Ca', N., van Schijndel, J., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2042–2047. [Online]. Available: [Link]
-
Sambiagio, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PMC - NIH [Online]. Available: [Link]
-
Reddy, G. S., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4845–4854. [Online]. Available: [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET: this compound [Online]. Thermo Fisher Scientific. Available: [Link]
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Balaban, A. T., & Boulton, A. J. 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses. [Online]. Available: [Link]
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Miranda, M. A., & García, H. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Chemical Reviews, 94(4), 1063–1089. [Online]. Available: [Link]
-
ResearchGate. Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile [Online]. ResearchGate. Available: [Link]
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- 8. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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2,4,6-Trimethylpyrylium tetrafluoroborate in photoinduced RAFT polymerization
An Application Guide to Photoinduced RAFT Polymerization Using 2,4,6-Trimethylpyrylium Tetrafluoroborate
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the application of this compound as a metal-free organic photoredox catalyst in Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. This guide moves beyond a simple recitation of protocols to explain the underlying principles, enabling users to adapt and troubleshoot their polymerization reactions effectively.
Introduction: The Advent of Light-Mediated Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a cornerstone of modern polymer chemistry, celebrated for its versatility in producing polymers with complex architectures and well-defined characteristics.[1][2] Traditional RAFT polymerizations, however, often rely on thermal initiators, which can limit their application with temperature-sensitive molecules and prevent precise external control over the reaction.
The integration of photochemistry with RAFT, known as PET-RAFT, has revolutionized the field.[3][4] This technique utilizes photoredox catalysts that, upon excitation by light, initiate polymerization through an electron or energy transfer mechanism. This offers unparalleled spatiotemporal control—the polymerization starts and stops with the flip of a light switch—and proceeds under mild, often ambient, temperatures.[3][5]
Among the catalysts available, organic photoredox catalysts have garnered significant interest as they circumvent the issue of metal contamination in the final polymer product—a critical consideration for biomedical and electronic applications.[6] this compound and its aryl-substituted analogs have emerged as highly efficient, low-cost, and robust photooxidants for initiating controlled radical polymerization.[7][8][9]
The Mechanistic Core: How Pyrylium Salts Drive Polymerization
Understanding the mechanism of this compound-catalyzed PET-RAFT is crucial for optimizing reaction conditions and achieving desired polymer properties. The process is predicated on a photoinduced electron transfer (PET) event.[5]
-
Photoexcitation: The process begins when the pyrylium salt (Py⁺) absorbs a photon of visible light (typically blue light, ~450 nm), promoting it to an electronically excited state (Py⁺*). This excited state is a significantly stronger oxidizing agent than the ground state.
-
Oxidative Quenching & Radical Generation: The excited pyrylium catalyst interacts with the RAFT chain transfer agent (CTA), typically a thiocarbonylthio compound (Z-C(=S)S-R). In an oxidative quenching cycle, the excited catalyst accepts an electron from the CTA. This electron transfer leads to the fragmentation of the RAFT agent, generating a radical cation and releasing the initiating radical (R•).
-
Initiation: The newly formed radical (R•) reacts with a monomer molecule (M) to form a propagating chain (P₁•).
-
RAFT Equilibrium: This propagating chain then enters the established RAFT equilibrium. It reversibly adds to a dormant CTA molecule to form a radical intermediate, which can then fragment to regenerate a propagating radical and a dormant polymeric CTA (macro-CTA). This rapid, degenerative chain transfer process ensures that all polymer chains grow at a similar rate, leading to a polymer with a low dispersity (Đ).
-
Catalyst Regeneration: The reduced pyrylium radical (Py•) completes the catalytic cycle by participating in subsequent redox steps, regenerating the ground-state pyrylium salt (Py⁺), ready to be excited again.
The key advantage of this PET-RAFT mechanism is that radicals are generated continuously at a low concentration as long as the light source is on, minimizing irreversible termination reactions and maintaining the "living" character of the polymerization.
Figure 1: Mechanism of Pyrylium-Catalyzed PET-RAFT Polymerization.
Application Notes: Protocols and Best Practices
This section provides a robust, field-tested protocol for conducting PET-RAFT polymerization using this compound.
Materials and Reagents
-
Monomer: e.g., Methyl acrylate (MA), Butyl acrylate (BA), N-isopropylacrylamide (NIPAM), Isobutyl vinyl ether (IBVE). Monomers should be passed through a short column of basic alumina to remove inhibitors immediately before use.
-
RAFT Agent (CTA): The choice is monomer-dependent. Trithiocarbonates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) are suitable for acrylates. Xanthates or dithiocarbamates are often used for vinyl ethers.[10]
-
Photocatalyst: this compound (or 2,4,6-triphenylpyrylium tetrafluoroborate).
-
Solvent: Anhydrous solvent appropriate for the monomer and polymer (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Anisole).
-
Light Source: A visible light source, typically a blue LED strip or lamp (λₘₐₓ ≈ 450 nm). The intensity can be modulated to control the polymerization rate.[3]
General Experimental Workflow
The workflow is designed to be straightforward, emphasizing the removal of oxygen, which can quench the excited catalyst and inhibit radical polymerization.
Figure 2: Standard Experimental Workflow for PET-RAFT.
Step-by-Step Protocol: Synthesis of Poly(isobutyl vinyl ether)
This protocol details the synthesis of poly(isobutyl vinyl ether), a polymer class that benefits greatly from pyrylium-catalyzed PET-RAFT.[7][11]
-
Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, add the photocatalyst, this compound (1.0 eq).
-
Reagent Addition: Add the RAFT agent (e.g., a suitable xanthate, 20 eq) and the purified isobutyl vinyl ether (IBVE) monomer (2000 eq). Dilute the mixture with anhydrous dichloromethane (DCM).
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with an inert atmosphere (N₂ or Ar).
-
Initiation: Place the flask before a 24 W, 450 nm blue LED lamp at room temperature, ensuring consistent irradiation. Begin stirring to ensure a homogeneous reaction mixture.
-
Monitoring: To monitor monomer conversion, periodically extract small aliquots from the reaction mixture under an inert atmosphere and analyze them by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached (e.g., after 8 hours for batch reactions), terminate the polymerization by turning off the light and exposing the reaction mixture to air.[11]
-
Purification: Concentrate the polymer solution under reduced pressure and precipitate the polymer by adding the concentrated solution dropwise into a large volume of a stirred non-solvent (e.g., cold methanol).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Determine the final monomer conversion by gravimetry or ¹H NMR. Analyze the polymer's molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Data Presentation and Expected Results
A successful pyrylium-catalyzed PET-RAFT polymerization is characterized by a linear increase in molecular weight with monomer conversion and the maintenance of a low dispersity index (Đ < 1.3). The high fidelity of the RAFT end-group allows for subsequent chain extensions to create block copolymers.[3][12]
Table 1: Representative Data for Pyrylium-Catalyzed PET-RAFT of Vinyl Ethers [11]
| Entry | Monomer | Catalyst | [M]:[CTA]:[Cat] | Time | Conversion (%) | Mₙ ( kg/mol ) | Đ |
| 1 | IBVE | TMP-Py⁺ | 2000:20:1 | 8 h (batch) | >95 | 7.9 | 1.4 |
| 2 | EVE | TMP-Py⁺ | 2000:20:1 | 8 h (batch) | >95 | 3.2 | 1.3 |
| 3 | IBVE | TPP-Py⁺ | 2000:20:1 | 8 h (batch) | >95 | 13.3 | 1.6 |
IBVE: Isobutyl vinyl ether; EVE: Ethyl vinyl ether; TMP-Py⁺: 2,4,6-Trimethylpyrylium; TPP-Py⁺: 2,4,6-Triphenylpyrylium. Data adapted from batch polymerizations.[11] Continuous flow setups can significantly reduce reaction times to minutes.[7][11]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or very slow polymerization | Oxygen Inhibition: Oxygen is a potent radical quencher. | Ensure the deoxygenation procedure (freeze-pump-thaw or inert gas sparging) is performed meticulously. Check for leaks in the reaction setup.[13] |
| Inhibitor in Monomer: Residual inhibitors (like MEHQ) will scavenge radicals. | Purify the monomer by passing it through an inhibitor removal column immediately before use.[14] | |
| Impure RAFT Agent: Impurities can interfere with the RAFT equilibrium. | Use high-purity, commercially available RAFT agents or purify synthesized agents via column chromatography.[13] | |
| Poor control (High Đ > 1.5) | Incorrect Reagent Ratios: An inappropriate ratio of catalyst to CTA can lead to side reactions. | Optimize the [CTA]:[Catalyst] ratio. Start with a well-established ratio from the literature (e.g., 20:1). |
| Light Intensity Too High: High photon flux can generate an excessive radical concentration, leading to termination. | Reduce the light intensity or increase the distance between the light source and the reaction vessel. | |
| Loss of RAFT agent color | CTA Degradation: The characteristic color (pink/yellow) of many CTAs can fade if the thiocarbonylthio group is degraded. | This indicates a loss of control. Check for overly aggressive conditions (e.g., high light intensity, presence of strong nucleophiles).[14] |
Conclusion
This compound and related pyrylium salts are powerful, versatile, and economical photoredox catalysts for PET-RAFT polymerization. They enable the synthesis of well-defined polymers under mild, metal-free conditions with excellent external control. By understanding the underlying mechanism and adhering to the robust protocols outlined in this guide, researchers can effectively leverage this technology to create advanced polymeric materials for a wide range of applications, from drug delivery systems to sophisticated electronics.
References
-
New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials. (n.d.). National Institutes of Health. [Link]
-
Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. (n.d.). Beilstein Journals. [Link]
-
Protti, S., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2042–2047. [Link]
-
Thordarson, P., et al. (2021). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Chemical Reviews, 121(22), 13891–13945. [Link]
-
Antonopoulou, M.-N., et al. (n.d.). Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization. Polymer Chemistry. [Link]
-
Photo-controlled RAFT polymerization mediated by organic/inorganic hybrid photoredox catalysts: enhanced catalytic efficiency. (n.d.). Royal Society of Chemistry. [Link]
-
Photo-controlled RAFT polymerization mediated by organic/inorganic hybrid photoredox catalysts: enhanced catalytic efficiency. (2020). Guang Dian Cha. [Link]
-
Protti, S., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2042–2047. [Link]
-
Solvent-free, photoinduced block copolymer synthesis from polymerizable eutectics by simultaneous PET-RAFT and ring-opening polymerization in air. (n.d.). Royal Society of Chemistry. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). PubMed. [Link]
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. (n.d.). ResearchGate. [Link]
-
(PDF) Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). ResearchGate. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. (2021). ResearchGate. [Link]
-
This compound. (n.d.). ResearchGate. [Link]
-
Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). (n.d.). PubChem. [Link]
-
Investigation into the mechanism of photo-mediated RAFT polymerization involving the reversible photolysis of the chain-transfer agent. (n.d.). Royal Society of Chemistry. [Link]
-
PET-RAFT Polymerisation: Towards Green and Precision Polymer Manufacturing. (n.d.). Royal Society of Chemistry. [Link]
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Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2020). MDPI. [Link]
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PET-RAFT Increases Uniformity in Polymer Networks. (n.d.). NSF Public Access Repository. [Link]
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Photomediated RAFT step-growth polymerization with maleimide monomers. (n.d.). Royal Society of Chemistry. [Link]
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2,4,6-Trimethylpyrylium Trifluoromethanesulfonate. (n.d.). ResearchGate. [Link]
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PET-RAFT Polymerization for the Synthesis of Complex Molecular Architectures. (n.d.). University of Pennsylvania. [Link]
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24 questions with answers in RAFT POLYMERIZATION. (n.d.). ResearchGate. [Link]
-
RAFT Polymerization not initiating? (2015). Reddit. [Link]
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Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. (n.d.). American Chemical Society. [Link]
-
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. (2022). National Institutes of Health. [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,4,6-Trimethylpyrylium Tetrafluoroborate Reactions
Welcome to the technical support center for 2,4,6-trimethylpyrylium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Synthesis and Reagent Quality FAQs
This section addresses common problems related to the synthesis and quality of the this compound reagent itself.
Question 1: My synthesis of this compound resulted in a low yield and a discolored product. What went wrong?
Answer:
Low yields and discoloration during the synthesis of this compound, typically via the Balaban-Nenitzescu-Praill synthesis from t-butanol and acetic anhydride with a strong acid like tetrafluoroboric acid, often point to issues with reaction temperature control and reagent purity.[1][2]
-
Causality: The reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of polymeric tars and other side products, which are often colored.[3] The purity of the starting materials, especially the acetic anhydride and t-butanol, is also critical. Water contamination can interfere with the reaction mechanism.
-
Troubleshooting Protocol:
-
Reagent Quality: Use freshly distilled acetic anhydride and dry t-butanol.
-
Temperature Control: The addition of tetrafluoroboric acid should be done cautiously and at a rate that maintains the reaction temperature within the optimal range, typically around 100°C initially, followed by cooling.[1] An ice bath should be readily available to manage any rapid temperature increases.
-
Precipitation: Ensure complete precipitation of the product by adding a sufficient amount of a non-polar solvent like diethyl ether and allowing adequate time for crystallization at a low temperature (e.g., in an ice bath).[1]
-
Purification: The crude product can be recrystallized from a mixture of ethanol and methanol with a few drops of fluoroboric acid to improve purity and color.[1]
-
Question 2: How can I assess the purity of my this compound, and what are the common impurities?
Answer:
The purity of this compound can be assessed using standard analytical techniques. Common impurities often include residual starting materials, byproducts from side reactions, and degradation products.
-
Purity Assessment Methods:
-
Melting Point: A sharp melting point around 224-226°C (with decomposition) is indicative of high purity.[4] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to check for the characteristic peaks of the 2,4,6-trimethylpyrylium cation and the absence of signals from starting materials or byproducts.
-
HPLC: Reversed-phase HPLC can be used to quantify the purity of the salt.
-
-
Common Impurities:
-
Residual acetic acid or anhydride.
-
Polymeric byproducts formed during synthesis.
-
1,5-diketones, which can form from the hydrolysis of the pyrylium salt.[5]
-
Section 2: Troubleshooting Reactions with Primary Amines
The reaction of this compound with primary amines to form N-substituted pyridinium salts is one of its most common applications.[2] This section covers the challenges that can arise during this transformation.
Question 3: My reaction between this compound and a primary amine is sluggish or incomplete. What factors could be hindering the reaction?
Answer:
Several factors can lead to an incomplete or slow reaction, primarily related to the nucleophilicity of the amine, steric hindrance, and the reaction conditions.
-
Causality: The reaction proceeds via a nucleophilic attack of the amine on the α-position of the pyrylium ring, followed by ring-opening and subsequent recyclization to the pyridinium salt.[6] If the amine is a weak nucleophile or is sterically hindered, the initial attack will be slow.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amine reactions.
-
Detailed Protocol Adjustments:
-
Catalysis: For weakly nucleophilic amines, the addition of a catalytic amount of a weak acid like glacial acetic acid can facilitate the reaction.[5]
-
Solvent and Temperature: Running the reaction in a higher-boiling solvent like ethanol at reflux can provide the necessary energy to overcome activation barriers, especially for sterically hindered amines.[7]
-
Reaction Time: Some reactions may simply require longer reaction times for completion. Monitor the reaction progress by TLC or LC-MS.
-
Question 4: I am observing the formation of a dark, tar-like substance in my reaction with a primary amine. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials often indicates side reactions or degradation, which can be triggered by high temperatures or incorrect stoichiometry.
-
Causality:
-
Excessive Heat: While heating can be necessary, excessive temperatures or prolonged heating times can lead to decomposition of the pyrylium salt or the resulting pyridinium product.
-
Base-Induced Side Reactions: If a strong base is present or if the amine itself is highly basic, it can lead to the formation of an unstable pseudobase from the pyrylium salt, which can then undergo further reactions to form resins.[2] Using a strong base like NaOH can lead to hydrolysis of the pyrylium salt to a 1,5-diketone.[5]
-
Stoichiometry: An incorrect ratio of reactants can lead to side reactions.
-
-
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Temperature | Use the minimum temperature required for the reaction to proceed at a reasonable rate. | Minimizes thermal decomposition. |
| Amine Addition | Add the amine dropwise to the solution of the pyrylium salt, especially if the reaction is exothermic. | Helps to control the reaction rate and temperature. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of sensitive substrates. |
| pH Control | Avoid strongly basic conditions. If a base is needed, use a mild, non-nucleophilic base. | Prevents pseudobase formation and subsequent degradation.[2] |
Section 3: Purification and Handling of Products
Question 5: I am having difficulty purifying the N-substituted pyridinium salt product. What are the best practices for purification?
Answer:
The ionic nature of pyridinium salts dictates the purification strategy. They are often insoluble in non-polar organic solvents, which can be leveraged for purification.[8]
-
Purification Workflow:
Caption: Purification workflow for pyridinium salts.
-
Detailed Purification Protocols:
-
Precipitation and Washing: Due to their ionic character, pyridinium salts are often insoluble in solvents like diethyl ether or toluene.[8] After the reaction, the product can often be precipitated by the addition of such a solvent. The resulting solid can then be washed with the same solvent to remove non-polar impurities.[7]
-
Recrystallization: If the product requires further purification, recrystallization is a good option. Common solvent systems include ethanol, methanol, or mixtures with other solvents. The choice of solvent will depend on the specific pyridinium salt.
-
Column Chromatography: While less common for ionic compounds, column chromatography can be used in some cases. A polar stationary phase like silica gel can be used with a polar eluent system, such as a gradient of methanol in dichloromethane.[5]
-
Question 6: My this compound reagent seems to have degraded over time. What are the proper storage and handling procedures?
Answer:
This compound is a stable compound but can be sensitive to moisture and strong bases. Proper storage is crucial to maintain its reactivity.
-
Storage Recommendations:
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. The compound can cause skin and eye irritation.[4][9]
-
Inert Atmosphere: For reactions that are sensitive to moisture, handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
References
-
Li, H., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing. Retrieved from [Link]
- Process for the preparation of pyrylium salts. (n.d.). Google Patents.
-
James, M. J., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. Retrieved from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Baruah, M., et al. (2023). Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. PMC. Retrieved from [Link]
-
Three common synthetic approaches to 2,4,6-triarylpyrylium salt. (n.d.). ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
Synthesis of heterocyclic compounds using pyrylium salts as precursors. (n.d.). ResearchGate. Retrieved from [Link]
-
Heidarzadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry. Retrieved from [Link]
-
Pyrylium. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Dinculescu, A., & Balaban, A. T. (1980). reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. ResearchGate. Retrieved from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
2,4,6-Triphenylpyrylium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Li, H., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC - PubMed Central. Retrieved from [Link]
-
Two-step synthesis and oxidizing power assessment of novel pyrylium. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis and Reactions of Sterically Constrained Pyrylium and Pyridinium Salts. (n.d.). Sci-Hub. Retrieved from [Link]
-
2,4,6-trimethylpyrylium trifluoromethanesulfonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Optimizing 2,4,6-Trimethylpyrylium Tetrafluoroborate Photocatalysis
Welcome to the technical support guide for 2,4,6-Trimethylpyrylium (TMPy) Tetrafluoroborate photocatalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for maximal success. Pyrylium salts are powerful, cost-effective organic photocatalysts, but like any tool, their effectiveness hinges on proper use.[1][2]
Core Principles & Mechanism of Action
2,4,6-Trimethylpyrylium salts, and their more broadly studied triaryl cousins, are potent photosensitizers that operate primarily through a photoinduced electron transfer (PET) mechanism.[3][4] Understanding this cycle is critical for any troubleshooting effort.
-
Photoexcitation: The pyrylium salt (PC) absorbs visible light (typically in the blue region of the spectrum), promoting it to an electronically excited state (PC*).[5]
-
Single Electron Transfer (SET): The excited state catalyst (PC*) is a much stronger oxidant than its ground state. It can accept an electron from a suitable electron donor (Substrate) in the reaction mixture, generating a substrate radical cation (Substrate•+) and the reduced photocatalyst radical (PC•).[3][6]
-
Chemical Transformation: The highly reactive substrate radical cation undergoes the desired chemical reaction (e.g., cyclization, fragmentation, C-H activation).
-
Catalyst Regeneration: The reduced photocatalyst radical (PC•) must be oxidized back to its ground state (PC) to complete the catalytic cycle. This is often accomplished by an oxidant present in the system, which can sometimes be an intermediate in the reaction pathway or a sacrificial agent.
This elegant cycle allows for the generation of reactive intermediates under exceptionally mild conditions, using light as the driving force.
Caption: General photocatalytic cycle for pyrylium salts.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. Where do I start troubleshooting?
This is the most common issue and usually points to a problem with one of the three core components: the catalyst, the light, or the chemical environment.
A1: Systematic Troubleshooting Steps:
-
Verify the Light Source:
-
Wavelength: 2,4,6-Trimethylpyrylium and its triaryl analogs absorb in the visible light spectrum, typically blue light (around 400-460 nm).[6] Ensure your light source (e.g., blue LEDs) overlaps with the catalyst's absorption spectrum. Using a household bulb or a UV lamp will be inefficient.
-
Intensity & Proximity: Is the light source close enough to the reaction vessel? The photon flux decreases with the square of the distance. Ensure the vessel is positioned for maximum, uniform irradiation. For reproducible results, maintain a consistent distance.
-
-
Assess the Chemical Environment:
-
Solvent Choice: The choice of solvent is critical. The catalyst must be soluble. For TMPy tetrafluoroborate, polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common starting points.[5][7] The solvent's polarity can also influence the stability of charged intermediates.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. It can also intercept radical intermediates, leading to unwanted side products. Unless the reaction is explicitly an aerobic oxidation, the mixture must be rigorously degassed. Use three "freeze-pump-thaw" cycles for best results or, at a minimum, sparge with an inert gas (Argon or Nitrogen) for 15-20 minutes.[6][8]
-
-
Check Catalyst and Reagent Integrity:
-
Catalyst Quality: Is the catalyst fresh? Pyrylium salts are generally bench-stable but can degrade over time, especially if exposed to moisture or nucleophiles.[5] If in doubt, use a freshly opened bottle or purify the catalyst.
-
Substrate Compatibility: Does your substrate have a suitable oxidation potential to be oxidized by the excited TMPy catalyst? If the substrate is too difficult to oxidize, the initial SET event will not occur.
-
Caption: Troubleshooting decision tree for low conversion.
Q2: I'm observing byproduct formation. What are the likely causes?
A2: Sources of Byproducts and Solutions:
Byproducts often arise from catalyst decomposition or undesired side reactions of your substrate.
-
Catalyst Decomposition: Pyrylium salts are electrophilic and can be attacked by nucleophiles.[3] If your substrate or product is nucleophilic (e.g., a primary amine), it can react with the catalyst, destroying it and forming byproducts.
-
Solution: This is a fundamental incompatibility. You may need to protect the nucleophilic group or choose a different class of photocatalyst, such as an acridinium salt, which is more resistant to nucleophilic attack.[8]
-
-
Substrate/Product Instability: The radical cation intermediate generated after SET is highly reactive. It might undergo undesired fragmentation or reaction pathways.
-
Solution: Lowering the reaction temperature (by using a cooling fan on the vials) can sometimes increase selectivity by favoring the desired pathway with the lower activation energy.[6] Reducing the catalyst loading or light intensity can lower the steady-state concentration of reactive intermediates, potentially minimizing bimolecular side reactions.
-
-
Presence of Water: Pyrylium salts can react with water. Unless water is a required reagent, always use anhydrous solvents and oven-dried glassware.[5] Adding 4Å molecular sieves can be an effective way to scavenge trace amounts of water.[9]
Q3: How do I select the optimal solvent and catalyst loading?
A3: A Data-Driven Approach:
Optimization is key to maximizing yield and reproducibility. Avoid random changes; instead, perform a systematic screen.
-
Catalyst Loading: A typical starting point is 1-5 mol%. Too little catalyst results in slow reactions due to insufficient light absorption. Too much catalyst can be detrimental, causing the solution to become too opaque (preventing light penetration) and potentially leading to side reactions.[8]
-
Solvent Selection: While MeCN and DCM are common, other polar aprotic solvents can be screened. Consider the dielectric constant and the solvent's ability to stabilize charged intermediates.
| Parameter | 2,4,6-Trimethylpyrylium Tetrafluoroborate | Reference |
| Formula | C₈H₁₁BF₄O | [10] |
| Molecular Weight | 209.98 g/mol | [11] |
| Typical Appearance | Crystalline solid | [7] |
| Common Solvents | Acetonitrile, Dichloromethane, Methanol | [5][7] |
| Absorption Max (λmax) | ~400-450 nm range (in solution) | [5][12] |
| Excited State Potential | Strongly Oxidizing | [3][8] |
Table 1: Key Properties of this compound.
Q4: How can I be sure my reaction is truly light-driven and photocatalytic?
A4: Essential Control Experiments:
To ensure scientific rigor, every photocatalysis experiment should be accompanied by control reactions.
-
The "Dark" Control: Set up an identical reaction, but wrap the vial completely in aluminum foil to block all light. If you observe product formation, it indicates a background thermal reaction is occurring, and your conditions are not solely photocatalytic.
-
The "No Catalyst" Control: Set up a reaction with all components except the TMPy catalyst and irradiate it. If product forms, it may indicate that your substrate can be directly excited by the light source or that a thermally initiated radical reaction is taking place.
If both controls show no product formation while the main reaction works, you can be confident that the transformation is indeed photocatalytic.
Standard Experimental Protocol
This protocol provides a general workflow for a photocatalytic reaction. Substrate and solvent amounts should be adjusted based on your specific transformation.
Caption: General experimental workflow for photocatalysis.
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the limiting substrate (e.g., 0.2 mmol), any other solid reagents, and this compound (e.g., 0.004 mmol, 2 mol%).
-
Solvent Addition: Seal the vial with a septum cap. Add anhydrous acetonitrile (e.g., 4.0 mL) via syringe.[6]
-
Degassing: Subject the reaction mixture to three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen.[6] Backfill the vial with an inert atmosphere (Argon or Nitrogen).
-
Irradiation: Place the vial in front of a 455 nm blue LED light source, ensuring a consistent distance. Use a small fan to maintain a constant temperature, typically around 25 °C.[6] Stir the reaction vigorously to ensure homogenous irradiation.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, remove the light source. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[3][8] Note that pyrylium salts themselves cannot be purified on silica gel.[5]
References
- Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlor
- This compound, 98+% 5 g | Buy Online. Thermo Scientific Chemicals.
- 2,4,6-Trimethylpyrylium Trifluoromethanesulfonate.
- 2,4,6-Triphenylpyrylium Tetrafluoroborate.
- Optimization of reaction conditions. a.
- Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance.
- Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation.
- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization.
- Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simul
- A Comparative Guide to Alternative Photocatalysts for 2,4,6-Triphenylpyrylium Perchlor
- 2,4,6-Trimethylpyrylium tetrafluorobor
- This compound.
- 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Semantic Scholar.
- Pyrylium, 2,4,6-trimethyl-, tetrafluorobor
- Optimization of the Reaction Conditions.
- Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile.
- 2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE.
- 2,4,6-Triphenylpyrylium tetrafluorobor
- Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Royal Society of Chemistry.
- Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. ScienceDirect.
- Photophysical properties of 2,4,6-TMe-DPE and 2,4,5-TMe-DPE.
- Why Seeing Is Not Always Believing : Common Pitfalls in Photocatalysis and Electrocatalysis.
- Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachloroferr
- Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Royal Society of Chemistry.
- Challenges of photocatalysis and their coping str
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- 12. researchgate.net [researchgate.net]
Side reactions of 2,4,6-Trimethylpyrylium tetrafluoroborate and how to avoid them
Welcome to the technical support resource for 2,4,6-Trimethylpyrylium Tetrafluoroborate (TMPy-BF₄). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application, with a specific focus on troubleshooting and avoiding common side reactions. As a powerful electrophile, TMPy-BF₄ is an invaluable reagent for converting primary amines into stable, positively charged pyridinium salts, a transformation crucial for applications ranging from synthetic chemistry to mass spectrometry.[1][2]
Understanding the Core Reaction: From Pyrylium to Pyridinium
The primary utility of this compound lies in its reaction with primary amines to form N-substituted 2,4,6-trimethylpyridinium salts.[3] The reaction proceeds through a well-established mechanism.
The Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine at an electrophilic α-position (C-2 or C-6) of the pyrylium ring.[4] This attack leads to a ring-opened intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable aromatic pyridinium salt.
Caption: The reaction pathway for the formation of a pyridinium salt.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experiments with TMPy-BF₄.
Q1: My reaction is slow, or the yield of the pyridinium salt is disappointingly low. What are the common causes?
A1: Low conversion is a frequent issue that can typically be traced back to a few key factors:
-
Steric Hindrance: The reaction is sensitive to steric bulk. Highly hindered primary amines (e.g., t-butylamine) or pyrylium salts with bulky substituents may react very slowly or not at all.[5] If you are working with a sterically demanding substrate, increasing the reaction temperature and time may improve yields, but be mindful of potential side reactions.
-
Insufficient Activation: The nucleophilicity of the amine is critical. The reaction often requires a mild, non-nucleophilic base (like triethylamine or DIPEA) to deprotonate the ammonium salt of the amine without attacking the pyrylium ring itself.[6][7] Using a catalytic amount of a weak acid like acetic acid can also facilitate the reaction.[8]
-
Solvent Choice: TMPy-BF₄ has limited solubility in nonpolar organic solvents.[9] Reactions are best performed in polar solvents like methanol, ethanol, acetonitrile, or dichloromethane to ensure all reactants are fully dissolved.[6][9]
-
Reagent Quality: Ensure your TMPy-BF₄ is pure and dry. The compound is a stable salt but can degrade in the presence of moisture and strong nucleophiles.
Q2: I'm observing an unexpected, less polar byproduct in my LC-MS/NMR analysis. What could it be?
A2: A notable side reaction, particularly with primary aliphatic amines, is the formation of N-alkyl-3,5-xylidines (N-alkyl-3,5-dimethylanilines).[10] This occurs through a competing reaction pathway where the ring-opened intermediate undergoes an alternative cyclization.
-
Causality: This side reaction is more prevalent with less sterically hindered primary amines. The formation of this byproduct suggests that the desired ring closure to the pyridinium salt is not overwhelmingly favored.
-
Avoidance Strategy:
-
Temperature Control: Running the reaction at lower temperatures (e.g., room temperature instead of reflux) can often favor the desired pyridinium product.
-
Solvent Effects: Experiment with different polar solvents. The choice of solvent can influence the conformational equilibrium of the intermediate, potentially favoring one cyclization pathway over the other.
-
pH Control: Careful control of the base concentration is key. Use just enough base to deprotonate the amine without creating a strongly basic environment that might promote alternative pathways.
-
Q3: My pyrylium salt starting material seems to be decomposing upon addition of base. What is happening?
A3: This is a classic sign of pyrylium ring hydrolysis. Pyrylium salts are susceptible to attack by strong nucleophiles, including hydroxide ions.
-
Mechanism: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will attack the pyrylium ring, leading to a ring-opened product, which ultimately forms a stable 1,5-diketone.[8] This is an irreversible decomposition pathway that consumes your starting material.
-
Avoidance Protocol: Never use strong inorganic bases like NaOH or KOH. Always use a hindered, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6][11] These bases are strong enough to deprotonate the primary amine but are too sterically hindered to attack the pyrylium ring themselves.
Q4: Can I use secondary amines with this compound?
A4: No, secondary amines will not form the corresponding pyridinium salts. The reaction mechanism requires a final dehydration step to form the aromatic pyridinium ring, which is not possible after the initial addition of a secondary amine because there is no proton on the nitrogen to eliminate.[8] Instead, the reaction with a secondary amine can lead to the formation of aniline derivatives after ring opening.[10]
Q5: My starting material is not dissolving well in my chosen solvent. What are my options?
A5: Solubility can be a practical challenge. While TMPy-BF₄ is soluble in polar solvents, highly concentrated solutions can be difficult to achieve.[1]
-
Solvent Screening: Test a range of polar aprotic (acetonitrile, DMF) and protic (methanol, ethanol) solvents.
-
Consider Alternative Counter-ions: If solubility remains a persistent issue, consider synthesizing or purchasing the corresponding pyrylium salt with a different counter-ion. For instance, 2,4,6-trimethylpyrylium trifluoromethanesulfonate (TMPy-OTf) is known to have significantly better solubility in common organic solvents like dichloromethane and chloroform compared to the tetrafluoroborate salt.[9]
Visual Troubleshooting Workflow
Use this decision tree to diagnose common experimental problems.
Caption: A decision tree for troubleshooting common TMPy-BF₄ reactions.
Key Parameter Summary
| Parameter | Recommendation | Rationale / Side Reaction Avoided |
| pH / Base | Use 1.1-1.5 eq. of a non-nucleophilic organic base (e.g., TEA, DIPEA). | Avoids hydrolysis of the pyrylium ring to a 1,5-diketone, which occurs with strong bases like NaOH.[8] |
| Solvent | Polar solvents (Methanol, Acetonitrile, Dichloromethane). | Ensures dissolution of the ionic pyrylium salt. Poor solubility leads to low conversion.[9] |
| Temperature | Room temperature to 40 °C. Higher temps for hindered substrates. | Lower temperatures can suppress the formation of N-alkyl-3,5-xylidine byproducts.[10] |
| Amine Type | Exclusively Primary Amines (R-NH₂). | Secondary amines do not lead to pyridinium salts and form other products.[8] |
| Atmosphere | Anhydrous conditions are recommended but not strictly required for robust substrates. | Prevents slow hydrolysis of the pyrylium salt and ensures the organic base is not protonated by ambient moisture. |
Experimental Protocols
Protocol 1: Standard Derivatization of a Primary Amine
This protocol provides a general method for the derivatization of a primary amine with TMPy-BF₄.
-
Reagent Preparation: In a clean, dry vial, dissolve the primary amine (1.0 eq.) in a suitable polar solvent (e.g., anhydrous acetonitrile, 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir for 2 minutes.
-
Pyrylium Salt Addition: To the stirring solution, add this compound (1.1 eq.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine. For less reactive amines, the mixture can be gently heated to 40-50 °C.
-
Monitoring: The reaction can be monitored by observing the disappearance of the primary amine. The pyridinium product is highly polar and will have a very low Rf on silica gel plates.
Protocol 2: Work-up and Purification of the Pyridinium Salt
The ionic nature of the pyridinium salt product necessitates a non-traditional purification approach.
-
Solvent Removal: If the reaction solvent is volatile (e.g., acetonitrile, dichloromethane), reduce the volume in vacuo.
-
Precipitation: Add a non-polar solvent, such as cold diethyl ether or ethyl acetate, to the concentrated reaction mixture to precipitate the crude pyridinium salt.[3][12]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with the precipitation solvent (diethyl ether) to remove unreacted starting materials and non-polar byproducts like N-alkyl-3,5-xylidine.
-
Drying: Dry the purified pyridinium salt under high vacuum to remove residual solvents.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol.[13]
References
-
ResearchGate. (n.d.). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Li, H., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed Central. Retrieved from [Link]
-
García-Calvo-Santamarina, A., et al. (2011). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. Retrieved from [Link]
-
Acke, D., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. Retrieved from [Link]
-
Katritzky, A. R., & Thind, S. S. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-triphenylnitrobenzene. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of this compound. Retrieved from [Link]
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Semantic Scholar. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
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- 13. Preparation of this compound - Chempedia - LookChem [lookchem.com]
Catalyst deactivation of pyrylium salts and regeneration
Welcome to the technical support center for pyrylium salt photoredox catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using pyrylium salts, with a specific focus on troubleshooting catalyst deactivation and implementing effective regeneration protocols. Our goal is to provide you with the expertise and practical insights needed to maximize the efficiency and lifespan of these powerful photocatalysts in your experiments.
Introduction: The Power and Pitfalls of Pyrylium Catalysts
Pyrylium salts, such as the widely used 2,4,6-triphenylpyrylium (TPP) and its derivatives, have become indispensable tools in modern organic synthesis.[1] Their appeal lies in their exceptional photophysical properties and strong oxidizing ability in the excited state, which enables a wide range of chemical transformations under mild, visible-light-mediated conditions.[2][3] However, the very nature of their reactivity—a highly electrophilic cationic core—also makes them susceptible to deactivation.[2][4] Understanding the mechanisms behind this loss of activity is the first step toward mitigating the issue and ensuring reproducible, high-yielding reactions.
This guide is structured to address the most common challenges encountered in the lab. We will begin with a troubleshooting FAQ to help you diagnose potential problems in your reactions, followed by detailed protocols for catalyst regeneration and best practices for extending catalyst lifetime.
Part 1: Troubleshooting Guide & FAQs on Catalyst Deactivation
This section addresses common experimental observations that may indicate catalyst deactivation. Each answer provides a mechanistic explanation and initial steps for diagnosis.
Q1: My reaction yield is progressively decreasing with each attempt to reuse the catalyst. What is the likely cause?
A: A decline in yield upon catalyst reuse is a classic sign of deactivation. For pyrylium salts, this typically stems from one or more of the following mechanisms:
-
Nucleophilic Attack and Degradation: The pyrylium ring is highly electrophilic and susceptible to attack by nucleophiles. Substrates, intermediates, products, or even trace impurities (e.g., water, amines, hydroxides) can attack the C2, C4, or C6 positions of the ring. This can lead to the formation of an unstable intermediate that undergoes ring-opening to form a non-catalytic 1,5-enedione, also known as a pseudobase.[5] This is one of the most common irreversible deactivation pathways.
-
Fouling: This is a physical process where insoluble byproducts, polymers, or degraded substrate materials deposit on the surface of your solid catalyst.[6][7] This coating physically blocks the active sites, preventing the catalyst from participating in the photoredox cycle.
-
Photobleaching: Although many modern pyrylium catalysts are designed to be robust, prolonged exposure to high-intensity light can sometimes lead to photochemical degradation into non-catalytic species.[8] This is often observed as a fading of the catalyst's characteristic color.
Q2: I've noticed a significant change in the color of my reaction mixture. It started as the typical yellow/orange of the pyrylium salt but has now faded or changed to a brownish color. Is this a problem?
A: Yes, this is a strong visual indicator of catalyst deactivation. The color of a pyrylium salt is due to its extended π-conjugated aromatic system, which is essential for its photocatalytic activity.[9]
-
Color Fading (e.g., yellow to colorless): This often indicates that the pyrylium cation has been converted into a non-aromatic species. The most common cause is nucleophilic attack leading to the formation of a colorless pseudobase or other ring-opened products, destroying the chromophore.[5]
-
Formation of a Brownish Color: This may suggest the formation of complex, insoluble degradation products or polymeric foulants.[10] If the catalyst appears as a "brown goo" after the reaction, fouling is highly likely.
Q3: Are certain substrates, reagents, or conditions more likely to deactivate my pyrylium catalyst?
A: Absolutely. The stability of pyrylium salts is highly dependent on the reaction environment. You should be particularly cautious with the following:
-
Nucleophilic Reagents: Primary and secondary amines are particularly reactive and can convert pyrylium salts into pyridinium salts (Katritzky salts), effectively consuming your catalyst.[2][11] Other strong nucleophiles like cyanides or sulfides will also readily react with and destroy the pyrylium core.
-
Solvent and pH: Pyrylium salts are generally stable in acidic or neutral, non-nucleophilic aqueous solutions but are unstable in neutral water alone.[5][12] They are rapidly degraded under basic conditions (e.g., presence of hydroxide ions) which promote the formation of pseudobases.[5] Protic solvents can sometimes be problematic if they contain nucleophilic impurities.
-
Impurities: Trace amounts of water or nucleophilic impurities in your reagents or solvents can lead to slow but steady deactivation over the course of a reaction.
The table below summarizes the general compatibility of pyrylium salts.
| Category | Compatible | Use with Caution | Incompatible / Known Poisons |
| Solvents | Dichloromethane, Acetonitrile, 1,2-Dichloroethane, Nitromethane | Methanol, Ethanol (can contain water/alkoxide impurities) | Solvents containing primary/secondary amines, Basic aqueous solutions |
| Substrates | Alkenes, Alkynes, Electron-rich arenes, Epoxides | Substrates with mildly nucleophilic groups | Substrates with primary/secondary amine groups, thiols, strong bases |
| Additives | Non-coordinating acids (e.g., HBF₄, HClO₄) | Water, Buffers (pH sensitive) | Hydroxides, Cyanides, Sulfides, Primary/Secondary Amines |
Q4: How can I perform a quick test to see if my catalyst is fouled versus chemically poisoned?
A: A simple diagnostic wash can help distinguish between these two deactivation modes.
-
Recover the Catalyst: After your reaction, isolate the solid catalyst by filtration.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent in which the foulants are soluble but the catalyst is not (e.g., diethyl ether is often used to wash precipitated pyrylium salts).[10]
-
Dry and Test: Dry the washed catalyst and run a small-scale test reaction under standard conditions.
-
Activity Restored: If you observe a significant recovery in catalytic activity, the primary deactivation mechanism was likely fouling .
-
No Improvement: If the catalyst remains inactive, it has likely undergone irreversible chemical deactivation (poisoning) via nucleophilic attack and ring-opening.
This distinction is critical because fouled catalysts can often be regenerated, while chemically poisoned catalysts are much more difficult to salvage.
Deactivation Pathway Diagram
The following diagram illustrates the primary chemical deactivation pathway for a pyrylium salt catalyst upon interaction with a nucleophile.
Caption: Decision workflow for pyrylium catalyst regeneration.
Part 3: Best Practices for Maximizing Catalyst Lifetime
Preventing deactivation is always preferable to regeneration. [7]Adopting the following best practices can significantly extend the useful life of your pyrylium salt catalysts.
-
Ensure High Purity of Reagents and Solvents: Use anhydrous solvents and purify substrates to remove trace water and nucleophilic impurities. This is the most critical step in preventing chemical degradation.
-
Control the Reaction Atmosphere: Whenever possible, run reactions under an inert atmosphere (nitrogen or argon). This prevents the introduction of atmospheric moisture and oxygen, which can sometimes participate in side reactions.
-
Optimize Catalyst Loading: Using an excessive amount of catalyst not only is wasteful but can sometimes lead to a higher rate of byproduct formation, which can foul the catalyst. Determine the lowest effective catalyst loading for your specific reaction.
-
Mind the pH: Avoid basic conditions. If your reaction generates basic byproducts, consider adding a non-nucleophilic acid additive to maintain a neutral or slightly acidic environment.
-
Consider Catalyst Design: For challenging transformations, consider using structurally optimized pyrylium salts. For example, catalysts with bulky groups at the 2, 4, and 6 positions (like 4-mesityl-2,6-diphenylpyrylium) can be more robust and resistant to nucleophilic attack and photobleaching. [8][13][14] By understanding the pathways of deactivation and implementing these troubleshooting and regeneration strategies, you can harness the full synthetic potential of pyrylium salt photocatalysis in your research.
References
- Liu, J., Ai, C., Hu, C., Cheng, B., & Zhang, J. (2024). Accelerated Interfacial Electron Transfer in Perovskite Solar Cell by Ammonium Hexachlorostannate Modification and fs-TAS Investigation. Acta Physico-Chimica Sinica, 40(11), 2402006.
-
Wikipedia contributors. (n.d.). Pyrylium. In Wikipedia. Retrieved from [Link]
-
Marinov, I., et al. (n.d.). Fluorescence Properties of Pyrylium and Thiopyrylium Salts. ResearchGate. Retrieved from [Link]
-
Govaerts, S., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. Retrieved from [Link]
-
Alfonzo, E., Alfonso, F. S., & Beeler, A. B. (2017). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. Organic Chemistry Portal. Retrieved from [Link]
-
Panneri, S., et al. (2021). Deactivation and regeneration of photocatalysts: A review. ResearchGate. Retrieved from [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. Retrieved from [Link]
-
Heidarizadeh, F. (n.d.). Different situations to pyrylium salts attack. ResearchGate. Retrieved from [Link]
-
Bhowmik, P. K., & Sarker, A. M. (n.d.). Example of pyrylium salt synthesis. ResearchGate. Retrieved from [Link]
-
Santos, W. G., et al. (n.d.). Three common synthetic approaches to 2,4,6-triarylpyrylium salt. ResearchGate. Retrieved from [Link]
-
Dimroth, K., & Reichardt, C. (1966). 2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses, 46, 114. Retrieved from [Link]
-
Podgorska, A., et al. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. Retrieved from [Link]
-
Alfonzo, E., et al. (n.d.). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. RSC Publishing. Retrieved from [Link]
-
Bhowmik, P. K. (2015). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. University of Nevada, Las Vegas. Retrieved from [Link]
-
Rodriguez-Hernandez, A., & Jenkins, P. (n.d.). Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Govaerts, S., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(7), 2594-2599. Retrieved from [Link]
-
Fagnoni, M., & Albini, A. (n.d.). Oxygen Heterocycles: Pyrylium Salts. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Two-step synthesis and oxidizing power assessment of novel pyrylium. ResearchGate. Retrieved from [Link]
-
Sasidhar, B., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. ACS Publications. Retrieved from [Link]
-
Alfonzo, E., et al. (2017). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. PubMed. Retrieved from [Link]
-
Svanholm, U., & Parker, V. D. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved from [Link]
- Abraham, M. A., & Hauch, K. D. (2004). Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. Google Patents.
-
European Catalyst Manufacturers Association (ECMA). (n.d.). Catalyst regeneration. Retrieved from [Link]
-
Twigg, M. V. (n.d.). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. Retrieved from [Link]
-
Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. Retrieved from [Link]
-
Zhang, L., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 14076-14083. Retrieved from [Link]
-
Reddit user SeniorPepper. (2022). Anyone have experiences with pyrylium tetrafluoroborate salts? Reddit. Retrieved from [Link]
-
Podgorska, A., et al. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. R Discovery. Retrieved from [Link]
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Technical Support Center: Purification of Products from 2,4,6-Trimethylpyrylium Tetrafluoroborate Reactions
Welcome to the technical support center for post-reaction workup and purification involving 2,4,6-trimethylpyrylium tetrafluoroborate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with purifying N-substituted pyridinium salts, the primary products of this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The reaction of this compound with primary amines is a robust method for synthesizing N-substituted 2,4,6-trimethylpyridinium tetrafluoroborate salts.[1][2][3] While the reaction itself is often straightforward, isolating a product of high purity can be challenging due to the ionic nature of both the starting material and the product, as well as potential side reactions. This guide provides structured, field-proven advice in a Q&A format.
Part 1: Foundational Purification Principles
Q: What are the key chemical properties I should consider before starting a purification?
A: Understanding the fundamental properties of your starting materials and target compound is critical. Both the 2,4,6-trimethylpyrylium salt and the resulting N-substituted pyridinium product are ionic salts. This dictates their solubility profile.
-
High Polarity: These salts are generally soluble in polar solvents (e.g., acetonitrile, ethanol, methanol, water) and insoluble in non-polar organic solvents (e.g., diethyl ether, hexane, toluene).[4] This difference is the cornerstone of the most common purification techniques.
-
Variable Solubility: While all are salts, the nature of the N-substituent on your pyridinium product can significantly alter its solubility. A long alkyl chain may impart more organic character, slightly increasing solubility in less polar solvents compared to the pyrylium starting material.[5]
-
Thermal Stability: Pyridinium salts are generally thermally stable, allowing for heating during recrystallization.
-
Potential Byproducts: The most common impurity is unreacted this compound. Another potential side product, particularly with certain primary amines, is the formation of N-alkyl-3,5-xylidines via a ring-opening and recyclization pathway.[6]
Part 2: Troubleshooting Common Purification Scenarios
This section addresses the most frequent challenges encountered during product isolation.
Q1: My reaction is complete, and a solid has precipitated. How do I proceed to get a pure product?
A: This is the ideal scenario. The precipitate is likely your desired pyridinium salt, which has crashed out of the reaction solvent (e.g., ethanol, acetonitrile). The primary goal here is to remove soluble impurities.
Core Strategy: Filtration followed by trituration (washing) with a non-polar solvent.
Causality: The ionic product is insoluble in non-polar solvents like diethyl ether, while many organic, non-ionic impurities or starting materials (if not the primary amine itself) will be washed away.[1][2][4]
Troubleshooting Steps:
-
Initial Filtration: Collect the crude solid by vacuum filtration.
-
Systematic Washing: Wash the solid on the filter funnel with several portions of cold, anhydrous diethyl ether. This is a critical step to remove residual solvent and soluble organic impurities.
-
Check for Unreacted Starting Material: If the starting primary amine is a solid, ensure it is not co-precipitating. A wash with a solvent that dissolves the amine but not your product may be necessary.
-
Drying: Dry the washed solid under high vacuum to remove all traces of solvent.
-
Purity Assessment: Check the purity via ¹H NMR or LCMS. If impurities (like unreacted pyrylium salt) remain, proceed to recrystallization (See Protocol 2).
Q2: My reaction mixture is a homogenous solution, or I'm left with a persistent oil after removing the solvent. How can I isolate my solid product?
A: This is a common issue, especially with N-substituents that increase solubility or inhibit crystallization (e.g., long alkyl chains, bulky groups).[5] The strategy shifts from simple washing to inducing precipitation or using extraction.
Core Strategy: Anti-solvent precipitation or liquid-liquid extraction.
Workflow: Isolating a Soluble or Oily Product
Caption: Decision workflow for non-crystalline products.
Causality:
-
Anti-Solvent Precipitation: Adding a non-polar solvent in which your ionic product is insoluble (the "anti-solvent," typically diethyl ether) to a concentrated solution of your product in a polar solvent (e.g., ethanol, DCM) will drastically lower its solubility, forcing it to precipitate.[1][2]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and water). Since your product is a salt, it may be extracted into an aqueous phase, leaving non-polar impurities in the organic phase. This is often a last resort as recovering the salt from water can be difficult.
Q3: My purified product is contaminated with unreacted this compound. How can I remove it?
A: This is challenging because the starting material and product have very similar ionic character and solubility profiles. The best approach is to exploit subtle differences in solubility through careful recrystallization.
Core Strategy: Meticulous recrystallization from a carefully chosen solvent system.
Causality: Even closely related compounds often have slightly different solubilities in a given solvent at a specific temperature. Recrystallization leverages this by dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble compound (ideally your product) will crystallize out first, leaving the more soluble impurity (the starting pyrylium salt, in this case) in the mother liquor.
Recommended Solvents for Separation:
-
Alcohols: Ethanol or isopropanol are good starting points. The N-substituent on your product may make it slightly more or less soluble than the parent pyrylium salt.
-
Mixed Solvent Systems: A mixture like Dichloromethane/Ethanol or Chloroform/Carbon Tetrachloride can be effective.[7] Dissolve the crude material in the solvent in which it is more soluble (e.g., DCM) and then slowly add the anti-solvent (e.g., ethanol) until turbidity appears. Heat to redissolve and then cool slowly.
Q4: Is silica gel column chromatography a viable option for purifying my pyridinium salt?
A: Yes, but with significant caveats. It is not the preferred first-line method due to the ionic nature of the product but can be effective when other methods fail.
Core Strategy: Polar-phase column chromatography with a modified eluent.
Challenges & Solutions:
-
Challenge: Ionic compounds can interact strongly with the acidic silica gel surface, leading to poor separation, significant peak tailing, or irreversible adsorption (streaking).[8]
-
Solution 1 (Eluent Modification): Use a highly polar mobile phase. A common system is a gradient of methanol in dichloromethane (DCM). Adding a small amount of a polar co-solvent like isopropanol to a chloroform-based eluent can also improve separation.[9]
-
Solution 2 (Reverse-Phase): If available, C18 reverse-phase chromatography is often better suited for separating polar, ionic compounds, using solvent systems like acetonitrile/water or methanol/water.
Workflow: Deciding on Chromatography
Caption: Logic for choosing a chromatographic method.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Anti-Solvent Precipitation and Washing
-
Concentration: Reduce the volume of the reaction solvent under reduced pressure until the mixture is concentrated but the product has not yet precipitated.
-
Precipitation: While stirring vigorously, slowly add anhydrous diethyl ether (typically 5-10 times the volume of the concentrated solution).
-
Maturation: Continue stirring for 15-30 minutes at room temperature or in an ice bath to maximize precipitation.
-
Filtration: Collect the resulting solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of fresh, cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Transfer the solid to a clean, pre-weighed flask and dry under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your crude product is sparingly soluble at room temperature but highly soluble when hot (see table below).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Table 1: Common Recrystallization Solvents for Pyridinium Salts
| Solvent/System | Polarity | Typical Use Case | Reference |
| Ethanol or Isopropanol | High | General purpose, good for many pyridinium salts. | [1][2] |
| Acetonitrile | High | Alternative to alcohols, good dissolving power. | [10] |
| Acetone | Medium-High | Effective for salts with longer alkyl chains. | [5] |
| Dioxane/Acetic Acid (7:1) | Medium-High | Specialized system for stubborn purifications. | [7] |
| DCM/Ether or DCM/Hexane | Mixed | For products that are too soluble in pure polar solvents. | - |
| Water | Very High | Use only if product is highly crystalline and sparingly soluble. | [11] |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use an acid-base extraction to purify my pyridinium salt? A: Generally, no. Pyridinium salts are stable cations and are not easily protonated or deprotonated. Therefore, their solubility will not change significantly with pH, making acid-base extraction ineffective for isolating the product itself. However, this technique can be excellent for removing acidic or basic impurities.[8]
Q: My product decomposes in certain solvents during recrystallization. Why? A: While generally stable, pyridinium salts can be susceptible to nucleophilic attack, especially in the presence of strong nucleophiles or bases at high temperatures. For instance, using a solvent like methanol with residual base could potentially lead to side reactions. Always use high-purity, dry solvents. The use of strong bases like NaOH can hydrolyze the pyrylium or pyridinium ring.[12]
Q: How do I confirm the purity and identity of my final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects proton-bearing impurities.
-
Mass Spectrometry (HRMS): Confirms the exact mass of the pyridinium cation.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare it to literature values if available.
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the sample, which should match the theoretical values for a pure compound.
References
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). Molecules. Available at: [Link]
-
Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. (2010). Journal of Chemical & Engineering Data. Available at: [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). PubMed. Available at: [Link]
-
Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. (2010). accedaCRIS. Available at: [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). Semantic Scholar. Available at: [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. (2020). Chemical Society Reviews. Available at: [Link]
- Process for the preparation of pyrylium salts. (1979). Google Patents.
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). ACS Publications. Available at: [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Organic Letters. Available at: [Link]
-
2,4,6-Triphenylpyrylium Tetrafluoroborate. (2017). ResearchGate. Available at: [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. Available at: [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Available at: [Link]
-
Synthesis and characterizations of pyridinium salts including poly(pyr. (2007). University of Rhode Island. Available at: [Link]
-
Preparation and Identification of Some New Pyridinium Salts. (2019). Al-Nahrain Journal of Science. Available at: [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2012). Molecules. Available at: [Link]
-
Formation of pyridinium salts with EWG. (2023). Reddit. Available at: [Link]
-
2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. (2023). Nature Communications. Available at: [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses. Available at: [Link]
-
2,4,6-triphenylnitrobenzene. Organic Syntheses. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). Journal of the American Chemical Society. Available at: [Link]
-
Current approaches to pyridinium salt synthesis from either amines... (2019). ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Cou- pling of Alkylpyridinium Salts and Aryl Halides. (2022). ChemRxiv. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). PubMed. Available at: [Link]
Sources
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Overcoming solubility issues with 2,4,6-Trimethylpyrylium tetrafluoroborate
Welcome to the dedicated technical support center for 2,4,6-trimethylpyrylium tetrafluoroborate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental hurdles, with a primary focus on the well-documented solubility challenges associated with this versatile reagent. Here, we synthesize technical data with practical, field-proven insights to ensure your experiments proceed efficiently and successfully.
Introduction: Understanding the Solubility Challenge
This compound is a powerful electrophile and a valuable precursor in the synthesis of a wide array of compounds, including pyridinium salts and other heterocyclic systems.[1] Its utility, however, is often hampered by its limited solubility in many common organic solvents. This guide provides a systematic approach to addressing these solubility issues, ensuring that this reagent can be effectively utilized in a broader range of reaction conditions.
The core of the solubility issue lies in the ionic nature of the pyrylium salt. While it exhibits good solubility in polar solvents like water and methanol, its performance in less polar media, which are often required for specific organic transformations, can be problematic.[2][3]
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the handling and use of this compound.
Q1: In which solvents is this compound known to be soluble?
A1: this compound is readily soluble in polar solvents such as water and methanol.[2][3] It has slight solubility in acetonitrile and heated ethanol.[4] However, its solubility is significantly lower in many other common organic solvents.
Q2: I'm having trouble dissolving the reagent in my reaction solvent. What are my immediate options?
A2: If you are encountering solubility issues, consider the following immediate troubleshooting steps:
-
Solvent Selection: If your reaction chemistry allows, switch to a more polar solvent system.
-
Temperature Increase: Gently warming the solvent can significantly improve solubility. However, be mindful of the thermal stability of your other reagents.
-
Co-Solvent System: Introducing a small amount of a polar co-solvent in which the pyrylium salt is highly soluble can be effective.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles.[5][6]
Q3: Are there any chemical alternatives with better solubility profiles?
A3: Yes. If persistent solubility issues with the tetrafluoroborate salt are hindering your progress, consider using 2,4,6-trimethylpyrylium trifluoromethanesulfonate . This analog is reported to be significantly more soluble in organic solvents such as chloroform and dichloromethane.[7] For instance, 1 gram of the trifluoromethanesulfonate salt dissolves in 7 mL of chloroform at 20°C and in 3 mL at approximately 35°C.[7]
Q4: Can I use this compound in a biphasic reaction?
A4: While not a standard application, the use of a phase-transfer catalyst (PTC) could potentially facilitate reactions in biphasic systems where the pyrylium salt resides in the aqueous phase and the substrate in an organic phase. This is an advanced technique that would require careful optimization.
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for overcoming solubility challenges.
Guide 1: Optimizing Reaction Conditions for Limited Solubility
When faced with a reaction where this compound has limited solubility, a systematic approach to optimizing the reaction conditions is crucial.
Caption: Decision workflow for addressing poor solubility.
Protocol 1: Synthesis of a Pyridinium Salt Using a Co-Solvent System
This protocol details the synthesis of a pyridinium salt from a primary amine where the solubility of this compound is a known issue in the primary reaction solvent.
Objective: To synthesize an N-substituted pyridinium salt in a predominantly non-polar solvent.
Materials:
-
This compound
-
Primary amine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Initial Suspension: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Co-Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) dropwise while stirring until the pyrylium salt dissolves. Rationale: DMF is a highly polar aprotic solvent that can effectively solvate the pyrylium salt without significantly altering the overall polarity of the reaction medium.
-
Amine Addition: Dissolve the primary amine (1.0 eq) in a small amount of DCM and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyridinium salt can be purified by recrystallization, often from a solvent system like ethanol/ether.
Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Soluble | [2][3] |
| Methanol | Soluble | [2][3] | |
| Acetonitrile | Slightly Soluble | [4] | |
| Ethanol | Slightly Soluble (improved with heating) | Anecdotal | |
| Chloroform | Poorly Soluble | [7] | |
| Dichloromethane | Poorly Soluble | [7] | |
| 2,4,6-Trimethylpyrylium trifluoromethanesulfonate | Chloroform | 1 g / 7 mL at 20°C | [7] |
| Dichloromethane | Very Soluble | [7] | |
| Alcohols | Very Soluble | [7] |
Advanced Troubleshooting: Alternative Strategies
For particularly challenging cases, the following advanced strategies can be considered.
Strategy 1: In-situ Generation or Slurry-to-Solution Reactions
In some instances, it may not be necessary to fully dissolve the pyrylium salt before the reaction commences. If the product is soluble in the reaction medium, the reaction may proceed as the pyrylium salt slowly dissolves according to Le Chatelier's principle. This "slurry-to-solution" approach requires patience and careful monitoring to ensure the reaction goes to completion.
Strategy 2: The Use of Sonication for Enhanced Dissolution
Mechanical agitation through sonication can be a powerful tool to overcome kinetic barriers to dissolution.
Caption: Workflow for using sonication to aid dissolution.
Protocol 2: Sonication-Assisted Dissolution
-
Setup: Suspend this compound in the desired solvent in a reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Observation: Sonicate the mixture until the solid is fully dissolved or a very fine, well-dispersed suspension is obtained. The time required will vary depending on the solvent and concentration.
-
Reaction Initiation: Once the desired level of dissolution is achieved, proceed with the addition of other reagents.
Causality: Ultrasound waves create localized areas of high pressure and temperature, leading to cavitation bubbles. The collapse of these bubbles generates microjets that bombard the surface of the solid particles, breaking them apart and increasing the surface area available for solvation.[5][6]
References
-
Boulton, A. J., & Balaban, A. T. (n.d.). 2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE. Organic Syntheses. Retrieved from [Link]
-
Dimroth, K., & Reichardt, C. (n.d.). 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE. Organic Syntheses. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Various Authors. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Anyone have experiences with pyrylium tetrafluoroborate salts? r/chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). This compound. ResearchGate. Retrieved from [Link]
- Katritzky, A. R., & Marson, C. M. (1980). The Synthesis and Reactions of Sterically Constrained Pyrylium and Pyridinium Salts. J. Chem. Soc., Perkin Trans. 1, 1455-1462.
- Leonardi, F., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(5), 1836-1841.
- Grénman, H., et al. (2007). Enhancement of Solid Dissolution by Ultrasound.
- Zare, A., et al. (2024). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Chemical Science, 15(12), 4567-4573.
- Kumar, S., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4661-4670.
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
PubChem. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
- Al-Ayed, A. S., et al. (2020). An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening. Molecules, 25(15), 3482.
- Londergan, T. (2021).
- Ávila-Orta, C. A., et al. (2022).
Sources
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Guide: Managing the Moisture Sensitivity of 2,4,6-Trimethylpyrylium Tetrafluoroborate
An authoritative guide from the Technical Support Center for advanced chemical applications.
This document serves as a critical resource for researchers, scientists, and drug development professionals utilizing 2,4,6-trimethylpyrylium tetrafluoroborate. The focus of this guide is to provide a deep understanding of the challenges posed by this reagent's inherent moisture sensitivity and to offer robust, field-proven troubleshooting strategies to ensure experimental integrity and reproducibility.
Foundational Understanding: The Reactivity and Instability Paradox
This compound is a highly valuable salt in modern organic synthesis, primarily employed as a potent electrophile and an effective visible-light photocatalyst.[1][2][3] Its utility is derived from the aromatic, electron-deficient pyrylium cation, which readily engages with a diverse range of nucleophiles.
However, this high electrophilicity is also its primary vulnerability. The cation is extremely susceptible to attack by water, a nucleophile commonly present in solvents, reagents, and the laboratory atmosphere. This hydrolysis reaction is the principal pathway for degradation, leading to a loss of the desired reactivity and the generation of confounding byproducts.[4][5][6] Understanding and controlling this sensitivity is not merely a suggestion but a prerequisite for success.
Frequently Asked Questions (FAQs): Field Diagnostics
Q1: My newly purchased this compound appears as a clumpy, slightly discolored solid rather than a fine, white powder. Is it compromised?
A1: This is a strong indication of moisture exposure. The material is highly hygroscopic, meaning it readily absorbs moisture from the air, causing particles to agglomerate.[4] While it may still be usable for reactions that are tolerant to small amounts of water, for high-stakes syntheses or photocatalysis, the reagent's purity is paramount. The ideal appearance is a white to cream-colored crystalline solid.[7][8] Any significant discoloration (e.g., yellow to brown) suggests the formation of degradation products. Before use, it is essential to rigorously dry the material under high vacuum. A melting point determination can serve as a quick quality check; pure this compound has a sharp melting point in the range of 220-228 °C (with decomposition).[8] A depressed and broad melting range is a definitive sign of impurity.
Q2: During my reaction workup, I'm observing a significant loss of material to the aqueous phase and identifying an unexpected, polar byproduct. Is this related to the pyrylium salt?
A2: Yes, this is a classic signature of pyrylium salt hydrolysis. The pyrylium cation undergoes a nucleophilic attack by water, leading to a ring-opening event that forms an unstable pseudobase.[9] This intermediate rapidly converts to a more stable 1,5-enedione (in this case, acetylacetone is a related structure).[5][6][9] This dione byproduct is significantly more polar and water-soluble than the starting pyrylium salt, explaining its partitioning into the aqueous layer during extraction and the subsequent reduction in the yield of your desired product.
Q3: My photoredox reaction, catalyzed by this compound, is either completely stalled or providing very low conversion. I've meticulously controlled all other parameters. Could the catalyst be the issue?
A3: This is highly probable. The photocatalytic activity is entirely dependent on the electronic and structural integrity of the pyrylium ring. When the catalyst is hydrolyzed, its aromatic system is destroyed, rendering it catalytically inactive. Even trace amounts of water can progressively deactivate the catalyst over the course of the reaction, leading to sluggishness or failure. For any application relying on the specific electronic properties of this salt, starting with an impeccably dry catalyst and using rigorously anhydrous solvents and inert atmosphere techniques are non-negotiable.
Troubleshooting and Protocol Validation
Symptoms:
-
Reaction yields fluctuate significantly between experimental runs.
-
Unpredictable formation of side products.
-
Difficulty reproducing a previously successful or literature-reported procedure.
Causality: The root cause is almost certainly inconsistent and uncontrolled moisture levels in the pyrylium salt, reaction solvents, or atmosphere.
Validated Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for mitigating moisture and ensuring reproducibility.
Experimental Protocol: Rigorous Drying of this compound
-
Place the required quantity of the salt into a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum manifold (<1 mmHg).
-
Begin stirring (if using a stir bar) and gently heat the flask in a water or oil bath to 40-50 °C. Critical: Avoid excessive heat, which can cause decomposition.
-
Maintain heating under dynamic vacuum for a minimum of 4-6 hours. The solid should transition from a clumpy state to a fine, free-flowing powder.
-
Allow the flask to cool completely to room temperature while still under vacuum.
-
Carefully backfill the flask with a dry inert gas (e.g., Argon or Nitrogen).
-
For optimal results, immediately transfer the flask into a glovebox for storage and weighing.
Symptoms:
-
Complete recovery of starting materials.
-
TLC or LCMS analysis shows no product formation.
Causality: This points to a catastrophic failure, likely due to gross moisture contamination that has completely deactivated the pyrylium salt. An alternative cause could be a nucleophilic impurity in another reagent that is preferentially reacting with and consuming the salt.
Diagnostic Workflow for Reaction Failure:
Caption: Decision tree for systematic troubleshooting of reaction failure.
Data Reference: Key Physical and Chemical Properties
This table summarizes critical data points that serve as indicators of the reagent's quality and purity.
| Parameter | Specification | Significance & Interpretation |
| Appearance | White to cream or pale green crystalline solid.[7][8] | A fine, free-flowing powder is ideal. Clumping indicates moisture absorption. Yellow or brown discoloration signals significant chemical decomposition. |
| Melting Point | 220-228 °C (decomposes).[8] | A sharp melting point within this range is a strong indicator of high purity. A melting point that is depressed (lower) and broad suggests the presence of impurities, most commonly from hydrolysis. |
| Solubility | Soluble in water and methanol.[10][11] Soluble in other polar aprotics (e.g., acetonitrile). | While useful for reaction setup, its water solubility means that its hydrolysis byproducts are also likely water-soluble, complicating extractive workups. |
| Stability | Highly hygroscopic; reacts with water.[4] | Must be stored under rigorously dry conditions (desiccator over P₄O₁₀ or in a glovebox) and handled exclusively under an inert atmosphere for sensitive applications. |
References
-
Williams, A. (1971). Hydrolysis of pyrylium salts. Kinetic evidence for hemiacetal intermediates. Journal of the American Chemical Society, 93(11), 2733–2737. Available at: [Link]
-
Williams, A. (1971). Hydrolysis of pyrylium salts. Kinetic evidence for hemiacetal intermediates [ACS Publications PDF]. Retrieved from [Link]
- Katritzky, A. R., De Rosa, M., & Grzeskowiak, N. E. (1984). Pyrylium-mediated transformations of natural products. Part 1. synthesis and hydrolysis of 4-(4-methoxy-3-sulphophenyl)-2,6-bis-(4-sulphophenyl)pyrylium perchlorate: A new water-soluble pyrylium cation. Journal of the Chemical Society, Perkin Transactions 2, (6), 841-847.
- Dimroth, K., & Reichardt, C. (1966).
- Al-Mughaid, H., et al. (n.d.).
- Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.
-
Cantillo, D., & Kappe, C. O. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2133–2137. Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 2,4,6-Triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. National Institutes of Health. Available at: [Link]
- ResearchGate. (n.d.).
- Sciencemadness.org. (2007).
- Echemi. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
- University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
- ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate)
- BenchChem. (2025). Strategies to improve the yield of 2,4,6-triphenylphosphorin synthesis.
- PubChem. (n.d.).
- FCT EMIS. (n.d.). PROPERTIES OF SALTS.
- PubChem. (n.d.).
- ResearchGate. (2017).
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Katritzky, A. R., & Lloyd, J. M. (1988).
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Technical Support Center: Scaling Up Reactions with 2,4,6-Trimethylpyrylium Tetrafluoroborate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,4,6-trimethylpyrylium tetrafluoroborate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their small-scale experiments with this versatile reagent to larger, preparative scales. We will address common challenges, provide in-depth troubleshooting, and offer field-proven protocols to ensure your scale-up process is efficient, predictable, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a stable, crystalline organic salt. It belongs to the pyrylium salt family, which are oxonium ions with an aromatic six-membered ring containing an oxygen atom. Its core utility stems from it being a powerful electrophile, making it invaluable for various organic transformations.[1]
The most prominent application is its reaction with primary amines to synthesize N-substituted 2,4,6-trimethylpyridinium salts, often referred to as Katritzky salts.[2][3] These pyridinium salts are themselves versatile intermediates, serving as precursors for alkyl radicals in photoredox and metal-catalyzed reactions.[4] Additionally, pyrylium salts are used as visible-light photocatalysts and in the synthesis of specialized dyes and materials.[1][2][5]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties is critical before any scale-up attempt. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 773-01-3 | [6][7] |
| Molecular Formula | C₈H₁₁BF₄O | [7] |
| Molecular Weight | 209.98 g/mol | [7] |
| Appearance | Colorless to pale yellow or brown crystalline solid | [8] |
| Melting Point | 224–226 °C (with decomposition) | [8] |
| Stability | Stable under anhydrous conditions; hygroscopic | [9] |
Q3: How should I handle and store this reagent?
Proper handling and storage are paramount for safety and reagent longevity.
-
Storage: The compound is hygroscopic.[9] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.
-
Handling: It is an irritant to the skin, eyes, and respiratory system.[6][10] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[9][10]
Q4: In which solvents is the reagent soluble?
Solubility is a critical parameter for scale-up, directly influencing reaction concentration, homogeneity, and workup procedures.
| Solvent | Solubility | Notes |
| Water, Methanol | Soluble | [10] |
| Ethanol | Soluble | [8] |
| Dichloromethane, Chloroform | Sparingly soluble to soluble | The related trifluoromethanesulfonate salt is noted for its higher solubility in these solvents.[11] |
| Diethyl Ether | Insoluble | Often used as an anti-solvent for precipitation.[8][11] |
| Dioxane, Acetic Acid | Soluble | Used in recrystallization mixtures.[11] |
Q5: What is the fundamental reaction mechanism with primary amines?
The reaction with a primary amine (R-NH₂) to form a pyridinium salt is a cornerstone of pyrylium chemistry. The mechanism proceeds via a nucleophilic attack followed by ring transformation.
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks one of the electrophilic α-positions (C2 or C6) of the pyrylium ring.[12][13]
-
Ring Opening: This addition leads to a thermally allowed electrocyclic ring-opening, forming an intermediate 1,5-enedione derivative (a pseudobase).[3][12]
-
Ring Closure: The pendant amino group then undergoes an intramolecular condensation with the distal ketone, eliminating a molecule of water.
-
Aromatization: This cyclization and dehydration process results in the formation of the stable, aromatic pyridinium ring.
Section 2: Troubleshooting Guide for Reaction Scale-Up
Transitioning from a 1-gram to a 50-gram scale introduces challenges related to mass transfer, heat transfer, and volume. This section addresses specific problems in a Q&A format.
Problem 1: Low or Inconsistent Yield
Q: My yield dropped from 90% to 50% when I scaled up the reaction of this compound with my primary amine. What are the likely causes?
This is a classic scale-up issue, often rooted in physical rather than chemical problems.[14][15] Let's break down the potential culprits.
-
Cause 1: Inefficient Mixing and Mass Transfer: On a small scale, magnetic stirring is usually sufficient. In a larger flask, dead zones can form where reactants are not adequately mixed. This is especially problematic if your amine or the pyrylium salt is not fully dissolved, creating a heterogeneous mixture.
-
Solution: Switch to mechanical overhead stirring. Ensure the impeller is appropriately sized for the vessel and creates a vortex that guarantees turnover of the entire reaction volume.
-
-
Cause 2: Poor Temperature Control: The reaction to form the pyridinium salt is exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat.[15] An uncontrolled temperature spike can accelerate side reactions.
-
Solution: Use a larger cooling bath (ice-water or a chiller) and monitor the internal reaction temperature with a thermocouple. Add the limiting reagent slowly and portion-wise or via an addition funnel to manage the exotherm.
-
-
Cause 3: Moisture Contamination: Pyrylium salts are susceptible to hydrolysis by water or hydroxide ions, which opens the ring to form a 1,5-diketone.[3] On a larger scale, more solvent and reagent surface area are exposed to atmospheric moisture, and solvents may contain more water by volume.
-
Solution: Use freshly dried solvents. Flame-dry the reaction vessel under vacuum or nitrogen. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
-
Cause 4: Increased Reaction Time Requirement: It takes longer to heat and cool larger volumes.[14] A reaction that is complete in 2 hours at 100 mL scale may require 3-4 hours at a 2 L scale to reach the same level of completion due to slower mass transfer.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR of an aliquot). Do not rely solely on the time from the small-scale experiment. Continue the reaction until the limiting reagent is consumed.
-
Problem 2: Product Isolation and Purification Issues
Q: I'm struggling with the workup. Adding ether causes an oily precipitate instead of a clean solid, and the subsequent filtration is a nightmare. What can I do?
Workup procedures are often the most difficult part to scale effectively.[16]
-
Cause 1: "Oiling Out" during Precipitation: When an anti-solvent (like diethyl ether) is added too quickly to a concentrated solution, the product's solubility limit is exceeded so rapidly that it crashes out as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution:
-
Slow the Addition: Add the anti-solvent very slowly with vigorous mechanical stirring.
-
Seed the Mixture: If you have some solid product, add a small amount (a "seed crystal") to the solution before or during the anti-solvent addition to encourage proper crystallization.
-
Reverse Addition: Try adding your concentrated reaction mixture slowly to a large, well-stirred volume of the anti-solvent.
-
-
-
Cause 2: Clogged Filters and Slow Filtration: Fine, amorphous precipitates or oils will quickly clog a standard Büchner funnel.
-
Solution:
-
Improve Crystal Size: The solutions above for preventing "oiling out" will produce larger, more easily filterable crystals.
-
Use a Filter Aid: For very fine particles, add a pad of Celite® or diatomaceous earth on top of the filter paper in your Büchner funnel. This creates a porous bed that prevents the fine particles from blinding the filter paper.
-
Consider Recrystallization: Instead of a simple precipitation, it may be more efficient at scale to remove the reaction solvent under reduced pressure and perform a proper recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/MTBE).
-
-
Problem 3: Impure Product and Side Reactions
Q: My final pyridinium salt is contaminated with a significant byproduct that smells phenolic. I didn't see this on the small scale. What could it be?
The likely culprit is 3,5-dimethylphenol . This side product arises from the decomposition of the pyrylium salt itself under basic or hot aqueous conditions.[3]
-
Mechanism of Formation:
-
A hydroxide ion (from residual base or water) attacks the pyrylium ring, causing it to open into its pseudobase form (the 1,5-enedione).
-
This pseudobase, if not intercepted by the desired amine, can undergo an intramolecular aldol-type condensation reaction, followed by dehydration, to form the aromatic 3,5-dimethylphenol.[3]
-
-
Why it's a Scale-Up Problem:
-
Local Hotspots: Inefficient heat removal can create localized areas of high temperature, promoting this decomposition pathway.
-
Base Equivalents: A slight excess of a basic amine on a large scale represents a larger absolute amount of base, which can promote the side reaction if not consumed quickly.
-
-
Solution:
-
Strict pH and Moisture Control: Ensure the reaction is run under anhydrous conditions. If your amine starting material is a hydrochloride salt, be precise with the equivalents of non-nucleophilic base (like triethylamine or DIPEA) used for its neutralization.
-
Controlled Temperature: As mentioned before, maintain strict temperature control to prevent hotspots.
-
Purification: If the byproduct does form, it can typically be removed during recrystallization or by performing an acidic wash during the workup, as the desired pyridinium salt will remain in the aqueous phase while the phenol partitions into the organic layer.
-
Section 3: Protocols and Visual Workflows
Detailed Protocol: Scale-Up Synthesis of N-Benzyl-2,4,6-trimethylpyridinium Tetrafluoroborate
This protocol details a robust procedure for a 20-gram scale synthesis.
Reagents:
-
This compound (21.0 g, 100 mmol, 1.0 equiv.)
-
Benzylamine (11.4 mL, 105 mmol, 1.05 equiv.)
-
Absolute Ethanol (anhydrous, 200 mL)
-
Diethyl Ether (anhydrous, 500 mL)
Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a positive nitrogen atmosphere.
-
Charging Reagents: Add this compound (21.0 g) and absolute ethanol (200 mL) to the flask. Begin vigorous stirring to form a slurry.
-
Amine Addition: Dissolve benzylamine (11.4 mL) in the dropping funnel with 20 mL of absolute ethanol. Add the benzylamine solution dropwise to the stirred pyrylium salt slurry over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH) until the pyrylium salt spot has disappeared (typically 3-4 hours).
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature and then cool further in an ice-water bath for 30 minutes.
-
Isolation: Slowly add diethyl ether (500 mL) via the dropping funnel to the cold, stirred solution over 1 hour to precipitate the product. A white solid will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 100 mL portions of cold diethyl ether to remove any unreacted benzylamine or impurities.
-
Drying: Dry the product under high vacuum at 40 °C to a constant weight. Expected yield: 25-28 g (84-94%) of a white crystalline solid.
Experimental Workflow Diagram
This diagram illustrates the critical steps and control points in a typical scale-up synthesis.
Caption: General workflow for scaling up pyridinium salt synthesis.
Troubleshooting Decision Tree: Diagnosing Low Yield
This diagram helps navigate the common causes of poor yield during scale-up.
Caption: Decision tree for troubleshooting low reaction yields.
References
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Preparation of this compound - Chempedia . LookChem. [Link]
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Gicquel, M., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization . Organic Letters. [Link]
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This compound - ResearchGate . ResearchGate. [Link]
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Pyrylium - Wikipedia . Wikipedia. [Link]
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Sasidhar, B., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation . The Journal of Organic Chemistry. [Link]
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This compound - LookChem . LookChem. [Link]
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The Synthesis of New Pyrylium and Pyridinium Salts. - BEARdocs . Baylor University. [Link]
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2,4,6-Triphenylpyrylium Tetrafluoroborate - ResearchGate . ResearchGate. [Link]
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2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Gicquel, M., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization . ACS Publications. [Link]
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Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate . ResearchGate. [Link]
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2,4,6-trimethylpyrylium trifluoromethanesulfonate - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts . Oriental Journal of Chemistry. [Link]
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Looking for tips on scaling up organic syntheses - Reddit . Reddit. [Link]
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Different situations to pyrylium salts attack | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]
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Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC - PubMed Central . National Institutes of Health. [Link]
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Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. - ResearchGate . ResearchGate. [Link]
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From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features - Semantic Scholar . Semantic Scholar. [Link]
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Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem . National Institutes of Health. [Link]
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Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]
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How To Run A Reaction: The Workup - University of Rochester . University of Rochester. [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 2,4,6-Trimethylpyrylium vs. 2,4,6-Triphenylpyrylium Tetrafluoroborate
As a Senior Application Scientist, the choice of a reagent is not merely a matter of availability but a critical decision rooted in understanding its fundamental properties and mechanistic behavior. This guide provides an in-depth comparison of two widely used pyrylium salts: 2,4,6-trimethylpyrylium tetrafluoroborate (TMP-BF₄) and 2,4,6-triphenylpyrylium tetrafluoroborate (TPT-BF₄). While both share the cationic pyrylium core, the nature of their substituents—electron-donating methyl groups versus conjugating phenyl groups—imparts dramatically different characteristics, dictating their suitability for specific applications in photocatalysis, organic synthesis, and materials science.
This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and function, offering field-proven insights and validated experimental protocols to guide your research and development endeavors.
Core Physicochemical Properties: A Tale of Two Substituents
The primary distinction between TMP-BF₄ and TPT-BF₄ arises from the electronic and steric nature of their substituents at the 2, 4, and 6 positions of the pyrylium ring. Methyl groups are small, electron-donating substituents, whereas phenyl groups are bulky and provide an extended π-conjugation system. These differences manifest in their fundamental physical and chemical properties.
| Property | This compound (TMP-BF₄) | 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT-BF₄) | Rationale for Difference |
| Molecular Formula | C₈H₁₁BF₄O | C₂₃H₁₇BF₄O | Different substituents (methyl vs. phenyl). |
| Molecular Weight | 209.98 g/mol [1][2] | 396.19 g/mol [3][4] | Phenyl groups add significant mass over methyl groups. |
| Appearance | White to orange/green crystalline powder[1] | Light yellow to yellow solid[5] | The extended conjugation in TPT-BF₄ shifts its absorption into the visible spectrum, imparting a yellow color. |
| Melting Point | 208 °C[1] | 250-251 °C (lit.)[3][6] | The larger, more rigid structure of TPT-BF₄ allows for stronger intermolecular packing forces in the crystal lattice. |
| Solubility | Soluble in water and methanol.[7] | Insoluble in water, ethyl alcohol, diethyl ether; Soluble in trifluoroacetic acid, dichloromethane, acetonitrile.[5][6][8] | The polar methyl groups and smaller size of TMP-BF₄ enhance its solubility in polar protic solvents. The large, nonpolar phenyl groups of TPT-BF₄ dominate its solubility profile, favoring polar aprotic organic solvents. |
| Photocatalyst Activation | N/A (not typically used as a photocatalyst) | ~462 nm[3] | The extended π-system of the phenyl groups lowers the HOMO-LUMO gap, allowing for absorption of lower-energy visible light. |
| Excited State Redox Potential (E*red) | N/A | ~ +2.3 V vs SCE | This extremely high oxidation potential, a direct result of the triphenyl substitution, is the basis for TPT-BF₄'s utility as a powerful photo-oxidant. |
| Ground State Redox Potential (Ered) | Not reported | ~ -0.35 V vs SCE | Reflects the energy required to reduce the pyrylium cation in its ground state. |
Synthesis and Accessibility
Both pyrylium salts are readily synthesized from simple, commercially available starting materials, ensuring their accessibility for research purposes.[9][10][11] The choice of synthetic route is dictated by the desired substituents.
Synthesis of this compound
This alkyl-substituted pyrylium salt is most effectively prepared via the Balaban-Nenitzescu-Praill synthesis.[9] This method involves the acid-catalyzed condensation of tertiary butanol and acetic anhydride. The tetrafluoroboric acid not only acts as the catalyst but also provides the counter-ion.
Caption: Synthesis of TMP-BF₄ via the Balaban-Nenitzescu-Praill reaction.
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
The synthesis of aryl-substituted pyrylium salts like TPT-BF₄ involves an acid-catalyzed condensation reaction between two moles of an acetophenone derivative and one mole of a benzaldehyde derivative.[9][12]
Caption: Synthesis of TPT-BF₄ via condensation of acetophenone and benzaldehyde.
Performance in Key Applications
The structural and electronic differences between TMP-BF₄ and TPT-BF₄ lead to distinct application profiles. TPT-BF₄ is a premier organic photocatalyst, while TMP-BF₄ excels as a versatile electrophilic reagent and building block.
Application Focus: Photocatalysis
2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT-BF₄) is a dominant force in the field of visible-light photoredox catalysis.[13][14] Its utility stems from several key features grounded in its triphenyl-substituted structure:
-
Strong Visible Light Absorption: The extended π-conjugation allows it to absorb blue light (~462 nm), accessing an excited state (TPT*).[3]
-
Powerful Oxidizing Agent: The photoexcited state (TPT) is an extremely potent oxidant (Ered ≈ +2.3 V vs SCE), capable of abstracting an electron from a wide range of organic substrates that are inert in their ground state.[15]
-
Catalytic Cycle: The general mechanism involves photoexcitation followed by a single-electron transfer (SET) from a substrate to the excited catalyst. This generates a substrate radical cation and the pyranyl radical (TPT•). The pyranyl radical is then readily oxidized back to the ground state TPT⁺ by an appropriate oxidant in the reaction medium, closing the catalytic cycle.
Caption: General mechanism for TPT-BF₄ as a single-electron transfer (SET) photo-oxidant.
In contrast, This compound (TMP-BF₄) is generally not used as a photocatalyst. Its lack of an extended conjugation system means it does not absorb light in the visible spectrum, and its excited state is not sufficiently oxidizing to be of broad utility in photoredox catalysis.
Application Focus: Organic Synthesis and Derivatization
Here, the roles are often reversed. The lower steric hindrance and high electrophilicity of TMP-BF₄ make it an excellent reagent.
-
Powerful Electrophile: TMP-BF₄ is a potent electrophile used in various organic transformations and for activating molecules.[1]
-
Synthesis of Pyridinium Salts: Both pyrylium salts react with primary amines to yield pyridinium salts, which are valuable synthetic intermediates.[9] The derivatives from TMP-BF₄ are less sterically hindered than those from TPT-BF₄, which can influence their subsequent reactivity.
-
Chemical Reactions: The reactivity of the pseudobase formed upon treatment with alkali differs significantly. TMP-BF₄'s unstable pseudobase undergoes intramolecular condensation to yield 3,5-dimethylphenol, whereas TPT-BF₄ forms a stable 1,5-enedione.[9] This highlights the profound impact of the substituents on the chemical behavior of the pyrylium core.
TPT-BF₄ is also widely used to synthesize N-alkyl-2,4,6-triphenylpyridinium salts, famously known as Katritzky salts.[9][16] These are particularly useful as precursors for generating alkyl radicals under photocatalytic or metal-catalyzed conditions.[16]
Other Applications
-
Materials Science: TMP-BF₄ has shown potential in the development of organic light-emitting diodes (OLEDs) and conductive polymers due to its electronic properties.[1]
-
Mass Spectrometry: Both pyrylium salts have been employed as ionization tags in mass spectrometry to enhance the detection sensitivity of peptides. They selectively derivatize primary amino groups, introducing a fixed positive charge that improves ionization efficiency.[10][11][17]
Experimental Protocols
To translate theory into practice, the following sections provide validated, step-by-step protocols for a representative application of each compound.
Protocol 1: TPT-BF₄ Catalyzed Photocatalytic [2+2] Cycloaddition
This protocol describes a general procedure for the dimerization of an electron-rich styrene derivative using TPT-BF₄ as the photocatalyst. The causality for this choice is TPT-BF₄'s ability to oxidize the styrene upon photoexcitation, initiating the radical cation cycloaddition cascade.
Methodology:
-
Reaction Setup: To an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, add the styrene derivative (0.5 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (TPT-BF₄) (0.01 mmol, 2 mol%).
-
Solvent Addition: Add 2.5 mL of anhydrous acetonitrile via syringe.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon through the solution for 15 minutes. Alternatively, use three "freeze-pump-thaw" cycles for more rigorous oxygen removal.[15]
-
Irradiation: Place the vial approximately 5 cm from a 455 nm blue LED lamp and begin stirring.[15] Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.
Protocol 2: Synthesis of an N-Alkylpyridinium Salt using TMP-BF₄
This protocol details the conversion of a primary amine to a 2,4,6-trimethylpyridinium salt. TMP-BF₄ is chosen for its high electrophilicity and the utility of the resulting pyridinium salt as a synthetic intermediate.
Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve the primary amine (5.0 mmol, 1.0 equiv) in 20 mL of dichloromethane.
-
Addition of Pyrylium Salt: To the stirring amine solution, add this compound (TMP-BF₄) (5.25 mmol, 1.05 equiv) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and the precipitation of the pyridinium salt product.
-
Monitoring: Monitor the consumption of the starting amine by TLC. The reaction is typically complete within 1-4 hours.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold dichloromethane (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Drying: Dry the isolated N-alkyl-2,4,6-trimethylpyridinium tetrafluoroborate salt under high vacuum. The product is often of sufficient purity for subsequent use without further purification.
Summary and Recommendations
The selection between this compound and 2,4,6-triphenylpyrylium tetrafluoroborate is a clear-cut decision based on the intended application.
-
Choose 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT-BF₄) for:
-
Choose this compound (TMP-BF₄) for:
-
Use as a powerful, sterically accessible electrophile in non-photochemical reactions.[1]
-
Synthesis of pyridinium salts where minimal steric bulk is desired.
-
Applications requiring solubility in polar protic solvents , including water and methanol.[7]
-
Use in materials science or as an ionization enhancer where its specific electronic properties and solubility are advantageous.[1][10]
-
By understanding the fundamental structure-property relationships outlined in this guide, researchers can confidently select the optimal pyrylium salt, ensuring experimental success and advancing their scientific objectives.
References
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Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). National Institutes of Health. [Link]
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The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B) directly from aldehydes and ketones. ResearchGate. [Link]
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Example of pyrylium salt synthesis. ResearchGate. [Link]
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Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids | Request PDF. ResearchGate. [Link]
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Scheme 23. Pyrylium and thiopyrylium salts used as photo-oxidants the... ResearchGate. [Link]
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Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]
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Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. [Link]
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Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. (2021). The Journal of Organic Chemistry. [Link]
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A Comparative Guide to Pyrylium Salts: 2,4,6-Trimethylpyrylium Tetrafluoroborate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and materials science, pyrylium salts have carved out a significant niche as versatile and highly reactive intermediates.[1][2] Their utility stems from the potent electrophilicity of the pyrylium ring, making them valuable precursors for a diverse array of heterocyclic compounds and functional materials.[1][2] This guide provides an in-depth comparison of 2,4,6-trimethylpyrylium tetrafluoroborate with other commonly employed pyrylium salts, offering experimental insights to inform your selection for specific research and development applications.
The Pyrylium Cation: A Hub of Reactivity
The core of a pyrylium salt is the pyrylium cation, a six-membered aromatic ring containing a positively charged oxygen atom. This feature renders the ring highly electron-deficient and susceptible to nucleophilic attack, primarily at the α (2,6) and γ (4) positions.[3] This reactivity is the cornerstone of pyrylium chemistry, enabling the transformation of simple acyclic precursors into complex heterocyclic systems.[2]
The general reactivity of pyrylium salts with nucleophiles can be visualized as follows:
Caption: Generalized reaction pathway of pyrylium salts with nucleophiles.
A Comparative Analysis: Alkyl vs. Aryl Substituted Pyrylium Salts
The nature of the substituents at the 2, 4, and 6 positions of the pyrylium ring significantly influences its properties and reactivity. This section compares this compound, a representative alkyl-substituted salt, with its aryl-substituted counterpart, 2,4,6-triphenylpyrylium tetrafluoroborate, and the sterically hindered 2,6-di-tert-butyl-4-phenylpyrylium tetrafluoroborate.
| Property | 2,4,6-Trimethylpyrylium | 2,4,6-Triphenylpyrylium | 2,6-Di-tert-butyl-4-phenylpyrylium |
| Steric Hindrance | Low | Moderate | High |
| Electrophilicity | High | Moderate | Lower |
| Solubility | Good in polar solvents | Moderate in polar solvents | Varies, often soluble in less polar organic solvents |
| Reactivity with Nucleophiles | High, less selective | Moderate, more selective for unhindered nucleophiles | Low, highly selective |
| Counter-ion | Commonly Tetrafluoroborate (BF₄⁻) or Triflate (OTf⁻) | Commonly Tetrafluoroborate (BF₄⁻) or Perchlorate (ClO₄⁻) | Commonly Tetrafluoroborate (BF₄⁻) |
Table 1. General Property Comparison of Selected Pyrylium Salts.
Synthesis
The synthetic accessibility of a reagent is a critical factor in its practical application. Both alkyl and aryl-substituted pyrylium salts can be prepared from simple starting materials.
-
2,4,6-Trimethylpyrylium Salts: The Balaban-Nenitzescu-Praill synthesis is a common and efficient method, utilizing t-butanol and acetic anhydride in the presence of a strong acid like tetrafluoroboric acid.
-
2,4,6-Triphenylpyrylium Salts: These are typically synthesized through the condensation of two equivalents of acetophenone with one equivalent of benzaldehyde, or from acetophenone and chalcone, in the presence of an acid.[1][4]
The choice of counter-ion also plays a crucial role. While perchlorate salts were historically common, tetrafluoroborate and trifluoromethanesulfonate salts are now generally preferred due to their reduced explosion hazard and often better solubility in common organic solvents.
Reactivity and Steric Effects: The Katritzky Reaction
A prime example showcasing the differing reactivity of pyrylium salts is the Katritzky reaction, where a pyrylium salt reacts with a primary amine to form a pyridinium salt.[5] These pyridinium salts are valuable intermediates, serving as precursors for alkyl radicals in cross-coupling reactions.
The steric environment around the pyrylium ring dictates the ease of this transformation. 2,4,6-Trimethylpyrylium salts, with their minimal steric bulk, react readily with a wide range of primary amines. In contrast, the bulky phenyl groups of 2,4,6-triphenylpyrylium salts can hinder the approach of sterically demanding amines, leading to lower yields or requiring more forcing reaction conditions.[3] The even more encumbered 2,6-di-tert-butyl-4-phenylpyrylium salts exhibit the highest degree of steric hindrance, making them highly selective for reactions with small, unhindered nucleophiles.
A study on the formation of Katritzky salts in a telescoped flow synthesis provided the following yield data for the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with various primary amines:
| Amine | Product Yield (%) |
| Linear, primary alkyl amines | 41-59 |
| Allyl- and benzylamines | 44-54 |
| Cyclopropylmethyl-, isopropyl-, cyclobutyl-, and cyclohexylamine | 25-37 |
Table 2. Yields for the second step (pyridinium formation) in the telescoped synthesis of Katritzky salts from 2,4,6-triphenylpyrylium tetrafluoroborate.[6] This data illustrates the influence of amine steric bulk on reaction efficiency.
The general workflow for the synthesis of Katritzky salts can be illustrated as follows:
Caption: Experimental workflow for the synthesis of Katritzky salts.
Photophysical and Photocatalytic Properties
Pyrylium salts are potent photoredox catalysts, valued for their strong oxidizing ability in the excited state.[7] Their photophysical properties, such as absorption maxima (λmax) and excited-state reduction potentials (E*red), are key to their effectiveness.
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) |
| 2,4,6-Triphenylpyrylium tetrafluoroborate | 416 | +2.39 |
| 9-Mesityl-10-methylacridinium tetrafluoroborate | 428 | +2.08 |
| N-Phenylphenothiazine | 315 | -1.86 |
Table 3. Comparative photophysical properties of 2,4,6-triphenylpyrylium tetrafluoroborate and other organic photocatalysts.[7]
While comprehensive, directly comparative data on the photocatalytic efficiency of this compound is less readily available in the literature, its lower conjugation compared to the triphenyl-substituted analogue suggests a blue-shifted absorption spectrum. A flash photolysis study of 2,4,6-trimethylpyrylium perchlorate (TMP) and 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) in methanol showed transient absorption maxima at 365 nm for TMP and 390 nm for TPP, respectively.[8] This difference in absorption will influence the choice of light source for photocatalytic reactions.
The general mechanism for a pyrylium-sensitized photoreaction involves the following steps:
Caption: Simplified mechanism of a pyrylium-sensitized photoredox reaction.
Experimental Protocols
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
This procedure is adapted from established methods.[4]
Materials:
-
Acetophenone
-
Benzaldehyde
-
Tetrafluoroboric acid (HBF₄)
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve acetophenone (2 equivalents) and benzaldehyde (1 equivalent) in acetic anhydride.
-
Slowly add tetrafluoroboric acid to the mixture with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Add diethyl ether to precipitate the product completely.
-
Collect the yellow crystalline product by filtration, wash with diethyl ether, and dry under vacuum.
General Procedure for the Katritzky Reaction
Materials:
-
Pyrylium salt (e.g., this compound)
-
Primary amine
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve the pyrylium salt (1 equivalent) in dichloromethane.
-
Add the primary amine (1.1 equivalents) to the solution at room temperature with stirring.
-
Continue stirring for 1-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the pyridinium salt can often be precipitated by the addition of a less polar solvent like diethyl ether.
-
Collect the product by filtration, wash with the precipitating solvent, and dry.
Conclusion and Future Outlook
This compound stands out as a highly reactive and sterically unencumbered pyrylium salt, making it an excellent choice for a wide range of nucleophilic substitution reactions, particularly with sterically demanding substrates. Its higher solubility in polar solvents compared to its aryl-substituted counterparts can also be advantageous.
In contrast, 2,4,6-triphenylpyrylium tetrafluoroborate offers greater stability and a red-shifted absorption spectrum, making it a well-established photocatalyst for a variety of organic transformations. The choice between these and other pyrylium salts will ultimately depend on the specific requirements of the application, balancing factors of reactivity, steric hindrance, solubility, and photophysical properties.
Further research into the direct, quantitative comparison of the photocatalytic and photophysical properties of a broader range of alkyl- and aryl-substituted pyrylium salts under standardized conditions would be highly beneficial to the scientific community, enabling more informed and rational catalyst selection.
References
- Le-Cunff, A. et al.
- Katritzky, A. R. & Manzo, R. H. Kinetics and mechanism of the reactions of primary amines with pyrylium cations. J. Chem. Soc., Perkin Trans. 2 804–808 (1981).
- Ramamurthy, P. & Sivakumar, A. Flash photolysis study of 2,4,6-trimethylpyrylium and 2,4,6-triphenylpyrylium ions: Evidence for oxoniabenzvalene formation. J. Photochem. Photobiol. A Chem.108, 123–127 (1997).
- Li, Y. et al. Katritzky reaction of pyrylium salts (TPP, TTP, TMP) and p‐anisidine to form pyridinium salts. Angew. Chem. Int. Ed.59, 17564–17568 (2020).
- Waliczek, M. et al. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Anal. Chem.88, 11364–11371 (2016).
- Waliczek, M., Kijewska, M., Rudowska, M. & Szewczuk, Z. 2,4,6-Triphenylpyrylium Tetrafluoroborate.
- Li, Y. et al. Three common synthetic approaches to 2,4,6-triarylpyrylium salt.
- Miranda, M. A. & Garcia, H. Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile.
- Le-Cunff, A. et al. Scheme 3. Synthesis of Katritzky Salts a.
- Li, Y. et al. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chem. Soc. Rev.49, 8093–8110 (2020).
- Singh, S. K. et al. Scheme 3. TPT: 2,4,6-triphenylpyrylium tetrafluoroborate; BET: back electron transfer.
- Singh, S. K. et al.
- Heidarizadeh, F. & Abadast, F. Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry27, 1421–1436 (2011).
- Li, Y. et al. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chem. Sci.11, 10738–10750 (2020).
- Patel, M. N. & Patel, C. R. Improved Synthesis of Pyrylium Salts Leading to 2,4-Disubstituted Diarylfurans via Novel Mechanism. Synth. Commun.44, 2345–2353 (2014).
- Simal, F., Dehottay, J. & Deffense, E. Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). Ind. Eng. Chem. Res.33, 1–16 (1994).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 73876, 2,4,6-Triphenylpyrylium. [Link].
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A Researcher's Guide: Evaluating Alternatives to 2,4,6-Trimethylpyrylium Tetrafluoroborate in Modern Photocatalysis
In the rapidly evolving landscape of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving desired reactivity, efficiency, and selectivity. For years, pyrylium salts, including 2,4,6-trimethylpyrylium (TMPy) tetrafluoroborate and its widely studied analog, 2,4,6-triphenylpyrylium (TPT), have been valued as potent, metal-free photooxidants.[1] Their strong oxidizing power in the excited state has carved a niche for them in a range of synthetic transformations.[2] However, the pursuit of catalysts with broader visible-light absorption, enhanced stability, and tunable redox potentials has spurred the development of powerful alternatives.
This guide provides an in-depth comparative analysis of the leading alternatives to 2,4,6-trimethylpyrylium tetrafluoroborate, designed for researchers, scientists, and drug development professionals. We will dissect the photophysical and electrochemical properties of these catalysts, present objective, data-driven comparisons of their performance, and offer practical, field-proven insights into their application. Our focus is not merely on what these catalysts do, but why they perform differently, empowering you to make informed decisions for your specific synthetic challenges.
The Benchmark: Understanding Pyrylium Salts
Pyrylium salts are characterized by a positively charged, six-membered oxygen-containing heterocycle. Upon photoexcitation, they become exceptionally strong oxidants, capable of initiating reactions through an oxidative quenching cycle. The general mechanism involves the excited photocatalyst accepting a single electron from a substrate, generating a radical cation and the neutral pyranyl radical.
It is important to note that while our focus is on this compound, specific, experimentally-validated photophysical data for this exact compound is scarce in the literature. Therefore, for the purposes of this guide, we will use the well-characterized and structurally similar 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) as a representative benchmark for the pyrylium class. The core reactivity and principles are directly translatable.
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} caption: "General Oxidative Quenching Mechanism for Pyrylium Salts."
Key Properties and Limitations of Pyrylium Salts (using TPT as a benchmark):
-
Strengths :
-
Exceptional Oxidizing Power : With excited-state reduction potentials (E*red) in the range of +2.3 to +2.55 V vs. SCE, they can oxidize a wide array of organic substrates that are inaccessible to many other catalysts.[3]
-
Metal-Free : This avoids concerns about metal contamination in the final products, which is particularly crucial in pharmaceutical development.
-
Cost-Effective : The synthesis of pyrylium salts is often straightforward from readily available starting materials.[4]
-
-
Limitations :
-
Limited Visible Light Absorption : Many pyrylium salts absorb primarily in the UV to near-visible range (around 400-420 nm), failing to efficiently utilize the output of common blue or green LEDs.[5]
-
Short Excited-State Lifetimes : Pyrylium salts typically exhibit very short excited-state lifetimes, often in the range of 4-6 nanoseconds.[3] This short lifetime reduces the probability of a productive encounter between the excited catalyst and the substrate, which can lead to lower quantum yields and may necessitate higher catalyst loadings.
-
Photostability : Some pyrylium salts can be prone to photobleaching or degradation under prolonged irradiation.
-
The Contenders: A Comparative Analysis of Alternatives
The limitations of pyrylium salts have driven the search for more robust and versatile organic photocatalysts. The most prominent alternatives fall into three main classes: Acridinium Salts, Phenothiazines, and Carbazoyl Dicyanobenzenes.
Acridinium Salts: The Powerhouse Oxidants
Acridinium salts, particularly 9-Mesityl-10-methylacridinium (Mes-Acr-Me⁺), have emerged as arguably the most successful class of organic photooxidants, often directly supplanting pyrylium salts in various applications.[6]
Causality Behind Performance : The key to the success of acridinium salts lies in their structural design. The bulky mesityl group at the C9 position sterically shields the acridinium core from nucleophilic attack, a common degradation pathway, thereby enhancing its chemical stability.[7] Upon photoexcitation, a highly oxidizing charge-transfer state is formed, which possesses a long lifetime and a high reduction potential, making it a formidable catalyst.[6][8]
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} caption: "Oxidative Quenching Cycle of Mes-Acr-Me⁺."
Phenothiazines: The Reductive Specialists
In contrast to the powerful oxidizing nature of pyrylium and acridinium salts, N-arylphenothiazines, such as N-phenylphenothiazine (PTH), operate primarily through a reductive quenching cycle . This makes them an alternative for fundamentally different types of transformations where a substrate needs to be reduced, rather than oxidized, in the key step.
Causality Behind Performance : Phenothiazines are excellent electron donors. Upon excitation, the photocatalyst donates an electron to a substrate, forming a substrate radical anion and the phenothiazine radical cation. These catalysts possess extremely high excited-state oxidation potentials (or, viewed differently, very negative excited-state reduction potentials), making them exceptionally strong photoreductants.[9][10] Their utility shines in reactions requiring the activation of electron-poor substrates, such as aryl halides.[11]
Carbazoyl Dicyanobenzenes: The All-Rounders
A third major class is represented by donor-acceptor fluorophores like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN . This catalyst is a versatile, metal-free option that shares many favorable properties with classic iridium and ruthenium complexes.[12]
Causality Behind Performance : 4CzIPN's structure, featuring electron-donating carbazole units and an electron-accepting dicyanobenzene core, leads to a small energy gap between its singlet and triplet excited states. This facilitates efficient intersystem crossing and results in a long excited-state lifetime via thermally activated delayed fluorescence (TADF).[13] This long lifetime, combined with both moderate oxidizing and reducing power in its excited state, makes it a highly effective single-electron transfer agent for a broad range of reactions.[14][15]
Data-Driven Performance Comparison
To provide an objective comparison, we must look at key photophysical and electrochemical data. The choice of catalyst is dictated by these fundamental properties, as they determine whether a photocatalyst is energetically capable of performing a desired transformation.
| Property | 2,4,6-Triphenylpyrylium (TPT) | 9-Mesityl-10-methylacridinium | N-Phenylphenothiazine (PTH) | 4CzIPN |
| λmax (nm) | ~416 | ~428 | ~315 (strong), ~380 (weak) | ~365 |
| Ered (Ground State) (V vs SCE) | -0.35 | -0.57 | N/A (acts as donor) | -1.98 |
| Eox (Ground State) (V vs SCE) | N/A (acts as acceptor) | N/A (acts as acceptor) | +0.68 | +1.35 |
| Ered (Excited State) (V vs SCE) | +2.3 to +2.55 | +2.08 | -2.1 | +1.35 |
| Eox (Excited State) (V vs SCE) | N/A | N/A | -2.1 | -1.41 |
| Excited State Lifetime | 4-6 ns | ~9 ns (singlet) | ~3 ns | >1 µs (delayed) |
| Primary Quenching Cycle | Oxidative | Oxidative | Reductive | Both |
| References | [3] | [6][7] | [10] | [12][15][16] |
| Note: Values are approximate and can vary based on solvent and experimental conditions. The data for TPT is used as a proxy for TMPy. |
Head-to-Head Benchmark: Photocatalytic Oxidation
A direct comparison of catalyst performance in a standardized reaction is the ultimate arbiter of efficacy. A recent study benchmarked several organic photocatalysts for the oxidation of N-methyl-protected amines to N-formyl compounds, a challenging transformation requiring a potent photooxidant.[3]
| Photocatalyst | Catalyst Loading (mol%) | Time (h) | Yield (NMR %) |
| 2,4,6-Triphenylpyrylium (TPT⁺BF₄⁻) | 2 | 24 | 21% |
| Mesityl-Acridinium (Mes-Acr-Me⁺ClO₄⁻) | 2 | 24 | 39% |
| Triaryl-Heptazine (dFHeptZ) | 2 | 24 | 81% |
| Data sourced from Ref.[3]. Reaction: Oxidation of N-Boc-N-methyl-1-phenylethanamine. |
Analysis of Benchmark Data : In this specific oxidative transformation, the acridinium salt (Mes-Acr-Me⁺) significantly outperformed the pyrylium salt (TPT⁺), delivering nearly double the yield under identical conditions.[3] This aligns with our understanding of its superior photophysical properties, such as a longer excited-state lifetime, which increases the likelihood of productive electron transfer. Interestingly, a newer class of photocatalysts, triaryl-heptazines, showed even greater efficacy, highlighting the continuous innovation in this field.[3]
Experimental Corner: A Protocol for Benchmarking via Photo-ATRA
Atom Transfer Radical Addition (ATRA) is an excellent benchmark reaction for comparing photocatalysts, particularly those operating through an oxidative quenching cycle.[17][18] It is an atom-economical reaction that involves the addition of a haloalkane across a double bond.
Workflow for a Typical Photo-ATRA Experiment:
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} caption: "Standard experimental workflow for a photocatalytic ATRA reaction."
Detailed Step-by-Step Protocol (Representative Example):
This protocol is a generalized example for the ATRA of bromotrichloromethane to an alkene, inspired by procedures found in the literature.[17][19] Researchers should optimize conditions for their specific substrates.
-
Materials :
-
Alkene (e.g., 1-octene, 1.0 equiv)
-
Bromotrichloromethane (CBrCl₃, 1.5 equiv)
-
Photocatalyst (e.g., TPT, Mes-Acr-Me⁺, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane, to make a 0.1 M solution with respect to the alkene)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., 34W Blue LED lamp, λmax ≈ 450 nm)
-
-
Procedure : a. To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the alkene (e.g., 0.2 mmol, 22.4 mg), the photocatalyst (e.g., 0.002 mmol), and the solvent (2.0 mL). b. Add the bromotrichloromethane (0.3 mmol, 29.6 µL). c. Seal the vial with a cap containing a PTFE septum. d. Degas the solution by bubbling a gentle stream of nitrogen through the mixture via a needle for 15-20 minutes. e. Place the vial on a magnetic stir plate approximately 5-10 cm from the LED lamp. Use a fan to maintain the reaction temperature at approximately 25 °C. f. Irradiate the reaction for the desired time (e.g., 12-24 hours), monitoring by TLC or GC-MS as needed. g. Upon completion, concentrate the reaction mixture under reduced pressure. h. Purify the residue by flash column chromatography on silica gel to isolate the desired ATRA product.
Self-Validating System : The integrity of this protocol relies on rigorous controls. A critical control experiment is to run the reaction in the complete absence of light. No product formation should be observed, confirming that the transformation is light-dependent. Similarly, running the reaction without the photocatalyst should also yield no product, validating its catalytic role.
Summary and Outlook: Choosing the Right Tool for the Job
The choice between a pyrylium salt and its modern alternatives is not a simple matter of "better" or "worse," but rather a strategic decision based on the specific demands of the chemical transformation.
| Catalyst Class | Key Strengths | Optimal Use Cases | Key Weaknesses |
| Pyrylium Salts | Very high Ered; cost-effective | Oxidation of difficult-to-oxidize substrates | Poor visible light absorption; short excited-state lifetime |
| Acridinium Salts | High Ered; good stability; longer lifetime than pyryliums | General-purpose photooxidation; ATRA; hydrofunctionalizations | Can be too reactive for sensitive substrates |
| Phenothiazines | Very high E*ox (strongly reducing); metal-free | Reductive cleavage of strong bonds (e.g., C-X); activation of electron-poor substrates | Limited oxidative power; narrower substrate scope than others |
| 4CzIPN | Very long excited-state lifetime; balanced redox window | Versatile for both oxidative and reductive cycles; dual catalysis with metals | Moderate redox potentials may not be sufficient for extreme substrates |
Future Perspectives : The field of organic photocatalysis is moving towards catalysts that are not only more powerful but also more tunable and sustainable. The development of catalysts like the heptazines, which combine strong oxidizing power with longer excited-state lifetimes, points to a future where catalyst design is increasingly rational and tailored to specific challenges.[3] Furthermore, the emphasis on quantum yield as a critical metric of efficiency will likely drive the innovation of catalysts that minimize unproductive decay pathways, making photocatalysis more scalable and industrially viable.[20]
By understanding the fundamental principles and comparative performance data outlined in this guide, researchers can move beyond simply selecting a catalyst and begin to rationally design experiments, troubleshoot challenges, and unlock new possibilities in synthesis.
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Smolecule. (n.d.). 9-Mesityl-10-methylacridinium tetrafluoroborate. Retrieved from Smolecule website.[6]
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Sparr, C., et al. (2020). Design and application of aminoacridinium organophotoredox catalysts. RSC Publishing.[7]
-
Scribd. (n.d.). Advances in 4CzIPN Photocatalysis. Retrieved from Scribd.[12]
-
Beilstein Journals. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry.[9]
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ResearchGate. (n.d.). Redox potentials of N‐phenylphenothiazines 1–3 as strongly reducing... Retrieved from ResearchGate.[11]
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Tucker, J. W., & Stephenson, C. R. J. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society.[17]
-
Mohamadpour, F. (n.d.). Carbazole-based photocatalyst (4CzIPN) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis... RSC Advances.[14]
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Royal Society of Chemistry. (n.d.). Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes. Organic Chemistry Frontiers.[21]
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ACS Publications. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis.[16]
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Royal Society of Chemistry. (2025). Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems. Organic & Biomolecular Chemistry.[13]
-
ResearchGate. (n.d.). N‐phenylphenothiazines 1 and 2 and transition metal complexes as... Retrieved from ResearchGate.[22]
-
ResearchGate. (n.d.). Atom Transfer Radical Addition using Photoredox Catalysis. Retrieved from ResearchGate.[18]
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Canadian Science Publishing. (n.d.). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. Canadian Journal of Chemistry.[23]
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Ossila. (n.d.). 4CzIPN. Retrieved from Ossila website.[15]
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ACS Publications. (n.d.). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society.[10]
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Kappe, C. O., et al. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. The Journal of Physical Chemistry Letters.[24][25]
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ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters.[26]
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MDPI. (n.d.). Photocatalytic Conversion of Organic Pollutants in Air: Quantum Yields Using a Silver/Nitrogen/TiO2 Mesoporous Semiconductor under Visible Light. Catalysts.[27]
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ResearchGate. (n.d.). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Retrieved from ResearchGate.[5]
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Kokotos, C. G., et al. (2019). Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts. Molecules.[19]
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Pericàs, M. A., & Riente, P. (n.d.). Visible Light-Driven Atom Transfer Radical Addition to Olefins using Bi2O3 as Photocatalyst. Chemistry – A European Journal.[28]
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Nicewicz, D. A., et al. (n.d.). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society.[8]
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Royal Society of Chemistry. (n.d.). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications.[29]
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MDPI. (2024). The Development of Visible-Light Organic Photocatalysts for Atom Transfer Radical Polymerization via Conjugation Extension. Polymers.[30]
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Sigma-Aldrich. (n.d.). 9-Mesityl-10-methylacridinium tetrafluoroborate. Retrieved from Sigma-Aldrich website.
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MDPI. (n.d.). Advances in Homogeneous Photocatalytic Organic Synthesis with Colloidal Quantum Dots. Catalysts.[31]
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ACS Publications. (2023). The Cost of Quantum Yield. Organic Process Research & Development.[20]
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Elsevier. (2022). Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Chemical Physics Letters.[32]
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ACS Publications. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Chemical Reviews.[34]
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PubMed. (2008). Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light. Chemosphere.[35]
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Pan, X., et al. (n.d.). ATRP with ppb Concentrations of Photocatalysts. Macromolecules.[36]
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MDPI. (n.d.). Toward the Rational Design of Organic Catalysts for Organocatalysed Atom Transfer Radical Polymerisation. Catalysts.[37]
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ResearchGate. (n.d.). Scheme 3. TPT: 2,4,6-triphenylpyrylium tetrafluoroborate; BET: back electron transfer. Retrieved from ResearchGate.[38]
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ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.[3]
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ResearchGate. (2025). Synergistic Photocatalysis of Acridinium Salts and Pyridine N-Oxides for α-Aminoalkylation with N-Methylsulfonamides. Retrieved from ResearchGate.[39]
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Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich website.
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ResearchGate. (2025). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Retrieved from ResearchGate.[2]
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Royal Society of Chemistry. (n.d.). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science.[1]
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ACS Publications. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry.[41]
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Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from Semantic Scholar.[42]
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The Efficacy of 2,4,6-Trimethylpyrylium Tetrafluoroborate as a Photosensitizer: A Comparative Guide
This guide provides an in-depth technical comparison of 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy-BF4) as a photosensitizer against established alternatives such as Rose Bengal, Methylene Blue, and Photofrin®. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of photosensitization, presents available experimental data, and offers detailed protocols for evaluating photosensitizer efficacy.
Introduction to Photosensitization: The Engine of Photodynamic Applications
Photosensitization is a process where a molecule, the photosensitizer (PS), absorbs light and transfers the energy to another molecule, typically molecular oxygen. This energy transfer results in the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals. These ROS are highly cytotoxic and can be harnessed for various applications, most notably in photodynamic therapy (PDT) for the treatment of cancer and other diseases, as well as in photocatalysis for organic synthesis.
An ideal photosensitizer possesses several key characteristics:
-
Strong absorbance in the therapeutic window: For biological applications, this is typically in the red or near-infrared region (600-800 nm) where light can penetrate tissues more deeply.
-
High singlet oxygen quantum yield (ΦΔ): This represents the efficiency of converting absorbed light energy into singlet oxygen.
-
Chemical purity and stability.
-
Preferential accumulation in target tissues.
-
Low dark toxicity: The photosensitizer should be non-toxic in the absence of light.
-
Rapid clearance from the body to minimize photosensitivity side effects.
This guide will evaluate this compound within this framework, comparing it to well-characterized photosensitizers.
Unveiling this compound (TMPy-BF4)
Pyrylium salts are a class of organic compounds characterized by a six-membered heterocyclic ring containing a positively charged oxygen atom. This structure imparts unique electronic and photophysical properties, making them attractive candidates for photosensitization. While the triphenyl-substituted analogue (2,4,6-triphenylpyrylium tetrafluoroborate) is more extensively studied as a photocatalyst in organic synthesis[1][2], the trimethyl derivative is also of significant interest.
Chemical and Photophysical Properties of TMPy-BF4
This compound is a crystalline solid that is soluble in many organic solvents.[3] Its core pyrylium structure is the chromophore responsible for light absorption.
UV-Visible Absorption: The UV-Vis spectrum of this compound shows absorption bands in the ultraviolet and visible regions. A publicly available spectrum indicates key absorption peaks.[4][5] The position of these peaks can be influenced by the solvent.
Singlet Oxygen Quantum Yield (ΦΔ): A critical parameter for evaluating a photosensitizer's efficacy is its singlet oxygen quantum yield. To date, a definitive, peer-reviewed value for the singlet oxygen quantum yield of this compound has not been reported in the scientific literature. This represents a significant knowledge gap. However, based on the established photosensitizing capabilities of other pyrylium salts, particularly 2,4,6-triphenylpyrylium salts in photocatalysis[2], it is reasonable to hypothesize that TMPy-BF4 can generate singlet oxygen upon photoexcitation. The efficiency of this process requires experimental determination.
Mechanism of Photosensitization
The process of photosensitization by TMPy-BF4, like other photosensitizers, can be illustrated using a Jablonski diagram.
Caption: Experimental workflow for evaluating photosensitizer efficacy.
Conclusion and Future Directions
This compound presents itself as a potential photosensitizer based on the known photochemical properties of the pyrylium class of compounds. Its synthesis is relatively straightforward, and it possesses the core chromophoric structure necessary for light absorption and energy transfer.
However, a comprehensive evaluation of its efficacy is currently hampered by a lack of critical photophysical data, most notably its singlet oxygen quantum yield. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine these crucial parameters.
Future research should focus on:
-
Quantitative determination of the photophysical properties of TMPy-BF4: This includes its molar extinction coefficient at various wavelengths and its singlet oxygen quantum yield in different solvents.
-
Systematic in vitro phototoxicity studies: Evaluating its efficacy against a panel of cancer cell lines and comparing it directly with established photosensitizers under standardized conditions.
-
Structural modifications: Exploring how modifications to the pyrylium core and its substituents can be used to tune the photophysical and biological properties of these photosensitizers, potentially leading to the development of novel and more effective agents for photodynamic therapy and other light-driven applications.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound and its analogues as next-generation photosensitizers.
References
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[No Author]. (n.d.). Preparation of this compound - Chempedia. LookChem. [Link]
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[No Author]. (n.d.). Methylene blue - Wikipedia. [Link]
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Prahl, S. (2017, June 2). Rose bengal. OMLC. [Link]
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[No Author]. (n.d.). This compound(1-) - SpectraBase. [Link]
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Neckers, D. C., & Paczkowski, J. (1985). Photophysical properties of rose bengal and its derivatives (XII). Journal of Free Radicals in Biology & Medicine, 1(5-6), 341-351. [Link]
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[No Author]. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem. [Link]
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[No Author]. (n.d.). (a) Absorption spectrum of Photofrin in water. [Photofrin] = 2.5 µM.... | Download Scientific Diagram. ResearchGate. [Link]
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Liu, G. Y., et al. (2008). [Absorption and elimination of photofrin-II in human immortalization esophageal epithelial cell line SHEE and its malignant transformation cell line SHEEC]. Ai zheng= Aizheng= Chinese journal of cancer, 27(11), 1208-1212. [Link]
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[No Author]. (n.d.). Singlet O2 Quantum Yield. [Link]
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Ushida, K., et al. (1979). DETERMINATION OF QUANTUM YIELD OF SINGLET OXYGEN FORMATION BY PHOTOSENSITIZATION. Chemistry Letters, 8(6), 679-682. [Link]
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[No Author]. (n.d.). Methylene Blue. Ursa BioScience. [Link]
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Gollmer, A., et al. (2011). Singlet oxygen quantum yields of different photosensitizers in polar solvents and micellar solutions. Photochemical & Photobiological Sciences, 10(4), 524-530. [Link]
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[No Author]. (n.d.). Three common synthetic approaches to 2,4,6-triarylpyrylium salt. ResearchGate. [Link]
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Atif, M., et al. (2024). Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. International Journal of Molecular Sciences, 25(11), 6035. [Link]
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Garcia, N. A. (1993). Photophysics and photochemistry of rose bengal bound to HSA. Journal of Photochemistry and Photobiology B: Biology, 21(2-3), 135-143. [Link]
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Bano, A., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Molecules, 26(4), 893. [Link]
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Zhao, Y., et al. (2017). Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. Optics Express, 25(13), 14758-14767. [Link]
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[No Author]. (n.d.). Fluorescence excitation and emission spectra of Photofrin (5 μM in PBS). ResearchGate. [Link]
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Sambiagio, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2234-2238. [Link]
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[No Author]. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Wang, S., et al. (2017). Note: Measuring instrument of singlet oxygen quantum yield in photodynamic effects. Review of Scientific Instruments, 88(6), 066102. [Link]
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[No Author]. (n.d.). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]
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Singh, A. K., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4661-4670. [Link]
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[No Author]. (n.d.). BODIPY-vinyl dibromides as highly efficient triplet sensitizers for singlet oxygen generation, photodynamic therapy and Triplet - Supporting Information. [Link]
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Miranda, M. A., & Garcia, H. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Chemical Reviews, 94(4), 1063-1089. [Link]
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[No Author]. (n.d.). This compound. ResearchGate. [Link]
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[No Author]. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem. [Link]
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Balaban, A. T., & Boulton, A. J. (1973). 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses, 53, 111. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 2,4,6-Trimethylpyrylium Tetrafluoroborate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation of 2,4,6-trimethylpyrylium tetrafluoroborate. While this salt is a valuable building block in organic synthesis, its ionic and aromatic nature presents a distinct spectroscopic fingerprint. Here, we will dissect the expected spectral characteristics and compare them with those of structurally related compounds—the sterically hindered 2,4,6-triphenylpyrylium tetrafluoroborate and the fundamental aromatic heterocycle, pyridine. This comparative approach will highlight the key spectral features that affirm the unique structure of the target molecule.
The Logic of Spectroscopic Verification
The core principle behind spectroscopic analysis is the interaction of electromagnetic radiation with a molecule, which induces transitions between different energy levels. Each technique probes a different aspect of the molecule's structure, and together, they provide a comprehensive and self-validating picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) reveals the chemical environment of individual hydrogen and carbon atoms, respectively, and their connectivity.
-
Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure and conjugation within the molecule.
By comparing the experimental data with the expected spectra for the proposed structure and alternative structures, we can achieve a high degree of confidence in our structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), integration, and multiplicity of the signals provide a wealth of information about the number of different types of protons, their electronic environment, and their neighboring protons.
Expected ¹H NMR Spectrum of this compound
Based on its symmetrical structure, we would anticipate a simple ¹H NMR spectrum for this compound, characterized by three distinct signals:
-
A singlet for the six equivalent protons of the methyl groups at positions 2 and 6.
-
A singlet for the three protons of the methyl group at position 4.
-
A singlet for the two equivalent protons on the pyrylium ring at positions 3 and 5.
The deshielding effect of the positively charged, electron-withdrawing pyrylium ring would cause the ring protons to appear at a significantly downfield chemical shift, likely in the aromatic region (δ 7.0-9.0 ppm). The methyl protons would also be downfield compared to those in a non-aromatic, non-ionic compound.
Comparative ¹H NMR Analysis
| Compound | Proton Environment | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | 2,6-CH₃ | ~2.8-3.0 | Singlet | 6H |
| 4-CH₃ | ~2.6-2.8 | Singlet | 3H | |
| 3,5-H | ~8.0-8.5 | Singlet | 2H | |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Phenyl H's | 7.84-7.94 | Multiplet | 9H |
| Phenyl H's | 8.67 | Doublet | 6H | |
| Pyrylium H's | 9.24 | Singlet | 2H | |
| Pyridine | α-H (positions 2, 6) | 8.5 | Multiplet | 2H |
| γ-H (position 4) | 7.5 | Multiplet | 1H | |
| β-H (positions 3, 5) | 7.0 | Multiplet | 2H |
Note: The data for 2,4,6-triphenylpyrylium tetrafluoroborate is from a published study[1]. The data for pyridine is from established spectral databases.
The comparison clearly illustrates the effect of the substituents and the overall molecular structure on the ¹H NMR spectrum. The simple, well-defined singlets expected for this compound would be in stark contrast to the complex multiplets observed for the phenyl groups in the triphenyl-substituted analogue and the distinct coupling patterns seen in pyridine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.
Expected ¹³C NMR Spectrum of this compound
The symmetry of this compound would lead to a ¹³C NMR spectrum with four distinct signals:
-
One signal for the two equivalent carbon atoms of the methyl groups at positions 2 and 6.
-
One signal for the carbon atom of the methyl group at position 4.
-
One signal for the two equivalent carbon atoms of the pyrylium ring at positions 3 and 5.
-
One signal for the two equivalent carbon atoms of the pyrylium ring at positions 2 and 6.
-
One signal for the carbon atom of the pyrylium ring at position 4.
Similar to the ¹H NMR, the carbon atoms of the pyrylium ring would be significantly deshielded and appear at a downfield chemical shift.
Comparative ¹³C NMR Analysis
| Compound | Carbon Environment | Expected/Observed Chemical Shift (δ, ppm) |
| This compound | 2,6-CH₃ | ~20-25 |
| 4-CH₃ | ~18-22 | |
| C-3, C-5 | ~120-130 | |
| C-2, C-6 | ~160-170 | |
| C-4 | ~150-160 | |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Pyrylium C's & Phenyl C's | 115.1, 128.8, 129.1, 129.8, 129.9, 130.0, 132.4, 135.0, 135.2, 165.1, 170.0 |
| Pyridine | α-C (C-2, C-6) | 150 |
| β-C (C-3, C-5) | 124 | |
| γ-C (C-4) | 136 |
Note: The data for 2,4,6-triphenylpyrylium tetrafluoroborate is from a published study[1]. The data for pyridine is from established spectral databases.
The ¹³C NMR data provides a clear distinction between the three compounds. The limited number of signals for this compound would be a strong indicator of its high symmetry, a feature not present to the same degree in the triphenyl-substituted pyrylium salt, which displays a multitude of signals for the phenyl carbons. Pyridine, with its three distinct carbon environments, provides a fundamental reference for a simple aromatic heterocycle.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.
Expected IR Spectrum of this compound
The IR spectrum of this compound is expected to show several key absorption bands:
-
C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹.
-
Aromatic C-H stretching vibrations of the pyrylium ring just above 3000 cm⁻¹.
-
C=C and C=O stretching vibrations of the pyrylium ring in the 1500-1650 cm⁻¹ region. The delocalized positive charge will influence the position of these bands.
-
A strong, broad absorption band associated with the B-F stretching of the tetrafluoroborate anion , typically observed around 1000-1100 cm⁻¹.
Comparative IR Analysis
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1650-1500 (C=C/C=O stretch), ~1100-1000 (B-F stretch) |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 3069 (Aromatic C-H stretch), 2923 (Aliphatic C-H stretch - likely trace impurity or solvent), 1621, 1592 (C=C/C=O stretch), 1049 (B-F stretch)[1] |
| Pyridine | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C/C=N stretch) |
The presence of the strong B-F stretching band is a definitive marker for the tetrafluoroborate counterion in both pyrylium salts. The distinction between the trimethyl and triphenyl pyrylium salts would be evident in the relative intensities and positions of the aromatic and aliphatic C-H stretching bands, as well as the specific fingerprint of the C=C and C=O ring vibrations. Pyridine, lacking the tetrafluoroborate anion and methyl groups, would show a simpler spectrum in the lower wavenumber region.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
Expected UV-Vis Spectrum of this compound
As an aromatic, conjugated system, this compound is expected to absorb in the UV region. The exact λmax will depend on the solvent, but it is anticipated to be in the range of 250-350 nm.
Comparative UV-Vis Analysis
| Compound | Expected/Observed λmax (nm) |
| This compound | ~250-350 |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | ~400-410 |
| Pyridine | ~251, 257, 263 |
The extended conjugation provided by the three phenyl rings in 2,4,6-triphenylpyrylium tetrafluoroborate results in a significant red shift (longer wavelength) of the λmax compared to the trimethyl analogue. Pyridine, with its smaller conjugated system, absorbs at shorter wavelengths. This comparison demonstrates how UV-Vis spectroscopy can be a quick and effective tool for assessing the extent of π-conjugation in a molecule.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard protocols should be followed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is recommended for organic solvents.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Spectrum: Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Conclusion
The structural confirmation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. The high symmetry of the molecule leads to simple and highly diagnostic NMR spectra, which, when compared to the more complex spectra of analogues like 2,4,6-triphenylpyrylium tetrafluoroborate and the fundamental heterocycle pyridine, provide unambiguous evidence for its structure. The characteristic IR absorption of the tetrafluoroborate anion and the UV-Vis spectrum indicative of its conjugated system further solidify the structural assignment. By following standardized experimental protocols, researchers can obtain high-quality data, ensuring the integrity and reliability of their scientific findings.
References
-
Patil, S. A., et al. (2021). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. RSC Advances, 11(34), 20845-20855. [Link]
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A Senior Application Scientist's Guide to 2,4,6-Trimethylpyrylium Tetrafluoroborate: A Comparative Analysis of Solvent System Performance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical analysis of the performance of 2,4,6-trimethylpyrylium tetrafluoroborate in various solvent systems. As a highly versatile and reactive organic salt, its efficacy in a range of applications, from organic synthesis to photocatalysis, is critically dependent on the choice of solvent. This document moves beyond a simple recitation of protocols to offer a comparative perspective, grounded in experimental data and mechanistic insights, to empower researchers in optimizing their reaction conditions.
Introduction: The Versatility of this compound
This compound belongs to the class of pyrylium salts, which are cationic aromatic heterocycles containing an oxygen atom. The positive charge distributed across the pyrylium ring renders it a potent electrophile and a useful photooxidant.[1] This inherent reactivity makes it a valuable reagent in a multitude of chemical transformations, including:
-
Synthesis of Pyridinium Salts: A cornerstone of its utility is the facile reaction with primary amines to yield N-substituted pyridinium salts, which are themselves versatile intermediates in organic synthesis.[2]
-
Photocatalysis: Upon photoexcitation, this compound can act as a powerful single-electron transfer (SET) agent, initiating a variety of photoredox reactions.[3][4]
-
Fluorescent Probes: Its inherent fluorescence makes it a candidate for the development of fluorescent probes for biological imaging and diagnostics.[1]
The tetrafluoroborate (BF₄⁻) counter-ion is generally considered non-coordinating and contributes to the salt's stability. However, as we will explore, the nature of the solvent plays a paramount role in modulating the solubility, stability, and reactivity of the pyrylium cation.
Solubility Profile: A Tale of Polarity
The solubility of an ionic compound like this compound is fundamentally governed by the principle of "like dissolves like." The highly polar nature of the pyrylium salt dictates its preference for polar solvents.
Qualitative Solubility Observations:
Based on available data, this compound exhibits good solubility in polar protic and aprotic solvents.
-
High Solubility: Water, Methanol[5]
-
Moderate to Low Solubility: Dichloromethane, Chloroform (by inference from comparison with the more soluble trifluoromethanesulfonate salt)[6]
-
Insolubility: Non-polar solvents such as ethers and hydrocarbons.
Comparative Solubility with Other Pyrylium Salts:
It is instructive to compare the solubility of the tetrafluoroborate salt with its trifluoromethanesulfonate (triflate) counterpart. The triflate salt of 2,4,6-trimethylpyrylium is noted to be more soluble in organic solvents like chloroform and dichloromethane. For instance, 1 gram of the triflate salt dissolves in 7 mL of chloroform at 20°C.[6] This suggests that for applications requiring less polar solvent systems, the triflate derivative might be a more suitable choice.
Experimental Protocol for Determining Solubility:
For a precise quantitative determination of solubility in a specific solvent system, the isothermal saturation method is recommended.
Protocol: Isothermal Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, DMF, DMSO)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Volumetric flasks
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
-
Dilute the supernatant to a known volume in a volumetric flask.
-
Determine the concentration of the dissolved salt using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring the absorbance at the λmax and using a pre-established calibration curve, or HPLC).
-
Calculate the solubility in g/100 mL or other desired units.
Performance in Different Solvent Systems: A Comparative Analysis
The choice of solvent extends beyond mere dissolution and profoundly impacts the stability, photophysical properties, and reactivity of this compound.
Stability
The pyrylium ring is susceptible to nucleophilic attack, which can lead to ring-opening and decomposition. The stability of the pyrylium cation is therefore highly dependent on the nucleophilicity of the solvent and any dissolved species.
-
Protic Solvents (e.g., Water, Alcohols): In neutral or basic aqueous solutions, the pyrylium ring can be attacked by water or hydroxide ions, leading to the formation of a pseudobase. This process is often reversible upon acidification. Therefore, when using protic solvents, maintaining an acidic pH is crucial for preserving the integrity of the pyrylium salt.
-
Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In dry, aprotic solvents, the pyrylium cation is generally more stable as the nucleophilicity of the solvent is significantly lower. Acetonitrile is a commonly employed solvent in reactions involving pyrylium salts due to its polar aprotic nature and wide electrochemical window.[4]
Photophysical Properties
As a fluorescent compound and a photocatalyst, the photophysical properties of this compound are of paramount importance. These properties are known to be influenced by the solvent environment. While specific data for the trimethyl derivative is limited, the behavior of the closely related 2,4,6-triphenylpyrylium tetrafluoroborate provides valuable insights.
Solvatochromism:
The absorption and emission spectra of pyrylium salts can exhibit solvatochromism, meaning their position shifts with the polarity of the solvent. For 2,4,6-triphenylpyrylium tetrafluoroborate, a red-shift (bathochromic shift) in the absorption spectrum is observed when moving from a more polar solvent (acetonitrile) to a less polar one (dichloromethane).[7] This is indicative of a change in the energy levels of the molecule's frontier orbitals due to differential stabilization of the ground and excited states by the solvent.
Table 1: Photophysical Properties of this compound in Selected Solvents (Illustrative)
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Methanol | 32.7 | ~295, ~350[8] | - | - |
| Acetonitrile | 37.5 | - | - | - |
| Dichloromethane | 8.93 | - | - | - |
Experimental Protocol for Measuring Photophysical Properties:
Protocol: Characterization of Photophysical Properties
Objective: To determine the absorption and emission spectra, and fluorescence quantum yield of this compound in different solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., methanol, acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
A. Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λmax).
B. Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum by exciting at a wavelength where the sample absorbs strongly.
-
Determine the emission maximum (λem).
C. Fluorescence Quantum Yield (Relative Method):
-
Prepare a series of solutions of both the sample and a quantum yield standard of known concentration in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
Reactivity and Performance in Organic Synthesis
The solvent can significantly influence the rate and outcome of reactions involving this compound by affecting the solubility of reactants, the stability of intermediates, and the transition state energies.
Synthesis of Pyridinium Salts:
The reaction of this compound with primary amines is a widely used transformation. The choice of solvent can impact the reaction rate and the ease of product isolation.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often preferred as they effectively solvate the ionic starting material and the pyridinium salt product without interfering with the reaction mechanism.
-
Alcohols (e.g., Ethanol, Methanol): While the pyrylium salt is soluble in alcohols, the solvent can potentially compete with the amine as a nucleophile, although this is generally not a significant issue with primary amines.
Photocatalytic Reactions:
In photoredox catalysis, the solvent can influence the efficiency of the catalytic cycle in several ways:
-
Solvation of Charged Intermediates: The solvent's ability to stabilize the radical ions generated during the electron transfer process can impact the reaction kinetics.
-
Diffusion Rates: The viscosity of the solvent will affect the rate at which the photoexcited catalyst encounters the substrate.
-
Solubility of Substrates: The chosen solvent must be able to dissolve all reaction components to ensure a homogeneous reaction mixture.
A study on the photocatalytic cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts found that acetonitrile was the optimal solvent, providing significantly better yields than DMSO, DCM, THF, CHCl₃, and MeOH.[4] This highlights the critical role of solvent selection in achieving high efficiency in such transformations.
Table 2: Illustrative Comparison of a Hypothetical Photocatalytic Reaction Yield in Different Solvents
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
| Acetonitrile | 37.5 | 85 |
| Dichloromethane | 8.93 | 60 |
| Methanol | 32.7 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 30 |
Note: This table is illustrative and based on general trends observed in photocatalysis. Actual yields will be reaction-specific.
Visualizing the Influence of Solvent: A Workflow Diagram
The following diagram illustrates the key considerations and experimental workflow for selecting and evaluating a solvent system for a reaction involving this compound.
Caption: Workflow for solvent system optimization.
Conclusion and Future Perspectives
The performance of this compound is intrinsically linked to the properties of the solvent system in which it is employed. While its high polarity dictates a general preference for polar solvents, the specific choice of solvent can be leveraged to fine-tune its stability, photophysical characteristics, and reactivity.
For applications requiring high solubility and stability, polar aprotic solvents such as acetonitrile are often an excellent starting point. In protic media, careful control of pH is necessary to prevent decomposition. For reactions where solubility in less polar environments is crucial, considering alternative counter-ions like trifluoromethanesulfonate may be advantageous.
Future research would benefit from a systematic quantitative study of the solubility and photophysical properties of this compound across a broader range of solvents. Such data would provide a valuable resource for researchers seeking to harness the full potential of this versatile reagent in their synthetic and photocatalytic endeavors.
References
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Organic Syntheses. 2,4,6-trimethylpyrylium trifluoromethanesulfonate. Available from: [Link]
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SpectraBase. This compound(1-). Available from: [Link]
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Organic Syntheses. 2,4,6-triphenylpyrylium tetrafluoroborate. Available from: [Link]
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NIH National Center for Biotechnology Information. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Available from: [Link]
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RSC Publishing. Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Available from: [Link]
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ResearchGate. Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Available from: [Link]
-
PubMed. Measuring Photophysical Transition Rates with Fluorescence Correlation Spectroscopy and Antibunching. Available from: [Link]
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ACS Publications. Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry. Available from: [Link]
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A Mechanistic and Comparative Guide to Reactions Involving 2,4,6-Trimethylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and mild reaction methodologies is paramount. Among the pantheon of versatile reagents, 2,4,6-trimethylpyrylium tetrafluoroborate has emerged as a powerful tool, not merely as a synthetic intermediate, but as a key enabler of complex chemical transformations. This guide provides an in-depth mechanistic exploration of reactions involving this pyrylium salt, with a focus on its application in deaminative functionalization and photoredox catalysis. Through objective comparisons with established and alternative methods, supported by experimental data, we aim to equip researchers with the critical insights needed to strategically incorporate this compound into their synthetic endeavors.
The Dual Reactivity of this compound: A Mechanistic Overview
This compound is a stable, crystalline solid that is readily prepared and commercially available.[1] Its reactivity is dominated by two primary mechanistic pathways, each unlocking a distinct set of synthetic possibilities:
-
Electrophilic Activation of Primary Amines: The pyrylium ring is highly electrophilic and readily reacts with primary amines to form N-alkyl-2,4,6-trimethylpyridinium salts, commonly known as Katritzky salts. This transformation converts the nucleophilic amine into a potent electrophile, setting the stage for a variety of deaminative functionalizations.
-
Photoredox Catalysis: Upon irradiation with visible light, this compound and its arylated analogs can act as potent single-electron transfer (SET) agents. Their favorable electrochemical properties allow them to catalyze a range of reactions that are otherwise difficult to achieve under thermal conditions.
This guide will dissect each of these pathways, providing a comparative analysis against traditional and contemporary alternatives.
Deaminative Functionalization via Katritzky Salts: A Modern Approach to Amine Chemistry
The conversion of a primary amine into a functional group other than an amide or a secondary/tertiary amine has been a long-standing challenge in organic synthesis. Traditional methods often require harsh conditions and have limited functional group tolerance. The use of this compound to generate Katritzky salts offers a mild and versatile alternative for deaminative functionalization, proceeding via the generation of alkyl radicals.[2]
Mechanistic Pathway of Deaminative Functionalization
The overall process involves two key stages: the formation of the Katritzky salt and its subsequent single-electron reduction to generate an alkyl radical.
Figure 1: General workflow for deaminative functionalization.
The crucial step is the single-electron reduction of the pyridinium ring, which can be initiated by photoredox catalysis, transition-metal catalysis, or through the formation of an electron donor-acceptor (EDA) complex.[3] This reduction leads to the fragmentation of the C-N bond, releasing a neutral alkyl radical and 2,4,6-trimethylpyridine.
Comparison with Classical Deaminative Methods
The Katritzky salt approach offers significant advantages over classical deaminative methods such as the Sandmeyer, Hofmann, and Curtius reactions.
| Feature | Katritzky Salt Method | Sandmeyer Reaction | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amine | Primary Arylamine | Primary Amide | Carboxylic Acid |
| Key Intermediate | Alkyl Radical | Diazonium Salt | Isocyanate | Isocyanate |
| Reaction Conditions | Mild (often room temp, visible light) | Harsh (strong acids, low temps) | Basic, often requires heating | Thermal or photochemical |
| Functional Group Tolerance | Broad | Limited by acidic/oxidizing conditions | Sensitive to base | Generally good |
| Safety Concerns | Generally safe | Diazonium salts can be explosive | Use of bromine | Azide precursors are explosive |
| Substrate Scope | Broad (primary, secondary, tertiary alkyl) | Primarily aromatic amines | Primary amides | Broad carboxylic acid scope |
Table 1: Comparison of Deaminative Functionalization Methods.
The mild conditions and broad functional group tolerance of the Katritzky salt method make it particularly attractive for the late-stage functionalization of complex molecules, a critical aspect of drug discovery.[4]
Experimental Protocol: Synthesis of a Katritzky Salt and Subsequent Deaminative Cyanation
This protocol outlines the synthesis of an N-alkylpyridinium salt from a primary amine and this compound, followed by a photoredox-catalyzed deaminative cyanation.
Part A: Synthesis of the Katritzky Salt
-
To a solution of this compound (1.0 eq) in dichloromethane (0.5 M), add the primary amine (1.05 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the pyridinium salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the pure Katritzky salt.
Part B: Photocatalytic Deaminative Cyanation
-
In a reaction vial, combine the Katritzky salt (1.0 eq), a photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and a cyanide source (e.g., zinc cyanide, 1.5 eq).
-
Add degassed solvent (e.g., acetonitrile or DMF) to the vial.
-
Irradiate the reaction mixture with a blue LED light source at room temperature, with stirring, for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired nitrile.
This compound in Photoredox Catalysis
The use of 2,4,6-trimethylpyrylium salts and their triaryl analogues as organic photoredox catalysts has gained significant traction as a cost-effective and sustainable alternative to traditional transition-metal-based catalysts.[5]
Mechanism of Pyrylium-Mediated Photoredox Catalysis
Upon absorption of visible light, the pyrylium salt is promoted to an excited state with enhanced oxidizing power. This excited state can then accept an electron from a suitable donor molecule, initiating a radical cascade.
Figure 2: General catalytic cycle for pyrylium photoredox catalysis.
The key to the versatility of pyrylium photoredox catalysts lies in the tunability of their electrochemical properties through substitution on the pyrylium ring.[6] Electron-donating groups increase the excited-state oxidation potential, making them stronger oxidants.[6]
Comparison with Transition-Metal Photoredox Catalysts
While ruthenium and iridium complexes have been the workhorses of photoredox catalysis, pyrylium salts offer several compelling advantages.
| Feature | Pyrylium Catalysts | Ruthenium/Iridium Catalysts |
| Cost | Low | High (precious metals) |
| Toxicity | Generally low | Higher, concerns with metal contamination |
| Redox Potential | Tunable, can be highly oxidizing | Broad range of tunable potentials |
| Excited State Lifetime | Generally shorter | Longer, allowing for more efficient electron transfer |
| Solubility | Good in common organic solvents | Can be an issue, requiring specific ligands |
| Applications | Cycloadditions, polymerizations, C-H functionalization | Very broad, including cross-coupling and asymmetric catalysis |
Table 2: Comparison of Pyrylium and Transition-Metal Photoredox Catalysts.
The high oxidation potentials of some pyrylium catalysts make them particularly well-suited for the oxidation of challenging substrates that are inaccessible with many common transition-metal catalysts.[7]
Experimental Protocol: [2+2] Cycloaddition of an Alkene
This protocol describes a general procedure for a [2+2] cycloaddition of an electron-rich alkene using a triarylpyrylium tetrafluoroborate as the photoredox catalyst.[8]
-
In an oven-dried reaction vial, dissolve the alkene substrate (1.0 eq) and the 2,4,6-triarylpyrylium tetrafluoroborate catalyst (2-5 mol%) in a suitable solvent (e.g., acetonitrile).
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vial and place it in front of a visible light source (e.g., a blue or white LED lamp).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-48 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane product.
Conclusion and Future Outlook
This compound and its derivatives are more than just simple organic salts; they are powerful and versatile reagents that enable a wide range of modern synthetic transformations. The deaminative functionalization via Katritzky salts provides a mild and highly functional-group-tolerant alternative to classical methods, opening new avenues for the modification of amine-containing molecules. As photoredox catalysts, pyrylium salts offer a cost-effective and sustainable option, with tunable redox properties that can outperform traditional transition-metal catalysts in certain applications.
The continued exploration of the mechanistic intricacies of these reactions will undoubtedly lead to the development of new and even more powerful synthetic methodologies. For researchers in drug discovery and process development, a thorough understanding of the principles and practical applications outlined in this guide will be invaluable for the design of innovative and efficient synthetic routes.
References
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Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. (n.d.). Course Hero. Retrieved from [Link]
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Deaminative functionalization of Katritzky salts. (n.d.). ResearchGate. Retrieved from [Link]
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Rybińska-Jasińska, K., Shan, W., Zawada, K., Kadish, K. M., & Gryko, D. (2018). Porphyrins as Photoredox Catalysts: Experimental and Theoretical Studies. Journal of the American Chemical Society, 140(46), 15755–15764. [Link]
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Alfonzo, E., Alfonso, F. S., & Beeler, A. B. (2017). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. Organic Letters, 19(11), 2989–2992. [Link]
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Reddy, G. S., Kumar, V. P., & Sasidhar, B. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4847–4856. [Link]
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Ortyl, J., & Popielarz, R. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. European Polymer Journal, 150, 110365. [Link]
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Reaction of various Katritzky salts 1. (n.d.). ResearchGate. Retrieved from [Link]
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By employing an N-heterocyclic carbene (NHC) catalyst, we developed a versatile catalytic system that enables deaminative cross-coupling reactions of aldehydes with redox-active pyridinium salts. (2021). Chemical Science. [Link]
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Bao, L., Cheng, J., Wang, Z., & Chen, X. (2022). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers, 9(3), 735-742. [Link]
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El-kholany, M. R., El-Mekabaty, A., & Itoh, I. (2015). Strongly Oxidizing Thiapyrylium Salt for Organophotoredox Catalysis. Organic Letters, 17(19), 4870–4873. [Link]
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Comparison of Pyrylium and Thiopyrylium Photooxidants in Metal-Free Ring-Opening Metathesis Polymerization. (n.d.). ResearchGate. Retrieved from [Link]
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Deaminative Functionalization of Olefins and Dienes with Katritzky Salts: A Highly Selective Route to Diverse Deuterium-Labeled Molecules. (2015). Organic Letters, 17(20), 5092–5095. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. Angewandte Chemie International Edition, 54(36), 10680–10683. [Link]
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Variation of the Katritzky salts. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation of this compound. (n.d.). LookChem. Retrieved from [Link]
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Leonori, D., & Aggarwal, V. K. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2241–2246. [Link]
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Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 976–978. [Link]
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Kumar, V., & Van der Eycken, E. V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3167. [Link]
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Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Benchmarking Guide to Organic Photocatalysts: 2,4,6-Trimethylpyrylium Tetrafluoroborate in Focus
In the rapidly evolving landscape of photoredox catalysis, the demand for efficient, cost-effective, and sustainable organic photocatalysts has never been greater. This guide provides an in-depth comparative analysis of 2,4,6-trimethylpyrylium tetrafluoroborate, benchmarking its performance against other widely used organic photocatalysts. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of key performance metrics, supported by experimental data and detailed protocols, to facilitate informed catalyst selection for a variety of synthetic applications.
The Imperative of Benchmarking in Organic Photocatalysis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions. The heart of this technology lies in the photocatalyst, a molecule that, upon light absorption, initiates single-electron transfer (SET) processes. While noble metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, their high cost and toxicity have spurred the development of organic alternatives.[1]
The diverse array of available organic photocatalysts necessitates a systematic approach to performance evaluation. Benchmarking provides a standardized framework for comparing the efficacy of different catalysts under identical conditions, allowing for a rational selection based on the specific demands of a given chemical transformation. Key performance indicators include photophysical properties, redox potentials, quantum yield, and turnover number.
Key Performance Indicators for Photocatalyst Evaluation
A rigorous assessment of a photocatalyst's performance hinges on the evaluation of several key parameters:
-
Photophysical Properties: The absorption spectrum dictates the wavelength of light required for excitation. The emission spectrum and excited-state lifetime are crucial for understanding the energy and duration of the catalytically active state.
-
Redox Potentials: The ground and excited-state redox potentials determine the thermodynamic feasibility of electron transfer with a given substrate. A more positive excited-state reduction potential indicates a stronger oxidant, while a more negative excited-state oxidation potential signifies a stronger reductant.
-
Quantum Yield (Φ): This dimensionless quantity represents the efficiency of a photochemical process, defined as the number of desired events (e.g., product molecules formed) occurring per photon absorbed.
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. TOF is the TON per unit time, indicating the catalyst's activity.
Photocatalyst Profiles
This section details the properties of this compound and a selection of other prominent organic photocatalysts.
This compound
This compound is a commercially available and relatively inexpensive organic salt.[2] Its pyrylium core imparts strong electron-accepting properties, making it a potent photo-oxidant.
-
Synthesis: It can be synthesized through the condensation of acetic anhydride and t-butyl alcohol in the presence of fluoroboric acid.[3]
-
Photophysical Properties: While specific data for the trimethyl derivative is less common in comparative studies, the closely related 2,4,6-triphenylpyrylium tetrafluoroborate exhibits strong absorption in the blue region of the visible spectrum.[4]
-
Redox Potentials: The pyrylium scaffold is known for its high excited-state reduction potential, making it suitable for the oxidation of challenging substrates.
Acridinium Salts
Acridinium salts, such as 9-mesityl-10-methylacridinium, have emerged as powerful organic photocatalysts.[5]
-
Properties: They are known for their strong oxidizing power in the excited state and have been successfully employed in a wide range of transformations, including C-H amination.[5]
Xanthene Dyes: Eosin Y and Rose Bengal
Eosin Y and Rose Bengal are well-known xanthene dyes that have found widespread use as photocatalysts due to their low cost and ready availability.[6]
-
Properties: They absorb strongly in the green region of the visible spectrum and can act as both photo-oxidants and photo-reductants. Their performance can be influenced by factors such as solvent and pH.
Thiazine Dyes: Methylene Blue
Methylene Blue is a common thiazine dye that has been utilized as a photosensitizer in various applications, including photodynamic therapy and photocatalysis.[7]
-
Properties: It absorbs in the red region of the visible spectrum and is known for its ability to generate singlet oxygen.
Comparative Performance Analysis
Redox Potential Comparison
The following table summarizes the key redox potentials for the discussed photocatalysts. These values are critical for predicting the feasibility of a given photoredox reaction.
| Photocatalyst | Ground-State Reduction Potential (Ered) (V vs SCE) | Excited-State Reduction Potential (Ered) (V vs SCE) | Ground-State Oxidation Potential (Eox) (V vs SCE) | Excited-State Oxidation Potential (Eox) (V vs SCE) | Reference(s) |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | -0.28 | +2.27 | - | - | [5] |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | -0.57 | +2.08 | - | - | [5] |
| Eosin Y | -0.93 | +0.94 | +0.99 | -0.88 | [5] |
| Rose Bengal | -0.78 | +1.09 | +0.87 | -1.00 | [5] |
| Methylene Blue | -0.12 | +1.38 | +1.34 | -0.16 | [5] |
Note: Data for 2,4,6-triphenylpyrylium tetrafluoroborate is used as a close analogue for this compound.
From this data, it is evident that pyrylium salts and acridinium salts are significantly stronger photo-oxidants than the xanthene and thiazine dyes, as indicated by their much more positive excited-state reduction potentials.
Performance in a Model Reaction: Atom Transfer Radical Polymerization (ATRP)
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful technique for the synthesis of well-defined polymers and serves as an excellent platform for benchmarking photocatalyst performance.[8] The efficiency of a photocatalyst in O-ATRP is typically evaluated by the initiator efficiency (I*), which reflects the percentage of initiator molecules that generate a growing polymer chain, and the dispersity (Đ) of the resulting polymer, with values closer to 1.0 indicating a more controlled polymerization.
While direct comparative data for this compound in O-ATRP is limited, studies on similar pyrylium salts and other organic photocatalysts provide valuable insights. For instance, perylene has been used as a photocatalyst for the polymerization of methyl methacrylate (MMA), yielding polymers with moderate control (Đ as low as 1.3).[8] In contrast, phenothiazine derivatives have demonstrated excellent control, producing polymers with low dispersity (Đ as low as 1.2) and high initiator efficiencies.[8]
The choice of photocatalyst in O-ATRP is dictated by its ability to efficiently reduce the dormant alkyl halide initiator to a propagating radical. Therefore, photocatalysts with more negative excited-state oxidation potentials are generally more effective.
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of photocatalyst performance, it is crucial to employ standardized experimental protocols. This section outlines a general workflow for benchmarking organic photocatalysts.
Workflow for Photocatalyst Benchmarking
Caption: A generalized workflow for benchmarking organic photocatalysts.
Protocol for Determining Quantum Yield
The quantum yield (Φ) is a critical parameter for assessing the efficiency of a photocatalyst. It can be determined using chemical actinometry or by direct photon flux measurement. The following is a generalized protocol using the relative method with a known standard.
-
Select a suitable chemical actinometer: The actinometer should have a well-characterized quantum yield at the irradiation wavelength to be used. Ferrioxalate is a common choice for UV and blue light.
-
Prepare solutions: Prepare a solution of the actinometer and a separate solution for the reaction of interest containing the photocatalyst and substrates. The absorbance of both solutions at the irradiation wavelength should be matched and kept low (typically < 0.1) to ensure uniform light absorption.
-
Irradiate the actinometer: Irradiate the actinometer solution for a specific period, ensuring constant light intensity.
-
Analyze the actinometer: Quantify the amount of product formed in the actinometer solution using a suitable analytical technique (e.g., UV-Vis spectroscopy for the ferrioxalate system).
-
Irradiate the reaction of interest: Irradiate the reaction mixture under identical conditions (wavelength, light intensity, time, temperature, and stirring) as the actinometer.
-
Analyze the reaction mixture: Quantify the amount of product formed in the reaction mixture.
-
Calculate the quantum yield: The quantum yield of the reaction (Φ_rxn) can be calculated using the following equation:
Φ_rxn = Φ_act * (moles of product_rxn / moles of product_act)
where Φ_act is the known quantum yield of the actinometer.
Protocol for Determining Turnover Number (TON)
-
Set up the reaction: Prepare a reaction mixture with a known amount of photocatalyst and a large excess of the substrate.
-
Run the reaction to completion or deactivation: Irradiate the reaction mixture until the reaction ceases or the catalyst is fully deactivated.
-
Quantify the product: Determine the total amount of product formed.
-
Calculate TON:
TON = moles of product / moles of catalyst
Mechanistic Considerations
The performance of a photocatalyst is intrinsically linked to its operative mechanism. Organic photocatalysts can operate through either an oxidative or a reductive quenching cycle.
Photocatalytic Cycles
Caption: Generalized oxidative and reductive photocatalytic cycles.
In an oxidative quenching cycle , the excited photocatalyst (PC*) is oxidized by an electron acceptor (A), generating a photocatalyst radical cation (PC•+) and the radical anion of the acceptor (A•−). The PC•+ then oxidizes an electron donor (D) to regenerate the ground-state photocatalyst. This compound typically operates through this mechanism due to its strong oxidizing nature in the excited state.
In a reductive quenching cycle , the excited photocatalyst is reduced by an electron donor, forming a photocatalyst radical anion (PC•−). This radical anion then reduces an electron acceptor to regenerate the ground-state photocatalyst.
Conclusion and Future Outlook
This compound stands as a potent and cost-effective organic photocatalyst, particularly for oxidative transformations. Its high excited-state reduction potential makes it a valuable tool for activating challenging substrates. However, a comprehensive benchmarking against a broader range of organic photocatalysts in standardized model reactions is still needed to fully delineate its advantages and limitations.
The future of organic photocatalysis lies in the rational design of catalysts with tailored photophysical and electrochemical properties. A deeper understanding of structure-activity relationships, facilitated by systematic benchmarking studies, will be instrumental in developing next-generation organic photocatalysts with enhanced efficiency, stability, and substrate scope. This will undoubtedly accelerate the adoption of sustainable photoredox catalysis in both academic research and industrial applications.
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A Senior Application Scientist's Guide to Characterizing Intermediates in 2,4,6-Trimethylpyrylium Tetrafluoroborate-Catalyzed Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Black Box Chemistry
In the rapidly evolving landscape of photoredox catalysis, 2,4,6-trimethylpyrylium tetrafluoroborate (TMPT) has emerged as a powerful and cost-effective organic photocatalyst.[1][2] Its ability to mediate a wide range of chemical transformations under visible light irradiation has made it an attractive alternative to expensive transition metal complexes.[3][4] However, to truly harness and innovate upon its catalytic potential, we must move beyond treating these reactions as "black boxes." A deep, mechanistic understanding is paramount, and the key to this understanding lies in the direct observation and characterization of the fleeting, high-energy intermediates that govern the reaction pathway.
This guide provides a comparative analysis of the primary spectroscopic techniques used to identify and characterize the transient species generated during TMPT-catalyzed reactions. We will delve into the causality behind experimental choices, offering field-proven insights into the application of Transient Absorption Spectroscopy (TAS), Electron Paramagnetic Resonance (EPR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can select the most appropriate tools to validate proposed mechanisms, troubleshoot unexpected outcomes, and rationally design novel catalytic systems.
The TMPT Photocatalytic Cycle: A Glimpse into the Transients
At its core, the power of TMPT lies in its ability to engage in single-electron transfer (SET) upon photoexcitation.[5][6] Understanding the catalytic cycle is the first step in identifying the key intermediates that require characterization. A generalized cycle typically involves the following stages:
-
Photoexcitation: The ground-state TMPT cation absorbs a photon of visible light, promoting it to an electronically excited state, [TMPT]⁺.
-
Electron Transfer: The excited state, a potent oxidant, accepts an electron from a suitable donor substrate (S), generating a substrate radical cation (S•⁺) and the neutral trimethylpyranyl radical (TMPT•).
-
Product Formation: The substrate radical cation undergoes subsequent chemical transformation (e.g., fragmentation, cyclization, addition) to form the product.
-
Catalyst Regeneration: The TMPT• radical, a strong reductant, donates its electron to an acceptor molecule or a subsequent intermediate, regenerating the ground-state TMPT cation and completing the catalytic cycle.
The critical, yet short-lived, species in this process are the excited state [TMPT]⁺, the TMPT• radical, and the substrate-derived radical intermediates. The following sections compare the premier analytical techniques for their detection and structural elucidation.
Caption: Generalized photocatalytic cycle for TMPT-mediated reactions.
Part 1: Transient Absorption Spectroscopy (TAS)
Expertise & Experience: Why TAS?
Transient Absorption (or flash photolysis) is the cornerstone technique for studying the kinetics of photo-initiated processes.[7] Its power lies in its exceptional time resolution, often spanning from femtoseconds to milliseconds, making it ideal for detecting the initial, highly energetic excited state of the photocatalyst ([TMPT]⁺) and other short-lived species that absorb light.[8] The experiment operates on a "pump-probe" principle: an intense "pump" laser pulse excites the sample, and a subsequent "probe" light pulse measures the change in absorption at various wavelengths and time delays. This provides a direct window into the formation and decay of transient species.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare a solution of TMPT (e.g., 25 µM) and the substrate in a suitable, degassed solvent (e.g., acetonitrile) in a quartz cuvette. Degassing via freeze-pump-thaw cycles is critical to prevent quenching of excited states by oxygen.[9]
-
Control Spectrum: Record the ground-state UV-Vis absorption spectrum of the solution. This is the baseline against which changes will be measured.
-
Pump Excitation: Excite the sample with a laser pulse at a wavelength where TMPT absorbs but the substrate does not (e.g., 355 nm or a wavelength within its visible absorption band).[10]
-
Probe & Detection: At controlled time delays after the pump pulse, a broad-spectrum probe light is passed through the sample. The transmitted light is directed to a detector (e.g., a CCD camera coupled to a spectrograph) to record the transient absorption spectrum (ΔA).
-
Kinetic Analysis: Repeat the measurement while varying the time delay between the pump and probe pulses. Plotting the change in absorbance (ΔA) at a specific wavelength corresponding to a transient species versus time reveals its formation and decay kinetics.
-
Quenching Experiment: To confirm that the observed transient is interacting with the substrate, repeat the experiment in the presence of varying concentrations of the substrate (the quencher). A decrease in the lifetime of the transient species with increasing substrate concentration is strong evidence of an electron or energy transfer event.
Caption: Experimental workflow for Transient Absorption Spectroscopy.
Trustworthiness: Interpreting the Data
The output is a series of difference spectra, showing new absorption features corresponding to transient species. For a TMPT-catalyzed reaction, one might observe:
-
Bleaching of the ground-state TMPT absorption.
-
A new, broad absorption band corresponding to the excited state [TMPT]⁺.
-
The decay of the [TMPT]⁺ signal, concurrent with the rise of new signals corresponding to the TMPT• radical and the substrate radical cation S•⁺.
The kinetic traces provide lifetimes (τ). For instance, the decay of [TMPT]⁺ will be faster in the presence of a reactive substrate, confirming a quenching interaction.
Part 2: Electron Paramagnetic Resonance (EPR) Spectroscopy
Expertise & Experience: Why EPR?
While TAS excels at tracking kinetics, it provides limited structural information. EPR spectroscopy is the definitive method for the direct detection and characterization of paramagnetic species—molecules with unpaired electrons.[11] Since photoredox reactions fundamentally involve single-electron transfer, they generate radical intermediates (like TMPT• and S•⁺) that are EPR-active.[12][13] This technique provides invaluable information about the electronic structure and environment of these radicals, serving as irrefutable proof of their existence.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare a solution of TMPT and the substrate in a suitable solvent within a specialized EPR tube. The concentration may need to be higher than for TAS.
-
Illumination Setup: The experiment must be conducted in situ. The EPR cavity is modified to allow for illumination of the sample during measurement, typically using a light source (e.g., LED) coupled via a fiber optic cable.[14]
-
Dark Spectrum: Record an EPR spectrum in the dark. This is the baseline and should show no signal (assuming no stable radicals are present).
-
Light Spectrum: Irradiate the sample while simultaneously recording the EPR spectrum. The appearance of a signal is direct evidence of the photogeneration of radical species.
-
Signal Analysis: The key parameters of the EPR spectrum are the g-factor and hyperfine coupling constants.
-
The g-factor is analogous to the chemical shift in NMR and helps identify the type of radical.
-
Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This splitting pattern provides a "fingerprint" of the radical, offering detailed structural information about the distribution of the unpaired electron within the molecule.[14]
-
-
Radical Trapping (Optional but Recommended): If the primary radicals are too short-lived to be observed directly, a spin trap can be added. The radical intermediate reacts with the spin trap to form a more stable, persistent radical adduct that can be easily detected by EPR.
Caption: Workflow for in-situ photo-EPR experiments.
Trustworthiness: Interpreting the Data
A successful photo-EPR experiment provides a spectrum with a distinct splitting pattern. Simulating this spectrum and matching it to the experimental data allows for the assignment of hyperfine coupling constants to specific nuclei in the proposed radical intermediate, confirming its structure.[15] The observation of a signal that disappears when the light is turned off confirms its photochemical origin.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Why NMR?
NMR spectroscopy is the gold standard for structural elucidation of diamagnetic organic molecules.[16] While it does not directly detect radical intermediates in the same way as EPR, its application in studying TMPT-catalyzed reactions is multifaceted and crucial for a complete mechanistic picture. Its primary role is to monitor the reaction progress by tracking the disappearance of starting materials and the appearance of products.[17][18] However, with specialized techniques, it can provide clues about the intermediates involved.
Experimental Protocol: A Self-Validating System
-
Reaction Monitoring:
-
Set up the photocatalytic reaction in an NMR tube made of a material transparent to the desired wavelength of light (e.g., Pyrex).
-
Include an internal standard with a known concentration for quantification.
-
Acquire a ¹H NMR spectrum at t=0.
-
Irradiate the NMR tube in situ using an LED setup while it is outside the spectrometer.
-
At various time points, stop the irradiation and acquire a new spectrum to monitor the conversion of reactants to products.
-
-
Intermediate Trapping and Detection:
-
In some cases, an intermediate may be sufficiently long-lived, especially at low temperatures, to be observed directly.
-
Alternatively, the reaction can be quenched with a trapping reagent that converts the transient intermediate into a stable, NMR-observable product. For example, a radical intermediate could be reduced by a trapping agent to a stable anion, which is then protonated upon workup to a characterizable neutral molecule.
-
-
CIDNP (Chemically Induced Dynamic Nuclear Polarization): This advanced technique can sometimes be used to observe non-Boltzmann nuclear spin state populations in reaction products that are formed from radical pair intermediates, providing indirect but powerful evidence for a radical mechanism.
Caption: Workflow for reaction monitoring by NMR spectroscopy.
Trustworthiness: Interpreting the Data
For reaction monitoring, the integration of reactant and product signals relative to the internal standard provides accurate kinetic data for the overall transformation.[19] The identification of unexpected byproducts can provide crucial clues about side reactions and the fate of reactive intermediates. While direct observation of intermediates is rare, it provides definitive structural information when possible.
Comparative Guide: Selecting the Right Tool
| Parameter | Transient Absorption Spectroscopy (TAS) | Electron Paramagnetic Resonance (EPR) | Nuclear Magnetic Resonance (NMR) |
| Intermediates Detected | Excited states ([TMPT]⁺), radical ions, other light-absorbing transients. | Paramagnetic species: neutral radicals (TMPT•), radical ions (S•⁺), triplet states. | Diamagnetic species (reactants, products, stable intermediates). Can indirectly probe radical history (CIDNP). |
| Timescale | Femtoseconds to milliseconds. | Microseconds to seconds (for persistent radicals). | Seconds to hours (for overall reaction kinetics). |
| Structural Information | Low. Provides electronic properties (absorption spectrum). | High. g-factor and hyperfine coupling provide detailed electronic structure and atom connectivity of radicals. | Very High. Provides full covalent structure of stable molecules. |
| Causality & Rationale | Best for proving initial photo-event and measuring rates of electron/energy transfer. | Best for irrefutably proving the existence and structure of radical intermediates. | Best for confirming the final products and determining reaction efficiency and selectivity. |
| Experimental Complexity | High. Requires specialized laser setups. | Moderate to High. Requires a dedicated spectrometer with in-situ illumination capabilities. | Low to Moderate. Standard equipment can be used for reaction monitoring. |
Conclusion: A Multi-Faceted Approach to Mechanism
The characterization of intermediates in this compound-catalyzed reactions is not a task for a single technique. A complete and trustworthy mechanistic picture is painted by combining the strengths of multiple spectroscopic methods.
-
Transient Absorption Spectroscopy provides the initial story, capturing the fleeting excited state and tracking the kinetics of the primary electron transfer event.
-
Electron Paramagnetic Resonance Spectroscopy offers the definitive proof, directly observing the radical intermediates that are the heart of photoredox catalysis and elucidating their structure.
-
Nuclear Magnetic Resonance Spectroscopy provides the final chapter, confirming the identity and yield of the products and offering a macroscopic view of the reaction's progress and efficiency.
By judiciously applying these techniques, researchers can move beyond empirical optimization and into the realm of rational design, unlocking the full potential of TMPT and other organic photocatalysts in the synthesis of molecules that matter.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2,4,6-Trimethylpyrylium Tetrafluoroborate in Synthesis
For the modern researcher in synthetic chemistry and drug development, the choice of reagent is a multi-faceted decision, balancing reactivity, stability, and, critically, cost-effectiveness. 2,4,6-Trimethylpyrylium tetrafluoroborate has emerged as a valuable tool, particularly in the conversion of primary amines into versatile synthetic intermediates. This guide provides an in-depth comparison of this reagent against its common alternatives, supported by experimental data and protocols, to inform your selection process and optimize your synthetic strategies.
The Synthetic Utility of this compound
This compound is a stable, crystalline pyrylium salt. Its primary application in modern organic synthesis is the conversion of primary aliphatic amines into N-alkyl-2,4,6-trimethylpyridinium salts, commonly known as Katritzky salts.[1] This transformation is pivotal because it converts a nucleophilic, and often sensitive, primary amine into a stable, electrophilic intermediate that can readily generate alkyl radicals.[2][3]
The significance of this conversion cannot be overstated. Primary amines are ubiquitous in bioactive molecules, but their direct use in many C-C bond-forming reactions is challenging due to their inherent nucleophilicity and potential for oxidative decomposition. The Katritzky salt strategy elegantly circumvents these issues, providing a reliable gateway for deaminative functionalization.[2]
Figure 1: General workflow for the activation of primary amines using this compound for subsequent functionalization.
Cost-Effectiveness Analysis
The term "cost-effectiveness" extends beyond the price tag of the reagent. It encompasses the overall efficiency of the synthetic route, including yields, reaction times, purification costs, and the expense of associated reagents and catalysts.
Direct Reagent Cost
This compound is commercially available from multiple suppliers, making it an accessible reagent for most research labs.[4][5] However, its price can vary significantly. An analysis of major suppliers reveals the following typical price points:
| Supplier | Catalog Number (Example) | Purity | Price (5g) | Price per Gram |
| Sigma-Aldrich | S920134 | AldrichCPR | ~$197.00 (50mg) | ~$3940.00 |
| TCI Chemicals | T2375 | >98.0% | ~$64.00 | $12.80 |
| Thermo Scientific | AA44150MD | 98+% | ~$64.65 | $12.93 |
| Matrix Scientific | 032098 | 98% | ~$89.00 | $17.80 |
| Chem-Impex | 01777 | ≥98% | ~$61.25 | $12.25 |
| Note: Sigma-Aldrich pricing for this specific catalog number is for a very small quantity, leading to a high per-gram cost. Other catalog numbers may offer better value at larger scales. |
For large-scale synthesis, in-house preparation can be a highly cost-effective alternative. The synthesis from tert-butyl alcohol, acetic anhydride, and fluoroboric acid is a well-established procedure.[6]
Comparison with a Key Alternative: 2,4,6-Triphenylpyrylium Tetrafluoroborate
The most common alternative is the triphenyl-substituted analogue. While it performs the same fundamental transformation, key differences impact its cost-effectiveness.
| Feature | 2,4,6-Trimethylpyrylium | 2,4,6-Triphenylpyrylium | Analysis |
| Molecular Weight | 209.98 g/mol | 396.19 g/mol | Nearly twice the mass of the triphenyl analogue is required per mole, impacting cost per reaction. |
| Steric Hindrance | Lower | Higher | The less bulky methyl groups can lead to faster reaction kinetics with sterically hindered primary amines. |
| Solubility | Generally more soluble in polar organic solvents.[7] | Less soluble | Improved solubility can simplify reaction setup and workup procedures. |
| Cost per Gram | Generally lower (See Table 1) | Generally higher | The simpler starting materials for the trimethyl version contribute to its lower cost. |
| Byproduct | 2,4,6-Collidine | 2,4,6-Triphenylpyridine | Collidine is a volatile liquid, easily removed. Triphenylpyridine is a high-boiling solid, requiring chromatography for removal. |
Comparison with Traditional Amine Activation Methods
Katritzky salt formation competes with classical methods of amine functionalization, such as protection-activation strategies.
-
Boc-Protection: This involves converting the amine to a tert-butyloxycarbonyl (Boc) carbamate. While effective, it is a multi-step process (protection, functionalization, deprotection) that generates significant waste and adds considerable time to a synthetic sequence. The cost of Boc-anhydride and the reagents for deprotection (e.g., trifluoroacetic acid) must be factored in.
-
Diazotization: Primarily used for aromatic amines (Sandmeyer reaction), this method is generally unsuitable for aliphatic amines due to the high instability of the corresponding diazonium salts, which can lead to uncontrolled side reactions.
The pyrylium salt method provides a more direct, single-step activation, representing a significant advantage in terms of step economy and overall process efficiency.
Experimental Protocols and Mechanistic Insight
To provide a practical framework, we present validated protocols for the synthesis and application of Katritzky salts derived from this compound.
Protocol: Synthesis of an N-Alkyl-2,4,6-trimethylpyridinium Tetrafluoroborate (Katritzky Salt)
This protocol is a generalized procedure adapted from established methodologies.[1][8]
Objective: To convert a primary amine into its corresponding Katritzky salt.
Materials:
-
Primary Amine (R-NH₂) (1.0 equiv)
-
This compound (1.05 equiv)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (approx. 0.2 M)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Diethyl Ether (for precipitation)
Procedure:
-
To a solution of the primary amine in dichloromethane, add a catalytic amount of glacial acetic acid.
-
Add this compound portion-wise over 10 minutes with stirring at room temperature. Causality: The pyrylium salt is highly electrophilic at the C2 and C6 positions. The primary amine acts as a nucleophile.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Once complete, add the reaction mixture dropwise to a stirred flask of diethyl ether (approx. 10 volumes).
-
The Katritzky salt, being ionic, will precipitate out of the nonpolar ether.
-
Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry under vacuum.
-
The resulting salt is typically of high purity and can be used in the next step without further purification. Expected yields are generally high (>90%).
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trimethylpyrylium Tetrafluoroborate
As researchers and drug development professionals, our responsibility extends beyond the successful execution of an experiment; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 2,4,6-Trimethylpyrylium tetrafluoroborate is a valuable reagent, notably used in synthetic organic chemistry.[1][2] However, its inherent reactivity and hazardous nature demand a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel, regulatory compliance, and environmental stewardship.
Hazard Profile & Immediate Safety Imperatives
Before any disposal procedure begins, a complete understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance, primarily due to its severe corrosive properties.[3][4] The primary hazard statement associated with this chemical is H314: "Causes severe skin burns and eye damage".[3][4] Accidental contact can cause significant injury, necessitating stringent safety protocols.
All handling and disposal operations must be conducted within a certified chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, and for any tasks with a risk of splashing or dust generation, a full-face shield is required.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.[3]
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 773-01-3 | [4][5] |
| Molecular Formula | C₈H₁₁BF₄O | [4][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Primary Hazard | GHS Skin Corrosion, Sub-category 1B/1C | [3][4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [3][4] |
| Incompatibilities | Strong oxidizing agents.[6] Unstable in neutral water and reacts with bases.[7][8] |
The Core Disposal Principle: Professional Hazardous Waste Management
The central and non-negotiable principle for the disposal of this compound is that it must be treated as hazardous waste .[5][9] In-laboratory neutralization or treatment is strongly discouraged. The pyrylium ring is susceptible to nucleophilic attack, and attempts to neutralize it with bases can lead to uncontrolled reactions and ring-opening, potentially generating unknown and hazardous byproducts.[7][8]
All waste containing this compound must be collected and managed through your institution's Environmental Health and Safety (EHS) department for consignment to a licensed hazardous waste disposal contractor.[10]
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins with meticulous segregation and containment at the point of generation.
Step 1: Identify the Waste Stream
-
Solid Waste: This includes expired reagents, unused compound, and reaction residues.
-
Contaminated Labware: This includes items like pipette tips, weighing boats, and disposable glassware that have come into direct contact with the solid chemical.
-
Contaminated Solvents: Any solvents used to rinse glassware that contained the compound. Note that this compound is soluble in water and methanol.[1]
Step 2: Select the Appropriate Waste Container
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, screw-top lid. Keep the container closed at all times except when adding waste.[10]
Step 3: Segregate and Collect Waste
-
Do NOT mix this compound waste with other waste streams, especially bases or strong oxidizing agents.[11]
-
Carefully transfer solid waste into the designated container using a dedicated spatula or scoop.
-
Place grossly contaminated disposable labware directly into the solid waste container.
-
Collect contaminated solvents in a separate, clearly labeled liquid hazardous waste container.
Step 4: Label the Waste Container Correctly
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive")
-
The date of accumulation start
-
The name of the principal investigator or lab group
-
Step 5: Store Waste in a Designated Area
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[10]
Step 6: Arrange for Professional Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for waste consolidation and removal.[10]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
The Rationale for High-Temperature Incineration
While the exact method will be determined by the licensed disposal facility, the recommended technology for fluorinated organic compounds is high-temperature incineration.[12] The carbon-fluorine bond is exceptionally strong, making compounds like this persistent.[12][13] High-temperature incineration (typically >1000°C) in a specialized, licensed facility provides the necessary energy to break these bonds and completely destroy the molecule, preventing its release into the environment.[13][14] This process also ensures the destruction of the tetrafluoroborate anion, which can form hazardous substances like hydrogen fluoride (HF) upon incomplete combustion.[6][15]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Small Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.[5] Collect the material and any contaminated cleaning supplies in a designated hazardous waste container for disposal.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.
By adhering to these detailed procedures, you can ensure the safe and responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1)
- Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732. PubChem.
- SAFETY DATA SHEET: 2,4,6-Trimethylpyrylium tetrafluorobor
- SAFETY DATA SHEET: 1-Fluoro-2,4,6-trimethylpyridinium tetrafluorobor
- Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
- SAFETY DATA SHEET: 2,4,6-Triphenylpyrylium tetrafluorobor
- Navigating the Final Step: Proper Disposal Procedures for Pyrazolium Compounds. Benchchem.
- 2,4,6-Trimethylpyrylium tetrafluorobor
- SAFETY DATA SHEET: 2,4,6-Triphenylpyrylium tetrafluorobor
- Finding an End to Forever Chemicals. Eurofins USA.
- SAFETY DATA SHEET: 2,4,6-Trimethylpyrylium tetrafluorobor
- 2,4,6-Trimethylpyrylium tetrafluorobor
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
- A new method to recycle fluoride from long-lived PFAS chemicals. chem.ox.ac.uk.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
- Pyrylium. Wikipedia.
- The Dawn of a Versatile Cation: A Technical Guide to the Discovery and History of Pyrylium Salts. Benchchem.
- Different situations to pyrylium salts attack.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylpyrylium tetrafluoroborate
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,4,6-Trimethylpyrylium tetrafluoroborate (CAS No. 773-01-3), a versatile reagent that demands rigorous safety protocols due to its significant hazards. This is not merely a checklist but a foundational approach to risk mitigation, grounded in the principles of chemical causality and procedural validation.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with hazard statements that dictate our handling procedures.
The most critical classification for this compound is H314: Causes severe skin burns and eye damage .[1][2][3] This statement, associated with the "Danger" signal word, indicates that the substance is corrosive.[1] Accidental contact can cause irreversible tissue damage. Some safety data sheets may list the less severe H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[4]; however, with aggregated data showing the H314 classification in over 90% of notifications to the European Chemicals Agency (ECHA)[2], it is imperative to adopt precautions for the most severe potential hazard.
Additionally, the compound is associated with H335: May cause respiratory irritation [4], highlighting the danger of inhaling its dust or aerosols. These classifications are not abstract codes; they are direct indicators of potential harm that mandate the use of specific, high-level protective equipment.
The Hierarchy of Controls: A System-Wide Safety Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness relies on the implementation of higher-level controls that reduce the hazard at its source. Before any work begins, a thorough risk assessment must confirm that engineering and administrative controls are in place.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to contain dust and vapors, thereby minimizing respiratory exposure.[1] Administrative controls include thorough training on this specific protocol and ensuring safety equipment, like eyewash stations and safety showers, are directly accessible.[5]
Mandated Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, a comprehensive PPE ensemble is required. Do not treat these as optional; they are the minimum standard for preventing serious injury.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a full-face shield.[1][6] | The H314 classification ("Causes severe... eye damage") necessitates dual protection. Goggles provide a seal against dust and splashes, while the face shield protects the entire face from direct contact. |
| Skin & Body | Impervious, chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use. A flame-resistant lab coat is mandatory. For larger quantities or tasks with high splash potential, a chemical-resistant apron is also required.[1][6] | The primary hazard is severe skin burns upon contact. Gloves must be selected based on the manufacturer's compatibility data. Contaminated clothing must be removed immediately and decontaminated before reuse.[3] |
| Respiratory | Not typically required if work is performed within a properly functioning chemical fume hood. | A fume hood provides adequate ventilation to control dust and vapors.[1] If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved full-face respirator with appropriate particulate cartridges must be used.[1] |
Procedural Blueprint for Safe Handling
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the workflow.
Step 1: Preparation and PPE Donning Sequence
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.
-
Assemble Materials: Bring all necessary chemicals, glassware, and waste containers into the fume hood before handling the compound.
-
Don PPE (Outside the Hood):
-
Put on the lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Don the face shield over the goggles.
-
Wash and dry hands thoroughly.
-
Inspect gloves for tears, pinholes, or discoloration. Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Step 2: Handling this compound
-
Work Within the Fume Hood: All manipulations of the solid compound must occur at least 6 inches inside the fume hood sash.
-
Avoid Dust Generation: Handle the solid gently. Use a spatula to weigh or transfer the material. Avoid pouring the dry powder, which can create airborne dust.[1][4]
-
Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate methods.
-
Secure Container: Once the task is complete, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated place, preferably locked.[1][4][7]
Step 3: Decontamination and PPE Doffing
-
Clean Work Area: Decontaminate the work surface within the fume hood.
-
Doff PPE (In Order):
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in a designated hazardous waste container.
-
Remove the face shield and goggles. Clean and store them according to lab protocol.
-
Remove the lab coat.
-
-
Final Hand Wash: Wash hands thoroughly with soap and water. This is a critical final step to remove any potential residual contamination.[1][4]
Emergency Protocols: Immediate and Decisive Action
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.[1]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[1]
-
Seek immediate medical attention.[1]
Waste Disposal: All waste containing this compound is classified as hazardous.[4][5] It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste facility in accordance with all local, state, and federal regulations.[4][7]
References
-
SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. [Link]
-
Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 773-01-3 | TCI AMERICA [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
